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  • Product: N-(2-aminoethyl)benzenesulfonamide hydrochloride
  • CAS: 53672-99-4

Core Science & Biosynthesis

Foundational

A Technical Guide to the Synthesis and Characterization of N-(2-aminoethyl)benzenesulfonamide Hydrochloride

Introduction The sulfonamide functional group is a cornerstone in modern medicinal chemistry, forming the structural basis for a vast array of therapeutic agents, including antibacterial, hypoglycemic, and anticancer dru...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The sulfonamide functional group is a cornerstone in modern medicinal chemistry, forming the structural basis for a vast array of therapeutic agents, including antibacterial, hypoglycemic, and anticancer drugs.[1][2] N-(2-aminoethyl)benzenesulfonamide is a primary amine-containing sulfonamide that serves as a valuable building block in the synthesis of more complex molecules. Its hydrochloride salt offers enhanced stability and handling properties, making it ideal for research and development applications.

This guide presents a comprehensive, field-proven methodology for the synthesis of N-(2-aminoethyl)benzenesulfonamide hydrochloride. It provides a detailed explanation of the synthetic strategy, a step-by-step experimental protocol, and a thorough guide to the analytical techniques required for its complete characterization. This document is intended for researchers, chemists, and drug development professionals who require a practical and scientifically rigorous approach to the preparation and validation of this important chemical entity.

Section 1: Synthetic Strategy and Rationale

The synthesis of N-(2-aminoethyl)benzenesulfonamide hydrochloride is most efficiently achieved through a two-step process: the formation of the free base via a nucleophilic substitution reaction, followed by its conversion to the corresponding hydrochloride salt.

Core Reaction: The Hinsberg Approach

The foundational step is the reaction between benzenesulfonyl chloride and ethylenediamine. This is a classic example of the Hinsberg reaction, where an amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride and displacing the chloride ion.[3][4] This reaction is robust and typically proceeds to completion, efficiently forming the stable sulfur-nitrogen bond characteristic of sulfonamides.[5]

The Causality Behind Experimental Choices: Controlling Selectivity

The primary challenge in this synthesis is the difunctional nature of ethylenediamine, which contains two primary amine groups. This presents the possibility of an undesired side reaction: the formation of N,N'-bis(phenylsulfonyl)ethylenediamine.

To ensure the desired monosubstituted product, a large molar excess of ethylenediamine is employed . This is a critical experimental choice driven by statistical probability. By saturating the reaction medium with ethylenediamine, the benzenesulfonyl chloride molecule is significantly more likely to encounter an unreacted diamine molecule than it is to react with the already-formed N-(2-aminoethyl)benzenesulfonamide product. This strategy effectively suppresses the formation of the disubstituted byproduct.

Final Step: Salt Formation

While the free base, N-(2-aminoethyl)benzenesulfonamide, is the direct product of the main reaction, it is often converted to its hydrochloride salt for practical applications. The salt form typically exhibits greater crystalline stability, is less susceptible to oxidation, and has improved handling characteristics compared to the often-oily free amine. This is achieved through a simple acid-base reaction with hydrochloric acid.

The overall synthetic workflow is depicted below.

SynthesisWorkflow BSC Benzenesulfonyl Chloride Reactants BSC->Reactants EDA Ethylenediamine (Excess) EDA->Reactants FreeBase N-(2-aminoethyl)benzenesulfonamide (Free Base) Reactants->FreeBase  Nucleophilic Substitution (Hinsberg Reaction)   Product N-(2-aminoethyl)benzenesulfonamide Hydrochloride FreeBase->Product  Acid-Base Reaction (Salt Formation)   HCl Hydrochloric Acid HCl->Product

Diagram 1: Synthetic workflow for N-(2-aminoethyl)benzenesulfonamide hydrochloride.

Section 2: Detailed Experimental Protocol

This protocol is designed as a self-validating system. Successful isolation of the product at each stage confirms the efficacy of the previous step.

Synthesis of N-(2-aminoethyl)benzenesulfonamide (Free Base)

Materials and Reagents:

  • Ethylenediamine (≥99%)

  • Benzenesulfonyl chloride (≥99%)[4]

  • Dichloromethane (DCM, ACS grade)

  • Sodium hydroxide (NaOH), 1 M aqueous solution

  • Brine (saturated NaCl aqueous solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Three-neck round-bottom flask, dropping funnel, magnetic stirrer, ice bath

Procedure:

  • Setup: Equip a 500 mL three-neck round-bottom flask with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Place the flask in an ice-water bath.

  • Reagent Preparation: In the flask, dissolve ethylenediamine (e.g., 5 equivalents) in dichloromethane (200 mL). Allow the solution to cool to 0-5 °C with gentle stirring.

  • Reaction: Dissolve benzenesulfonyl chloride (1.0 eq) in dichloromethane (50 mL) and add it to the dropping funnel. Add the benzenesulfonyl chloride solution dropwise to the stirred ethylenediamine solution over 60-90 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours.

  • Workup:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M NaOH solution (2 x 100 mL) to remove unreacted benzenesulfonyl chloride and the hydrochloride salt of excess ethylenediamine.

    • Wash with brine (1 x 100 mL).

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude N-(2-aminoethyl)benzenesulfonamide, often as a viscous oil or semi-solid.

Formation of N-(2-aminoethyl)benzenesulfonamide Hydrochloride

Materials and Reagents:

  • Crude N-(2-aminoethyl)benzenesulfonamide

  • Isopropanol

  • Diethyl ether

  • Hydrochloric acid (e.g., 2 M solution in diethyl ether or concentrated aqueous HCl)

Procedure:

  • Dissolution: Dissolve the crude free base from step 2.1 in a minimal amount of isopropanol.

  • Precipitation: While stirring, slowly add a 2 M solution of HCl in diethyl ether until precipitation ceases. The product should precipitate as a white solid. If using aqueous HCl, a small amount may be added dropwise.

  • Isolation: Collect the solid product by vacuum filtration.

  • Purification: Wash the filter cake with cold diethyl ether to remove any non-polar impurities.

  • Drying: Dry the resulting white solid under vacuum to a constant weight to yield the purified N-(2-aminoethyl)benzenesulfonamide hydrochloride.

Section 3: Physicochemical and Spectroscopic Characterization

Comprehensive characterization is essential to confirm the identity, structure, and purity of the synthesized compound. The following methods provide a multi-faceted analytical validation.

CharacterizationWorkflow Compound Synthesized Product N-(2-aminoethyl)benzenesulfonamide HCl NMR NMR Spectroscopy Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS HPLC HPLC Compound->HPLC NMR_Data Proton & Carbon Framework NMR->NMR_Data Confirms IR_Data Functional Groups IR->IR_Data Identifies MS_Data Molecular Weight & Formula MS->MS_Data Determines HPLC_Data Purity (%) HPLC->HPLC_Data Quantifies

Diagram 2: Analytical workflow for the characterization of the final product.

Physical Properties

The fundamental physicochemical properties of the synthesized compound should be documented.

PropertyValueSource
Chemical Formula C₈H₁₂N₂O₂S · HCl[6]
Molecular Weight 236.72 g/mol N/A
Appearance White to off-white solidExpected
Free Base MW 200.26 g/mol [7][8]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation. Spectra should be recorded in a suitable deuterated solvent, such as DMSO-d₆ or D₂O.

Expected ¹H NMR Spectral Data (in DMSO-d₆):

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~ 8.2 - 8.5 Broad singlet 3H -NH₃⁺ Protons of the ammonium group, often broad and exchangeable.
~ 7.8 - 7.9 m 2H Ar-H (ortho to SO₂) Aromatic protons deshielded by the electron-withdrawing sulfonyl group.
~ 7.5 - 7.7 m 3H Ar-H (meta, para) Remaining aromatic protons.
~ 7.4 - 7.6 t 1H -SO₂NH- Sulfonamide proton, often a triplet due to coupling with adjacent CH₂.
~ 3.1 - 3.3 q 2H -NH-CH₂ - Methylene protons adjacent to the sulfonamide nitrogen.

| ~ 2.8 - 3.0 | t | 2H | -CH₂ -NH₃⁺ | Methylene protons adjacent to the ammonium group. |

Expected ¹³C NMR Spectral Data (in DMSO-d₆):

Chemical Shift (δ, ppm) Assignment Rationale
~ 140 Ar-C (ipso) Quaternary carbon attached to the sulfonyl group.
~ 133 Ar-C (para) Aromatic CH carbon.
~ 129 Ar-C (meta) Aromatic CH carbons.
~ 127 Ar-C (ortho) Aromatic CH carbons.
~ 43 -NH-C H₂- Aliphatic carbon adjacent to the sulfonamide nitrogen.

| ~ 38 | -C H₂-NH₃⁺ | Aliphatic carbon adjacent to the ammonium group. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of key functional groups.

Expected Characteristic IR Absorption Bands (KBr Pellet):

Wavenumber (cm⁻¹) Vibration Type Functional Group
3300 - 3100 N-H Stretch -SO₂NH-
3100 - 2800 N-H Stretch (broad) -NH₃⁺ (salt)
1350 - 1310 Asymmetric S=O Stretch Sulfonamide (SO₂)
1170 - 1150 Symmetric S=O Stretch Sulfonamide (SO₂)
930 - 900 S-N Stretch Sulfonamide (S-N)

| ~3050, 1600, 1480 | C-H and C=C Stretches | Aromatic Ring |

Note: The characteristic stretching vibrations of the SO₂ group are strong and provide clear evidence for the sulfonamide moiety.[9][10][11]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the parent molecule (as the free base) and provides structural information through its fragmentation pattern.

Expected ESI-MS Data (Positive Ion Mode):

m/z Interpretation
201.07 [M+H]⁺, where M is the free base (C₈H₁₂N₂O₂S). The calculated exact mass is 200.06.
141.02 [M+H - C₂H₄N]⁺, loss of the ethylamine radical via alpha-cleavage.
157.01 [M+H - C₂H₅N₂]⁺, cleavage of the S-N bond.

| 77.04 | [C₆H₅]⁺, phenyl cation. |

A notable fragmentation pathway for arylsulfonamides can involve the loss of SO₂ (64 Da), though this is dependent on substitution patterns.[12][13][14] Alpha-cleavage next to the terminal amine is also a common fragmentation pathway for amines.[15][16]

Purity Assessment (HPLC)

High-Performance Liquid Chromatography is the standard for determining the purity of the final compound. A typical reversed-phase method would be employed.

Example HPLC Method:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile

  • Gradient: 5% to 95% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Expected Result: A single major peak with >98% purity.

Section 4: Safety and Handling

Professional laboratory safety practices are mandatory when performing this synthesis.

  • Benzenesulfonyl Chloride: This reagent is corrosive and lachrymatory. It reacts violently with water. It must be handled in a chemical fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[2][17][18][19][20]

  • Ethylenediamine: Corrosive and may cause burns. It is also a respiratory irritant. Handle in a well-ventilated area or fume hood.

  • N-(2-aminoethyl)benzenesulfonamide: The final product and its free base are classified as irritants and may be harmful if swallowed or in contact with skin.[8][21]

  • General Precautions: Always wear appropriate PPE. Avoid inhalation of dust and vapors. Prevent contact with skin and eyes.

References

  • Google Patents. (n.d.). Method for synthesizing 4-(2-aminoethyl)benzsulfamide.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 169682, 4-(2-Aminoethyl)benzenesulfonamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12841745, N-(2-aminoethyl)benzenesulfonamide. Retrieved from [Link]

  • Perjési, P., & Dinya, Z. (2003). Structure-Acidity-IR Spectra Correlations for p-Substituted N-Phenylsulfonylbenzamides. Journal of the Brazilian Chemical Society. Retrieved from [Link]

  • Wikipedia. (n.d.). Hinsberg reaction. Retrieved from [Link]

  • Gowda, B. T., et al. (2002). Infrared and NMR Spectra of Arylsulphonamides. Zeitschrift für Naturforschung A. Retrieved from [Link]

  • Sun, W., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of Mass Spectrometry. Retrieved from [Link]

  • Khan Academy. (2024). Hinsberg test | Amines | Class 12 | Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). Method for synthesizing 2-aminoethyl(ethyl)amine.
  • Perjési, P., et al. (1998). Structure-Reactivity-Spectra Correlations for Substituted Benzenesulfonamides. Phosphorus, Sulfur, and Silicon and the Related Elements. Retrieved from [Link]

  • BYJU'S. (n.d.). Hinsberg Reagent And Test. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Benzene Sulfonyl Chloride. Retrieved from [Link]

  • Supporting Information. (n.d.). Figure S1: Mass spectral fragmentations of sulfonates. Retrieved from [Link]

  • Allen Digital. (n.d.). Write Hinsberg's test to distinguish between 1, 2 and 3 degree amines. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Brilliant Qatar. (2022). CBSE Class 12 Chemistry Hinsberg Reagent | Hinsberg Test Video. Retrieved from [Link]

  • Ali, A., et al. (2024). Synthesis of 2-aminothiazole sulfonamides as potent biological agents. PubMed Central. Retrieved from [Link]

  • ResearchGate. (2025). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzenesulfonamide. Retrieved from [Link]

  • Organic Chemistry Tutor. (2023). Fragmentation in Mass Spectrometry. Retrieved from [Link]

Sources

Exploratory

A Comprehensive Technical Guide to N-(2-aminoethyl)benzenesulfonamide Hydrochloride and its Key Isomer in Pharmaceutical Synthesis

Introduction and Structural Disambiguation In the landscape of pharmaceutical chemistry, sulfonamides represent a cornerstone structural motif, lending their properties to a wide array of therapeutic agents. The N-(2-ami...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Structural Disambiguation

In the landscape of pharmaceutical chemistry, sulfonamides represent a cornerstone structural motif, lending their properties to a wide array of therapeutic agents. The N-(2-aminoethyl)benzenesulfonamide scaffold is of particular interest; however, it is crucial to address a common point of ambiguity concerning its structural isomers, which possess vastly different applications and chemical pathways. This guide will provide a detailed technical overview of the requested compound, N-(2-aminoethyl)benzenesulfonamide hydrochloride , and dedicate significant focus to its commercially vital isomer, 4-(2-aminoethyl)benzenesulfonamide , a key building block in the synthesis of widely-used antidiabetic drugs. Understanding the distinction is paramount for researchers and drug development professionals sourcing intermediates for synthesis.

  • N-(2-aminoethyl)benzenesulfonamide : In this isomer, the ethylamine moiety is directly attached to the nitrogen atom of the benzenesulfonamide group.

  • 4-(2-aminoethyl)benzenesulfonamide : Here, the ethylamine group and the sulfonamide group are both substituents on the benzene ring, located at the para (1,4) positions.

This document will first detail the known properties of N-(2-aminoethyl)benzenesulfonamide hydrochloride before providing an in-depth exploration of the synthesis, properties, and applications of its 4-substituted isomer, which is of greater relevance to the pharmaceutical industry.

N-(2-aminoethyl)benzenesulfonamide Hydrochloride (CAS: 53672-99-4)

This specific isomer, while less documented in large-scale pharmaceutical applications, is available commercially as a research chemical. Its properties are summarized below.

Molecular Structure and Identifiers
  • IUPAC Name : N-(2-aminoethyl)benzenesulfonamide hydrochloride

  • Synonyms : N-(2-aminoethyl)benzenesulfonamide HCl

  • Molecular Formula : C₈H₁₃ClN₂O₂S[1]

  • Molecular Weight : 236.72 g/mol

IdentifierValue
CAS Number 53672-99-4[1]
InChI Key UMNPKLARCNEUAI-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)S(=O)(=O)NCCN.Cl
Physicochemical Properties and Handling
PropertyValue / Recommendation
Purity Typically ≥95%[1]
Storage Inert atmosphere, Room Temperature[1]
Appearance Solid (form not specified)
Safety Profile

This chemical should be handled with care in a laboratory setting. The available safety data indicates the following hazards:

  • GHS Pictogram : GHS07 (Exclamation Mark)

  • Signal Word : Warning

  • Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation)

  • Precautionary Statements : P264, P280, P302+P352, P305+P351+P338, P332+P313, P337+P313, P362

The Key Pharmaceutical Intermediate: 4-(2-Aminoethyl)benzenesulfonamide (CAS: 35303-76-5)

This isomer is a critical intermediate, primarily recognized for its indispensable role in the synthesis of second-generation sulfonylurea drugs that are fundamental in the management of type 2 diabetes.[2] Its bifunctional nature—a primary amine on the ethyl side-chain and a sulfonamide group—makes it a versatile synthon.

Molecular Structure and Identifiers
  • IUPAC Name : 4-(2-aminoethyl)benzenesulfonamide[3]

  • Synonyms : p-(2-aminoethyl)benzenesulfonamide, Glipizide Impurity 14[3][4]

  • Molecular Formula : C₈H₁₂N₂O₂S[3][4]

  • Molecular Weight : 200.26 g/mol [3][4]

IdentifierValue
CAS Number 35303-76-5[3][4]
InChI Key FXNSVEQMUYPYJS-UHFFFAOYSA-N[3][4][5]
Canonical SMILES C1=CC(=CC=C1CCN)S(=O)(=O)N[3]
Physicochemical and Spectroscopic Properties

The physical properties of this white to yellowish crystalline powder are well-documented.[4]

PropertyValueSource
Melting Point 150-152 °C[4][5]
Boiling Point 387.4±44.0 °C (Predicted)[4]
Solubility DMSO (Slightly), Methanol (Slightly)[4]
Water Solubility 15.5 g/L at 20°C[4]
pKa 10.16±0.10 (Predicted)[4]
LogP -3.1 at 19.8°C[4]

Spectroscopic Data: ¹H NMR spectra are available and confirm the molecular structure. For example, a spectrum run in DMSO-d₆ shows characteristic peaks for the aromatic and ethyl chain protons.[6]

Synthesis Protocol: A Self-Validating Workflow

The industrial synthesis of 4-(2-aminoethyl)benzenesulfonamide is a well-established, multi-step process that typically starts from 2-phenylethylamine.[7] The logic behind this pathway is to first protect the reactive primary amine, perform electrophilic aromatic substitution to install the sulfonamide group, and finally deprotect the amine to yield the desired product.

G cluster_0 Step 1: Protection cluster_1 Step 2: Chlorosulfonation cluster_2 Step 3: Amination cluster_3 Step 4: Deprotection (Hydrolysis) A 2-Phenylethylamine B N-acetyl-2-phenylethylamine A->B Acetic Anhydride C p-(2-acetamidoethyl) benzenesulfonyl chloride B->C Chlorosulfonic Acid D N-[p-(2-acetamidoethyl) benzenesulfonyl]acetamide C->D Aqueous Ammonia E 4-(2-Aminoethyl)benzenesulfonamide D->E Acid Hydrolysis (e.g., HCl)

Caption: Synthesis workflow for 4-(2-aminoethyl)benzenesulfonamide.

Detailed Experimental Protocol:

  • Step 1: Acetylation (Protection)

    • Rationale: The primary amine of 2-phenylethylamine is highly reactive and would interfere with the subsequent chlorosulfonation step. Acetylation with acetic anhydride converts it into a less reactive amide, which also acts as a para-directing group for the next step.[7]

    • Procedure: 2-Phenylethylamine is reacted with acetic anhydride. The reaction is typically heated to ensure completion. Excess acetic acid is then removed by distillation to yield N-acetyl-2-phenylethylamine.[8]

  • Step 2: Chlorosulfonation

    • Rationale: This is a key electrophilic aromatic substitution step. The protected intermediate is treated with chlorosulfonic acid, a strong electrophile, which installs the chlorosulfonyl group (-SO₂Cl) onto the benzene ring, primarily at the para position due to the directing effect of the acetylaminoethyl group.[7][8]

    • Procedure: N-acetyl-2-phenylethylamine is added slowly to an excess of chlorosulfonic acid, maintaining a controlled temperature (e.g., below 50°C) to manage the highly exothermic reaction.[8] The reaction mixture is then carefully quenched in ice water, causing the product, p-(2-acetamidoethyl)benzenesulfonyl chloride, to precipitate.[8]

  • Step 3: Amination

    • Rationale: The highly reactive sulfonyl chloride is converted into the stable sulfonamide by reaction with ammonia.

    • Procedure: The filtered p-(2-acetamidoethyl)benzenesulfonyl chloride is treated with concentrated aqueous ammonia.[7][9] This nucleophilic substitution reaction replaces the chlorine atom with an amino group (-NH₂), forming the protected sulfonamide.

  • Step 4: Hydrolysis (Deprotection)

    • Rationale: The final step is to remove the acetyl protecting group to liberate the primary amine.

    • Procedure: The N-acetylated intermediate is heated under reflux with a strong acid, such as hydrochloric acid.[9] This hydrolyzes the amide bond. After the reaction, the solution is neutralized and then made alkaline (e.g., with KOH or NaOH) to precipitate the free base, 4-(2-aminoethyl)benzenesulfonamide.[8][9] The product is then collected by filtration and dried.

Applications in Drug Development & Research

The primary utility of 4-(2-aminoethyl)benzenesulfonamide is as a direct precursor to several major antidiabetic medications.[8]

  • Synthesis of Sulfonylureas: It is a cornerstone intermediate for sulfonylurea hypoglycemic drugs, including Glipizide, Glimepiride, Gliquidone, and Glibenclamide.[8] The primary amine of 4-(2-aminoethyl)benzenesulfonamide is reacted with other synthons to build the final complex drug molecule.[2] For example, in Glipizide synthesis, it is acylated with 5-methylpyrazine-2-carboxylic acid.[7]

  • Research & Novel Agents: Beyond established drugs, its structure is valuable for synthesizing novel therapeutic candidates. It has been used as a reagent in the synthesis of pyrrolopyrazines being investigated as potent multi-target antimalarial agents.[4] Furthermore, studies have investigated its biological activity, with one report showing it can decrease perfusion pressure and coronary resistance in isolated rat heart models, suggesting potential cardiovascular effects.[10]

G cluster_0 Therapeutic Areas cluster_1 Example Drug Products A 4-(2-Aminoethyl) benzenesulfonamide B Antidiabetics (Sulfonylureas) A->B Key Building Block C Antimalarials A->C Reagent D Cardiovascular Research A->D Active Compound B1 Glipizide B->B1 B2 Glimepiride B->B2 B3 Glibenclamide B->B3

Caption: Key application pathways for 4-(2-aminoethyl)benzenesulfonamide.

Safety and Handling

As a widely used industrial chemical, the safety profile of 4-(2-aminoethyl)benzenesulfonamide is well-defined. It is classified as hazardous and requires appropriate handling procedures.

  • GHS Classification : It is considered harmful if swallowed and causes severe skin burns and eye damage.[11][12]

  • Signal Word : Danger[11][12]

  • Key Hazard Statements : H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage).[3][11]

  • Handling Recommendations :

    • Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[11]

    • Handle in a well-ventilated area or under a chemical fume hood to avoid inhaling dust.[11]

    • Avoid contact with skin, eyes, and clothing.[11]

    • Store in a tightly closed container in a dry, cool place away from strong oxidizing agents.[11]

Conclusion

While N-(2-aminoethyl)benzenesulfonamide hydrochloride is a distinct chemical entity, its isomer, 4-(2-aminoethyl)benzenesulfonamide, holds far greater significance for the scientific and drug development community. Its role as a non-negotiable precursor in the synthesis of essential antidiabetic drugs like Glipizide underscores its importance.[2] A thorough understanding of its chemical properties, a robust and validated synthesis protocol, and strict adherence to safety guidelines are essential for any researcher or organization utilizing this versatile and critical intermediate.

References

  • CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide. Google Patents.
  • 4-(2-Aminoethyl)benzenesulfonamide | C8H12N2O2S | CID 169682. PubChem. Available at: [Link]

  • N-(2-aminoethyl)benzenesulfonamide | C8H12N2O2S | CID 12841745. PubChem. Available at: [Link]

  • N-(2-Aminoethyl)benzenesulfonamide hydrochloride. Lead Sciences. Available at: [Link]

  • US5516906A - Process for the preparation of N-[2-[4-(aminosulfonyl) phenyl]ethyl]5-methylpyrazinecarboxamide. Google Patents.
  • Applications of 4-(2-Aminoethyl)benzenesulfonamide in Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Brazilian Journal of Biology. Available at: [Link]

Sources

Foundational

"N-(2-aminoethyl)benzenesulfonamide hydrochloride" CAS number 53672-99-4 properties

An In-Depth Technical Guide to N-(2-aminoethyl)benzenesulfonamide hydrochloride (CAS: 53672-99-4) Introduction N-(2-aminoethyl)benzenesulfonamide hydrochloride, with CAS number 53672-99-4, is a significant chemical inter...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to N-(2-aminoethyl)benzenesulfonamide hydrochloride (CAS: 53672-99-4)

Introduction

N-(2-aminoethyl)benzenesulfonamide hydrochloride, with CAS number 53672-99-4, is a significant chemical intermediate primarily recognized for its role in the synthesis of sulfonylurea-class pharmaceuticals.[1][2] Its molecular architecture, featuring a benzenesulfonamide core and a reactive primary amine, makes it a versatile building block. This guide provides a comprehensive technical overview for researchers, chemists, and drug development professionals, covering its chemical properties, synthesis, analysis, applications, and safety protocols. The narrative emphasizes the causal relationships behind its chemical behavior and synthetic methodologies, offering field-proven insights for practical application.

Chemical Identity and Physicochemical Properties

Understanding the fundamental identity and properties of a compound is critical for its effective use in synthesis and research.

Chemical Identifiers
  • Systematic Name: N-(2-aminoethyl)benzenesulfonamide hydrochloride

  • CAS Number: 53672-99-4

  • Molecular Formula: C₈H₁₃ClN₂O₂S

  • Molecular Weight: 236.72 g/mol

  • InChI Code: 1S/C8H12N2O2S.ClH/c9-6-7-10-13(11,12)8-4-2-1-3-5-8;/h1-5,10H,6-7,9H2;1H

Physicochemical Data

The properties of N-(2-aminoethyl)benzenesulfonamide and its hydrochloride salt are crucial for determining appropriate solvents, reaction conditions, and storage. The data presented below is a consolidation from various chemical databases and safety data sheets. Note that some experimental data pertains to the free base, 4-(2-aminoethyl)benzenesulfonamide (CAS: 35303-76-5), which is the immediate precursor to the hydrochloride salt.

PropertyValueSource CompoundReference
Physical Form Solid / PowderHydrochloride Salt & Free Base[3]
Color WhiteFree Base[3]
Melting Point 150-152 °CFree Base[3]
Boiling Point 387.4 ± 44.0 °C (Predicted)Free Base[3]
Solubility DMSO (Slightly), Methanol (Slightly)Free Base[3]
Water Solubility 15.5 g/L at 20 °CFree Base[3]
pKa (Basic) 9 (for the free base)Free Base[4]
pKa (Predicted) 10.16 ± 0.10Free Base[3]
LogP -2.4Free Base[5]

The hydrochloride salt form is utilized to improve the compound's stability and handling characteristics compared to the free base. The presence of the ammonium salt generally increases water solubility, a key consideration for certain reaction conditions or purification methods.

Synthesis and Manufacturing Workflow

The synthesis of N-(2-aminoethyl)benzenesulfonamide hydrochloride is a well-established multi-step process that typically begins with β-phenylethylamine.[1][6] The strategic sequence of reactions is designed to introduce the sulfonamide group at the para position of the benzene ring while managing the reactivity of the ethylamine side chain.

Synthetic Strategy Overview

The core challenge in this synthesis is the electrophilic substitution on the benzene ring without undesired side reactions involving the primary amine. To achieve this, the amine is first protected as an amide (acetylation). This deactivates the amine, preventing it from reacting with the potent electrophile used in the subsequent step, and directs the substitution to the para position. Following the successful installation of the sulfonyl chloride and its conversion to a sulfonamide, the protecting group is removed via hydrolysis to yield the free amine, which is then converted to its hydrochloride salt.

G Synthetic Workflow for N-(2-aminoethyl)benzenesulfonamide HCl cluster_0 Step 1: Protection cluster_1 Step 2: Chlorosulfonation cluster_2 Step 3: Amination cluster_3 Step 4: Deprotection cluster_4 Step 5: Salt Formation A β-Phenylethylamine B N-Acetyl-2-phenylethylamine A->B Acetic Anhydride / Acetic Acid C 4-(2-Acetylaminoethyl) benzenesulfonyl chloride B->C Chlorosulfonic Acid D 4-(2-Acetylaminoethyl) benzenesulfonamide C->D Aqueous Ammonia E 4-(2-Aminoethyl) benzenesulfonamide (Free Base) D->E Acid Hydrolysis (e.g., HCl) F N-(2-aminoethyl)benzenesulfonamide Hydrochloride (Final Product) E->F Hydrochloric Acid

Sources

Exploratory

An In-depth Technical Guide to the Mechanism of Action of N-(2-aminoethyl)benzenesulfonamide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract N-(2-aminoethyl)benzenesulfonamide hydrochloride, a molecule of significant interest in medicinal chemi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

N-(2-aminoethyl)benzenesulfonamide hydrochloride, a molecule of significant interest in medicinal chemistry, primarily exerts its biological effects through the targeted inhibition of carbonic anhydrase IX (CA IX). This guide elucidates the core mechanism of action, exploring the downstream cellular consequences of CA IX inhibition, particularly within the context of the tumor microenvironment. Furthermore, we will discuss a potential secondary mechanism involving the modulation of L-type calcium channels. This document provides a comprehensive overview of the scientific principles, experimental validation, and therapeutic implications of this compound's activity, designed to empower researchers in their drug discovery and development endeavors.

Introduction: The Chemical Identity and Therapeutic Potential

N-(2-aminoethyl)benzenesulfonamide hydrochloride is a sulfonamide derivative with the chemical formula C₈H₁₃ClN₂O₂S. While it has been utilized as a key intermediate in the synthesis of sulfonylurea hypoglycemic drugs, its intrinsic biological activity has garnered considerable attention, particularly in the field of oncology.[1] The core of its mechanism of action lies in its structural resemblance to the endogenous substrate of carbonic anhydrases, allowing it to act as a potent inhibitor.

Primary Mechanism of Action: Inhibition of Carbonic Anhydrase IX (CA IX)

The most well-documented and significant mechanism of action for N-(2-aminoethyl)benzenesulfonamide is its potent and selective inhibition of carbonic anhydrase IX (CA IX).[2]

The Role of Carbonic Anhydrase IX in Physiology and Pathophysiology

Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[3][4] This reaction is fundamental to numerous physiological processes, including pH homeostasis, gas exchange, and electrolyte balance.[3]

Carbonic anhydrase IX is a transmembrane isoform that is minimally expressed in most normal tissues but is significantly upregulated in a variety of solid tumors.[5][6][7] Its expression is primarily induced by hypoxia (low oxygen), a common feature of the tumor microenvironment.[7][8]

Molecular Mechanism of CA IX Inhibition

N-(2-aminoethyl)benzenesulfonamide, as a sulfonamide, acts as a classical carbonic anhydrase inhibitor. The sulfonamide group (-SO₂NH₂) coordinates directly with the zinc ion in the active site of the enzyme, displacing the catalytic water molecule/hydroxide ion and thereby blocking the enzyme's catalytic activity.[3] This prevents the hydration of carbon dioxide and the subsequent production of bicarbonate and protons.

Downstream Effects of CA IX Inhibition in the Tumor Microenvironment

The inhibition of CA IX by N-(2-aminoethyl)benzenesulfonamide leads to a cascade of events that are detrimental to tumor cell survival and proliferation:

  • Disruption of pH Regulation: Tumor cells exhibit a reversed pH gradient compared to normal cells, with a more acidic extracellular environment and a neutral to alkaline intracellular pH. CA IX plays a crucial role in maintaining this alkaline intracellular pH by extruding protons generated from metabolic processes. By inhibiting CA IX, N-(2-aminoethyl)benzenesulfonamide disrupts this pH regulation, leading to intracellular acidification.[7]

  • Induction of Apoptosis: The resulting intracellular acidosis can trigger programmed cell death (apoptosis) in cancer cells.[7]

  • Sensitization to Radiotherapy and Chemotherapy: An acidic tumor microenvironment is associated with resistance to both radiation and chemotherapy. By mitigating this acidity, CA IX inhibitors like N-(2-aminoethyl)benzenesulfonamide can sensitize tumor cells to conventional cancer therapies.[2]

  • Inhibition of Tumor Growth and Metastasis: The altered pH homeostasis and cellular stress induced by CA IX inhibition can impede tumor growth and reduce the metastatic potential of cancer cells.[9]

Investigating Carbonic Anhydrase IX Inhibition: Experimental Protocols

The following protocols provide a framework for validating the inhibitory activity of N-(2-aminoethyl)benzenesulfonamide hydrochloride against CA IX.

In Vitro Carbonic Anhydrase Inhibition Assay

This assay measures the enzymatic activity of CA IX in the presence and absence of the inhibitor.

Principle: This spectrophotometric assay is based on the esterase activity of carbonic anhydrase, which can hydrolyze p-nitrophenyl acetate (p-NPA) to the colored product p-nitrophenol. The rate of p-nitrophenol formation, measured by the increase in absorbance at 400 nm, is proportional to the enzyme's activity.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5.

    • Enzyme Solution: Recombinant human carbonic anhydrase IX.

    • Substrate Solution: p-Nitrophenyl acetate (p-NPA) dissolved in acetonitrile or DMSO.

    • Inhibitor Stock Solution: N-(2-aminoethyl)benzenesulfonamide hydrochloride dissolved in DMSO. Prepare serial dilutions.

    • Positive Control: Acetazolamide, a known pan-carbonic anhydrase inhibitor.

  • Assay Procedure (96-well plate format):

    • Add 160 µL of Assay Buffer to each well.

    • Add 10 µL of the inhibitor solution (or DMSO for control) to the respective wells.

    • Add 10 µL of the CA IX enzyme solution to all wells except the blank.

    • Pre-incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

    • Initiate the reaction by adding 20 µL of the p-NPA substrate solution to all wells.

    • Immediately measure the absorbance at 400 nm in a kinetic mode for 10-20 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).

    • Determine the percentage of inhibition for each inhibitor concentration.

    • Calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Potential Secondary Mechanism of Action: L-type Calcium Channel Modulation

While the primary mechanism of action of N-(2-aminoethyl)benzenesulfonamide is well-established as CA IX inhibition, some evidence suggests a potential secondary role as a modulator of L-type calcium channels.

The Role of L-type Calcium Channels

L-type voltage-gated calcium channels are crucial for regulating calcium influx into cells, which in turn governs a wide range of physiological processes, including muscle contraction, neurotransmitter release, and gene expression.[10][11][12]

Evidence for L-type Calcium Channel Inhibition

A study utilizing an isolated rat heart model demonstrated that 4-(2-aminoethyl)benzenesulfonamide can decrease perfusion pressure and coronary resistance.[13] This effect is suggestive of vasodilation, a hallmark of L-type calcium channel blockers.[14] The same study also presented in silico docking data suggesting a potential interaction of the compound with the L-type calcium channel protein.[13]

Hypothesized Signaling Pathway of L-type Calcium Channel Blockade:

LType_Pathway Compound N-(2-aminoethyl)benzenesulfonamide hydrochloride LTypeChannel L-type Calcium Channel Compound->LTypeChannel Inhibition Ca_Influx Decreased Ca2+ Influx LTypeChannel->Ca_Influx SmoothMuscle Vascular Smooth Muscle Cell Ca_Influx->SmoothMuscle Leads to Relaxation Vasodilation Vasodilation SmoothMuscle->Vasodilation

Sources

Foundational

Biological activity of "N-(2-aminoethyl)benzenesulfonamide" derivatives

An In-Depth Technical Guide to the Biological Activities of N-(2-aminoethyl)benzenesulfonamide Derivatives Foreword The N-(2-aminoethyl)benzenesulfonamide scaffold is a cornerstone in modern medicinal chemistry, serving...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activities of N-(2-aminoethyl)benzenesulfonamide Derivatives

Foreword

The N-(2-aminoethyl)benzenesulfonamide scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile template for the design and synthesis of a wide array of biologically active compounds. Its intrinsic structural features, including a primary sulfonamide group and a flexible aminoethyl side chain, provide a unique platform for molecular modification, enabling the development of potent and selective therapeutic agents. This technical guide offers a comprehensive exploration of the diverse biological activities exhibited by derivatives of N-(2-aminoethyl)benzenesulfonamide, with a particular focus on their anticancer, antimicrobial, and cardiovascular properties. As a senior application scientist, my objective is to provide not just a compilation of data, but a cohesive narrative that elucidates the rationale behind experimental designs, the intricacies of structure-activity relationships, and the practical methodologies for biological evaluation. This guide is intended for researchers, scientists, and drug development professionals who seek a deeper understanding of this important class of compounds and their potential for therapeutic innovation.

The N-(2-aminoethyl)benzenesulfonamide Scaffold: A Privileged Structure in Drug Discovery

The significance of the N-(2-aminoethyl)benzenesulfonamide core structure is underscored by its presence in established pharmaceutical agents. Notably, 4-(2-aminoethyl)benzenesulfonamide is a key intermediate in the synthesis of Glipizide, a second-generation sulfonylurea widely prescribed for the management of type 2 diabetes.[1][2] Glipizide functions by stimulating insulin secretion from pancreatic beta cells and enhancing insulin sensitivity in peripheral tissues.[2] This foundational role in a clinically successful drug has spurred extensive research into the broader therapeutic potential of derivatives built upon this scaffold. The inherent chemical tractability of the amino and sulfonamide groups allows for systematic modifications to explore a vast chemical space and optimize biological activity against a range of molecular targets.

Synthesis of N-(2-aminoethyl)benzenesulfonamide and its Derivatives: A Practical Approach

The synthesis of the N-(2-aminoethyl)benzenesulfonamide scaffold and its subsequent derivatization are critical steps in the drug discovery process. A common and efficient synthetic route to the core structure, 4-(2-aminoethyl)benzenesulfonamide, is outlined below. This protocol is a composite of established methods, designed to be reproducible and scalable.[1][3][4]

Experimental Protocol: Synthesis of 4-(2-aminoethyl)benzenesulfonamide

Step 1: Acetylation of 2-Phenylethylamine

  • To a solution of 2-phenylethylamine in a suitable solvent (e.g., dichloromethane), add acetic anhydride dropwise at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Quench the reaction with water and extract the product, N-(2-phenylethyl)acetamide, with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, which can be purified by recrystallization.

Step 2: Chlorosulfonation

  • Add the N-(2-phenylethyl)acetamide from the previous step portion-wise to an excess of chlorosulfonic acid at 0°C.

  • Carefully control the temperature during the addition.

  • After the addition is complete, stir the reaction mixture at room temperature until the reaction is complete (monitored by the cessation of HCl gas evolution).

  • Pour the reaction mixture onto crushed ice to precipitate the product, 4-(2-acetamidoethyl)benzene-1-sulfonyl chloride.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Step 3: Amination

  • Add the 4-(2-acetamidoethyl)benzene-1-sulfonyl chloride to a concentrated solution of aqueous ammonia at 0°C.

  • Stir the mixture vigorously at room temperature until the reaction is complete.

  • Collect the precipitated solid, 4-(2-acetamidoethyl)benzenesulfonamide, by filtration, wash with water, and dry.

Step 4: Hydrolysis

  • Reflux the 4-(2-acetamidoethyl)benzenesulfonamide in an aqueous solution of a strong acid (e.g., HCl) or base (e.g., NaOH).

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and neutralize with a base (if acidified) or an acid (if basified) to precipitate the final product, 4-(2-aminoethyl)benzenesulfonamide.

  • Collect the solid by filtration, wash with cold water, and dry. The product can be further purified by recrystallization.

General Derivatization Strategy

The primary amino group of the 4-(2-aminoethyl)benzenesulfonamide scaffold serves as a convenient handle for a variety of chemical modifications to generate a library of derivatives. Common derivatization strategies include:

  • Acylation: Reaction with various acyl chlorides or anhydrides to introduce different amide functionalities.

  • Sulfonylation: Reaction with sulfonyl chlorides to yield disulfonamides.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to introduce substituted amino groups.

  • Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates.

G cluster_synthesis General Synthetic Workflow for N-(2-aminoethyl)benzenesulfonamide Derivatives 2-Phenylethylamine 2-Phenylethylamine N-(2-phenylethyl)acetamide N-(2-phenylethyl)acetamide 2-Phenylethylamine->N-(2-phenylethyl)acetamide Acetylation 4-(2-acetamidoethyl)benzene-1-sulfonyl chloride 4-(2-acetamidoethyl)benzene-1-sulfonyl chloride N-(2-phenylethyl)acetamide->4-(2-acetamidoethyl)benzene-1-sulfonyl chloride Chlorosulfonation 4-(2-acetamidoethyl)benzenesulfonamide 4-(2-acetamidoethyl)benzenesulfonamide 4-(2-acetamidoethyl)benzene-1-sulfonyl chloride->4-(2-acetamidoethyl)benzenesulfonamide Amination 4-(2-aminoethyl)benzenesulfonamide 4-(2-aminoethyl)benzenesulfonamide 4-(2-acetamidoethyl)benzenesulfonamide->4-(2-aminoethyl)benzenesulfonamide Hydrolysis Library of Derivatives Library of Derivatives 4-(2-aminoethyl)benzenesulfonamide->Library of Derivatives Derivatization

Caption: General synthetic workflow for N-(2-aminoethyl)benzenesulfonamide derivatives.

Anticancer Activity: Targeting Tumor Hypoxia through Carbonic Anhydrase Inhibition

A significant body of research has focused on the development of N-(2-aminoethyl)benzenesulfonamide derivatives as potent anticancer agents.[5][6][7][8] The primary mechanism underlying their antitumor activity is the inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoform CA IX.[6][9]

Mechanism of Action: The Role of Carbonic Anhydrase IX in Cancer

Solid tumors often outgrow their blood supply, leading to a hypoxic (low oxygen) microenvironment.[6] To survive and proliferate under these conditions, cancer cells switch their metabolism to anaerobic glycolysis, which results in the production of lactic acid and a decrease in intracellular pH.[6] Carbonic anhydrase IX, a transmembrane enzyme that is highly overexpressed in many types of cancer and is largely absent in normal tissues, plays a crucial role in maintaining pH homeostasis in tumor cells. CA IX catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton. By extruding protons, CA IX helps to maintain a relatively alkaline intracellular pH, which is favorable for cancer cell survival and proliferation, while contributing to an acidic extracellular microenvironment that promotes tumor invasion and metastasis. The sulfonamide group of N-(2-aminoethyl)benzenesulfonamide derivatives acts as a zinc-binding group, coordinating to the Zn(II) ion in the active site of CA IX and inhibiting its enzymatic activity. This leads to intracellular acidification and subsequent apoptosis of cancer cells.

G cluster_pathway CA IX-Mediated pH Regulation in Tumor Hypoxia Tumor Hypoxia Tumor Hypoxia Anaerobic Glycolysis Anaerobic Glycolysis Tumor Hypoxia->Anaerobic Glycolysis CA IX Upregulation CA IX Upregulation Tumor Hypoxia->CA IX Upregulation Increased Intracellular H+ Increased Intracellular H+ Anaerobic Glycolysis->Increased Intracellular H+ CO2 + H2O <=> H+ + HCO3- CO2 + H2O <=> H+ + HCO3- Increased Intracellular H+->CO2 + H2O <=> H+ + HCO3- CA IX Upregulation->CO2 + H2O <=> H+ + HCO3- H+ Extrusion H+ Extrusion CO2 + H2O <=> H+ + HCO3-->H+ Extrusion Alkaline Intracellular pH Alkaline Intracellular pH H+ Extrusion->Alkaline Intracellular pH Acidic Extracellular pH Acidic Extracellular pH H+ Extrusion->Acidic Extracellular pH Cancer Cell Survival & Proliferation Cancer Cell Survival & Proliferation Alkaline Intracellular pH->Cancer Cell Survival & Proliferation Tumor Invasion & Metastasis Tumor Invasion & Metastasis Acidic Extracellular pH->Tumor Invasion & Metastasis Benzenesulfonamide Derivatives Benzenesulfonamide Derivatives CA IX Inhibition CA IX Inhibition Benzenesulfonamide Derivatives->CA IX Inhibition CA IX Inhibition->CO2 + H2O <=> H+ + HCO3- Blocks Intracellular Acidification & Apoptosis Intracellular Acidification & Apoptosis CA IX Inhibition->Intracellular Acidification & Apoptosis

Caption: Role of CA IX in tumor hypoxia and its inhibition.

Structure-Activity Relationship (SAR) Studies

The development of potent and selective CA IX inhibitors is a key objective in anticancer drug design. SAR studies have revealed that modifications to the "tail" portion of the N-(2-aminoethyl)benzenesulfonamide scaffold significantly influence inhibitory activity and isoform selectivity.[10] Key findings include:

  • Aromatic and Heterocyclic Tails: The introduction of various aromatic and heterocyclic moieties at the amino group can lead to potent inhibitors. The nature and substitution pattern of these rings can modulate interactions with amino acid residues in the active site cavity, thereby influencing isoform selectivity.[10]

  • Linker Length and Flexibility: The length and flexibility of the linker between the benzenesulfonamide core and the tail group are crucial for optimal positioning of the inhibitor within the active site.

  • Hydrogen Bonding Moieties: The incorporation of groups capable of forming hydrogen bonds can enhance binding affinity and selectivity.

Compound Modification hCA II (Ki, nM) hCA IX (Ki, nM) hCA XII (Ki, nM) Antiproliferative Activity (IC50, µM) Reference
Acetazolamide (Standard) --255.7-[8]
SLC-0111 Analogue 4b Dual-tail modification-20.4--[8]
SLC-0111 Analogue 5a Dual-tail modification-12.926.6-[8]
SLC-0111 Analogue 5b Dual-tail modification-18.28.7-[8]
Compound BA-3b Benzodiazepine moiety---0.007-0.036 (various cancer cell lines)[5]
Compound 4e Thiazolone-based155010.93-1.52 (MDA-MB-231)[6]
Compound 4g Thiazolone-based289025.06-2.15 (MDA-MB-231)[6]
Compound 4h Thiazolone-based392018.74-1.89 (MDA-MB-231)[6]
Experimental Protocols for Anticancer Evaluation

In Vitro Cell Proliferation Assay (MTT Assay)

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the N-(2-aminoethyl)benzenesulfonamide derivatives and incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO2 Hydrase Assay)

  • Enzyme and Inhibitor Preparation: Prepare solutions of the purified CA isoenzyme and the test compounds at various concentrations.

  • Assay Buffer: Use a suitable buffer (e.g., Tris-HCl) containing a pH indicator.

  • CO2 Hydration Reaction: Mix the enzyme solution with the inhibitor solution and incubate for a short period.

  • Initiation of Reaction: Rapidly mix the enzyme-inhibitor solution with a CO2-saturated solution in a stopped-flow instrument.

  • Monitoring pH Change: Monitor the change in absorbance of the pH indicator over time as the CO2 is hydrated to bicarbonate and a proton, causing a pH drop.

  • Data Analysis: Calculate the initial rate of the reaction. The inhibition constant (Ki) is determined by fitting the data to the appropriate inhibition model.

Antimicrobial Activity: A Novel Approach to Combatting Bacterial Infections

In addition to their anticancer properties, N-(2-aminoethyl)benzenesulfonamide derivatives have emerged as promising antimicrobial agents.[6][11] Their mechanism of action in bacteria is also believed to involve the inhibition of carbonic anhydrases, which are essential for various metabolic processes in microorganisms.[6]

Mechanism of Action in Bacteria

Bacterial CAs are involved in pH regulation, CO2 transport, and biosynthetic pathways. Inhibition of these enzymes can disrupt bacterial growth and survival. Furthermore, some benzenesulfonamide derivatives have been shown to inhibit biofilm formation, a key virulence factor in many pathogenic bacteria.[6][11]

Spectrum of Activity
Compound Bacterial Strain Activity Reference
Compound 4e S. aureus80.69% inhibition at 50 µg/mL[6]
Compound 4g S. aureus69.74% inhibition at 50 µg/mL[6]
Compound 4h S. aureus68.30% inhibition at 50 µg/mL[6]
Compound 4g K. pneumoniae79.46% anti-biofilm inhibition[6]
Compound 4h K. pneumoniae77.52% anti-biofilm inhibition[6]
Experimental Protocols for Antimicrobial Evaluation

Minimum Inhibitory Concentration (MIC) Determination

  • Bacterial Culture: Grow the bacterial strain of interest in a suitable broth medium overnight.

  • Compound Dilution: Prepare a serial dilution of the test compounds in a 96-well microplate.

  • Inoculation: Add a standardized inoculum of the bacterial culture to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Cardiovascular Effects: A Potential for Vasodilation

Recent studies have uncovered a novel area of biological activity for the N-(2-aminoethyl)benzenesulfonamide scaffold: cardiovascular effects. Specifically, 4-(2-aminoethyl)benzenesulfonamide has been shown to decrease perfusion pressure and coronary resistance in an isolated rat heart model.[12][13]

Vasodilatory Properties and Proposed Mechanism

The observed decrease in perfusion pressure and coronary resistance suggests a vasodilatory effect.[12] The proposed mechanism of action is the inhibition of L-type calcium channels.[12] By blocking the influx of calcium into vascular smooth muscle cells, the compound may induce relaxation and vasodilation. Theoretical docking studies suggest that 4-(2-aminoethyl)benzenesulfonamide may interact with amino acid residues such as Glu614 and Ala320 on the calcium channel protein.[12]

G cluster_cardio Proposed Cardiovascular Mechanism of Action 4-(2-aminoethyl)benzenesulfonamide 4-(2-aminoethyl)benzenesulfonamide L-type Calcium Channel L-type Calcium Channel 4-(2-aminoethyl)benzenesulfonamide->L-type Calcium Channel Inhibits Vasodilation Vasodilation 4-(2-aminoethyl)benzenesulfonamide->Vasodilation Calcium Influx Calcium Influx L-type Calcium Channel->Calcium Influx Vascular Smooth Muscle Contraction Vascular Smooth Muscle Contraction Calcium Influx->Vascular Smooth Muscle Contraction Decreased Perfusion Pressure & Coronary Resistance Decreased Perfusion Pressure & Coronary Resistance Vascular Smooth Muscle Contraction->Decreased Perfusion Pressure & Coronary Resistance Maintains Vasodilation->Decreased Perfusion Pressure & Coronary Resistance

Sources

Exploratory

A Technical Guide to the Spectroscopic Characterization of N-(2-aminoethyl)benzenesulfonamide Hydrochloride

Introduction N-(2-aminoethyl)benzenesulfonamide and its derivatives are key structural motifs in medicinal chemistry and drug development. The hydrochloride salt form enhances solubility and stability, making it crucial...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-(2-aminoethyl)benzenesulfonamide and its derivatives are key structural motifs in medicinal chemistry and drug development. The hydrochloride salt form enhances solubility and stability, making it crucial for pharmaceutical applications. Accurate and comprehensive structural elucidation is the bedrock of chemical research and development, ensuring compound identity, purity, and reproducibility. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools in this process. Each technique provides a unique piece of the structural puzzle, and together, they offer a definitive molecular portrait.

This guide provides an in-depth analysis of the spectroscopic data for N-(2-aminoethyl)benzenesulfonamide hydrochloride. Due to the prevalence of data for its structural isomer, 4-(2-aminoethyl)benzenesulfonamide, this document will leverage the rich dataset of the para-isomer to illustrate core interpretative principles while providing predictive data for the target compound. This comparative approach serves as a practical framework for researchers encountering similar analytical challenges.

Section 1: Molecular Structure and Physicochemical Properties

N-(2-aminoethyl)benzenesulfonamide hydrochloride (CAS 53672-99-4) features a benzenesulfonamide core with an aminoethyl group attached to the sulfonamide nitrogen. Its common isomer, 4-(2-aminoethyl)benzenesulfonamide (CAS 35303-76-5), has the aminoethyl group at the para position of the benzene ring.[1][2] This seemingly subtle difference significantly alters the chemical environment of the atoms, leading to distinct spectroscopic signatures.

PropertyN-(2-aminoethyl)benzenesulfonamide HCl4-(2-aminoethyl)benzenesulfonamide
CAS Number 53672-99-435303-76-5[3]
Molecular Formula C₈H₁₃ClN₂O₂SC₈H₁₂N₂O₂S[3]
Molecular Weight 236.72 g/mol 200.26 g/mol [3]
Structure
Appearance SolidWhite to yellowish crystalline powder[2]

Section 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the precise carbon-hydrogen framework of a molecule. The chemical shift, splitting pattern (multiplicity), and integration of proton (¹H) signals, along with the chemical shifts of carbon (¹³C) signals, allow for a complete structural assignment.

Causality in Experimental Choices

The choice of solvent is critical for analyzing compounds with labile protons (e.g., -NH₂, -SO₂NH-). Deuterated dimethyl sulfoxide (DMSO-d₆) is the preferred solvent. Its ability to form hydrogen bonds with the analyte slows down the proton exchange rate with residual water, allowing the N-H protons to be observed as distinct signals, which is essential for a complete structural assignment.[4][5]

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides a map of the proton environments in the molecule.

Predicted ¹H NMR Data for N-(2-aminoethyl)benzenesulfonamide Hydrochloride (in DMSO-d₆)

  • Aromatic Protons (C₆H₅): Expected in the range of 7.5-8.0 ppm. The protons ortho to the sulfonyl group will be the most downfield due to strong electron-withdrawing effects.

  • Ethyl Protons (-CH₂-CH₂-): Two triplets are expected. The -SO₂NH-CH₂- protons will be downfield (approx. 3.2-3.5 ppm) compared to the -CH₂-NH₃⁺ protons (approx. 2.9-3.2 ppm).

  • Amine/Ammonium Protons (-NH- and -NH₃⁺): Broad signals whose chemical shifts are highly dependent on concentration and residual water. The sulfonamide proton (-SO₂NH-) is expected around 8.0-9.0 ppm, while the ammonium protons (-NH₃⁺) could appear as a broad peak around 8.0-8.5 ppm.

Illustrative ¹H NMR Data for 4-(2-aminoethyl)benzenesulfonamide (in DMSO-d₆) [4]

Assignment Chemical Shift (ppm) Multiplicity Integration
Aromatic (ortho to -SO₂NH₂) ~7.74 Doublet 2H
Aromatic (ortho to -CH₂CH₂NH₂) ~7.39 Doublet 2H
Sulfonamide (-SO₂NH₂) ~7.15 (variable) Broad Singlet 2H
Ethyl (-CH₂-Ar) ~2.77 Triplet 2H
Ethyl (-CH₂-NH₂) ~2.70 Triplet 2H

| Amine (-NH₂) | Broad | Broad Singlet | 2H |

Note: Data is interpreted from publicly available spectra and may vary slightly.[4] The clear separation of the aromatic signals into two doublets confirms the para-substitution pattern.

¹³C NMR Spectral Analysis

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule.

Predicted ¹³C NMR Data for N-(2-aminoethyl)benzenesulfonamide Hydrochloride (in DMSO-d₆)

  • Aromatic Carbons: Four signals expected between 125-140 ppm. The carbon directly attached to the sulfur (ipso-carbon) will be distinct.

  • Ethyl Carbons: Two signals expected in the aliphatic region, typically between 35-50 ppm.

Illustrative ¹³C NMR Data for 4-(2-aminoethyl)benzenesulfonamide [1]

Assignment Predicted Chemical Shift (ppm)
C-SO₂NH₂ (ipso) ~144
C-CH₂CH₂NH₂ (ipso) ~142
Aromatic CH (ortho to -SO₂NH₂) ~126
Aromatic CH (ortho to -CH₂CH₂NH₂) ~130
-CH₂-Ar ~42

| -CH₂-NH₂ | ~35 |

Note: These are typical shift ranges for such structures and are sourced from spectral databases.[6]

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the compound into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Dissolution: Cap the tube and gently vortex or invert until the sample is fully dissolved. Mild heating may be applied if necessary.

  • Data Acquisition: Place the NMR tube in the spectrometer. Acquire ¹H and ¹³C spectra using standard acquisition parameters on a 400 MHz or higher field instrument.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.

  • Analysis: Integrate the ¹H NMR signals and assign all peaks based on chemical shift, multiplicity, and correlation spectra (e.g., COSY, HSQC) if acquired.

Caption: Workflow for NMR Spectroscopic Analysis.

Section 3: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Molecular vibrations, such as stretching and bending, absorb infrared radiation at characteristic frequencies.

Principles of Interpretation

For sulfonamides, the key diagnostic peaks are the strong absorptions from the sulfonyl (S=O) group and the vibrations of the N-H bonds.[7] The presence of an aromatic ring and aliphatic chain also gives rise to characteristic signals.

Key Diagnostic IR Absorption Bands for Sulfonamides [8]

Functional Group Vibration Type Typical Wavenumber (cm⁻¹) Intensity
Amine/Ammonium (N-H) Stretch 3300 - 3500 Medium, can be broad
Sulfonamide (N-H) Stretch 3200 - 3300 Medium
Aromatic (C-H) Stretch 3000 - 3100 Medium-Weak
Aliphatic (C-H) Stretch 2850 - 2960 Medium
Sulfonyl (S=O) Asymmetric Stretch 1300 - 1350 Strong
Sulfonyl (S=O) Symmetric Stretch 1150 - 1180 Strong

| Sulfonamide (S-N) | Stretch | 900 - 930 | Medium |

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

ATR-IR is the preferred method for solid samples due to its minimal sample preparation and high reproducibility.[9][10]

  • Background Scan: Ensure the ATR crystal (typically diamond) is clean. Record a background spectrum of the empty crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.[11]

  • Sample Application: Place a small amount of the solid powder onto the center of the ATR crystal.

  • Apply Pressure: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal surface. Good contact is essential for a high-quality spectrum.

  • Sample Scan: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The software automatically ratios the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

  • Cleaning: Clean the crystal surface thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.

Caption: Standard Workflow for ATR-IR Analysis.

Section 4: Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and offers structural information through the analysis of its fragmentation patterns. Electrospray Ionization (ESI) is a soft ionization technique ideal for polar, thermally labile molecules like the hydrochloride salt in this study, as it typically yields the protonated molecular ion [M+H]⁺ with minimal fragmentation.[12]

Analysis and Fragmentation
  • Expected Molecular Ion: For N-(2-aminoethyl)benzenesulfonamide hydrochloride, ESI-MS in positive ion mode is expected to show a prominent peak for the free base's protonated molecular ion [C₈H₁₂N₂O₂S + H]⁺ at m/z 201.07. The molecular weight of the free base is 200.26 g/mol .[1]

  • Fragmentation Pattern: While ESI is soft, in-source fragmentation can be induced.[13] A key fragmentation pathway for aminoethyl-containing compounds is the cleavage of the C-C bond beta to the nitrogen atom. For the isomer 4-(2-aminoethyl)benzenesulfonamide, a characteristic fragment is observed at m/z 30, corresponding to [CH₂NH₂]⁺.[14] This is often the base peak in electron ionization (EI) mass spectra and can be a diagnostic fragment in ESI-MS/MS experiments.

Illustrative Mass Spectral Data for 4-(2-aminoethyl)benzenesulfonamide (EI-MS)

m/z Proposed Fragment Relative Intensity
200 [M]⁺ (Molecular Ion) Low
171 [M - CH₂NH]⁺ Low
90 [C₆H₄SO]⁺ Medium

| 30 | [CH₂NH₂]⁺ | Base Peak (100%) |

Note: Data interpreted from public EI-MS databases.

Experimental Protocol: ESI-MS
  • Sample Preparation: Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent system, such as 50:50 acetonitrile:water with 0.1% formic acid. The acid is crucial for promoting protonation in positive ion mode.

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Instrument Tuning: Optimize key ESI source parameters, such as capillary voltage, cone voltage, and desolvation gas temperature and flow, to achieve a stable and strong signal for the ion of interest.

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu).

  • MS/MS (Optional): For structural confirmation, perform a product ion scan by selecting the [M+H]⁺ ion (m/z 201) as the precursor and applying collision-induced dissociation (CID) to generate a fragmentation spectrum.

MS_Workflow prep Sample Preparation Dilute sample in ACN:H2O + 0.1% FA infuse Direct Infusion Syringe pump (5-10 µL/min) prep->infuse acquire Data Acquisition Optimize ESI Source Acquire Full Scan MS infuse->acquire msms Optional MS/MS Select m/z 201 Precursor Collision-Induced Dissociation Acquire Product Ion Scan acquire->msms analyze Data Analysis Identify [M+H]⁺ Interpret Fragments acquire->analyze msms->analyze

Caption: Workflow for ESI-Mass Spectrometry Analysis.

Section 5: Integrated Spectroscopic Analysis

No single technique provides a complete picture. The true power of spectroscopic characterization lies in the integration of data from NMR, IR, and MS to build a self-validating and unambiguous structural assignment.

The diagram below illustrates how different pieces of spectroscopic data corroborate specific structural features of N-(2-aminoethyl)benzenesulfonamide.

Caption: Correlation of Spectroscopic Data to Molecular Structure. (Note: A placeholder is used for the chemical structure image in the diagram.)

References

  • Synthetic Molecules Pvt. Ltd. (n.d.). 4-(2-aminoethyl)benzenesulfonamide. Retrieved from [Link]

  • PubChem. (n.d.). 4-(2-Aminoethyl)benzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

  • iChemical. (n.d.). 4-(2-Aminoethyl)benzenesulfonamide, CAS No. 35303-76-5. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of ethylamine. Retrieved from [Link]

  • de Hoffmann, E., & Stroobant, V. (2007). Mass Spectrometry: Principles and Applications. John Wiley & Sons. (Referenced conceptually for ESI-MS principles).
  • Royal Society of Chemistry. (n.d.). Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Retrieved from [Link]

  • Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Retrieved from [Link]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In R.A. Meyers (Ed.), Encyclopedia of Analytical Chemistry. John Wiley & Sons Ltd.
  • American Chemical Society. (2013). Nitrogen-15 nuclear magnetic resonance spectroscopy. Journal of the American Chemical Society. Retrieved from [Link]

  • American Chemical Society. (2018). Modern Electrospray Ionization Mass Spectrometry Techniques. Analytical Chemistry. Retrieved from [Link]

  • Bruker. (n.d.). Attenuated Total Reflectance (ATR). Retrieved from [Link]

  • MDPI. (2022). Ligation Motifs in Zinc-Bound Sulfonamide Drugs Assayed by IR Ion Spectroscopy. Molecules. Retrieved from [Link]

  • Tecan. (n.d.). How to choose a small molecule extraction method. The Blog - Tecan. Retrieved from [Link]

  • SIELC Technologies. (2018). Separation of 4-(2-Aminoethyl)benzenesulfonamide on Newcrom R1 HPLC column. Retrieved from [Link]

  • Agilent. (n.d.). Quantitative analysis using ATR-FTIR Spectroscopy. Retrieved from [Link]

  • De Gruyter. (2000). Infrared and NMR Spectra of Arylsulphonamides. Zeitschrift für Naturforschung B. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • De Gruyter. (2000). Infrared and NMR Spectra of Arylsulphonamides. Zeitschrift für Naturforschung B. Retrieved from [Link]

  • Wiley Online Library. (2014). Practical approaches to the ESI-MS analysis of catalytic reactions. Journal of Mass Spectrometry. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Ethylamine. NIST WebBook. Retrieved from [Link]

  • Bruker. (2019). ATR FTIR Basics. YouTube. Retrieved from [Link]

  • Covalent Metrology. (n.d.). Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy (ATR-FTIR). Retrieved from [Link]

  • National Center for Biotechnology Information. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Retrieved from [Link]

  • Google Patents. (n.d.). Method for synthesizing 4-(2-aminoethyl)benzsulfamide.
  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

  • MDPI. (2020). Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides. Molecules. Retrieved from [Link]

  • Wiley Analytical Science. (2000). Interpretation of Infrared Spectra, A Practical Approach. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • YouTube. (2023). Mass Spectrometry Part 4-Fragmentation in Ethers. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of N-methylethanamine. Retrieved from [Link]

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Foundational

An In-depth Technical Guide to the Solubility and Stability of N-(2-aminoethyl)benzenesulfonamide Hydrochloride

Executive Summary N-(2-aminoethyl)benzenesulfonamide and its hydrochloride salt are pivotal intermediates in the synthesis of several widely-used sulfonylurea hypoglycemic drugs, including glipizide and glimepiride.[1][2...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(2-aminoethyl)benzenesulfonamide and its hydrochloride salt are pivotal intermediates in the synthesis of several widely-used sulfonylurea hypoglycemic drugs, including glipizide and glimepiride.[1][2] A comprehensive understanding of the solubility and stability of N-(2-aminoethyl)benzenesulfonamide hydrochloride is paramount for optimizing reaction conditions, ensuring the purity of synthetic intermediates, and developing robust analytical methods for quality control. This guide provides a detailed examination of the physicochemical properties, solubility characteristics, and stability profile of this compound. It further outlines validated experimental protocols for solubility determination and forced degradation studies, offering a practical framework for researchers in the field of pharmaceutical development.

Physicochemical Properties

While this guide focuses on the hydrochloride salt, much of the publicly available data pertains to the free base, 4-(2-aminoethyl)benzenesulfonamide. The properties of the free base are foundational to understanding the behavior of its salt form. The hydrochloride salt is formed by the reaction of the basic amino group with hydrochloric acid, which is expected to significantly enhance its aqueous solubility compared to the free base.

Table 1: Physicochemical Properties of 4-(2-Aminoethyl)benzenesulfonamide (Free Base)

PropertyValueSource
Molecular Formula C8H12N2O2S[2][3][4][5]
Molecular Weight 200.26 g/mol [2][3][4][5]
Appearance White to yellowish crystalline powder[2]
Melting Point 150-152 °C[2]
pKa (basic) 9 (predicted)[4]
Water Solubility 15.5 g/L at 20°C[2]
logP -3.1 at 19.8°C[2]

Note: The properties listed are for the free base, 4-(2-aminoethyl)benzenesulfonamide. The hydrochloride salt will have a different molecular weight and is expected to have higher water solubility.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical parameter that influences its bioavailability, dissolution rate, and ease of formulation. The structure of N-(2-aminoethyl)benzenesulfonamide, containing both a polar sulfonamide group and a basic amino group, suggests some degree of aqueous solubility, which is enhanced in the hydrochloride salt form.

Solvent Solubility

Qualitative solubility data for the free base indicates it is slightly soluble in Dimethyl Sulfoxide (DMSO) and Methanol.[2] A systematic solubility study is necessary to quantify its solubility in a range of pharmaceutically relevant solvents.

Table 2: Qualitative Solubility of 4-(2-Aminoethyl)benzenesulfonamide

SolventSolubilitySource
Dimethyl Sulfoxide (DMSO)Slightly Soluble[2]
MethanolSlightly Soluble[2]
Experimental Determination of Solubility

A robust understanding of solubility requires empirical determination. The laser monitoring observation technique is a reliable method for measuring the disappearance of the solid phase in a solid-liquid mixture as a function of temperature.[6]

  • Preparation of Solvent Mixtures: Prepare a series of vials containing a known volume of the desired solvent or solvent mixture.

  • Addition of Solute: Add an excess amount of N-(2-aminoethyl)benzenesulfonamide hydrochloride to each vial to create a saturated solution.

  • Equilibration: Agitate the vials at a constant temperature for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vials to separate the undissolved solid from the saturated solution.

  • Quantification: Carefully withdraw an aliquot of the supernatant, dilute it appropriately, and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[7][8]

  • Data Analysis: Express the solubility in terms of mass per unit volume (e.g., mg/mL) or molarity.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep_solvent Prepare Solvents add_solute Add Excess Solute prep_solvent->add_solute Step 1-2 agitate Agitate at Constant Temp. add_solute->agitate Step 3 centrifuge Centrifuge for Phase Separation agitate->centrifuge Step 4 sample Sample Supernatant centrifuge->sample Step 5 quantify Quantify by HPLC sample->quantify analyze Calculate Solubility quantify->analyze Step 6

Caption: Workflow for Experimental Solubility Determination.

Stability Profile

The chemical stability of N-(2-aminoethyl)benzenesulfonamide hydrochloride is a critical attribute that can impact its quality, safety, and efficacy. The molecule is reported to be stable under normal storage conditions.[3] However, it is susceptible to degradation under stress conditions.

Factors Affecting Stability
  • pH: Sulfonamides can be susceptible to hydrolysis at acidic pH values.[9]

  • Oxidation: The presence of oxidizing agents can lead to degradation.[3] The molecule is incompatible with strong oxidizing agents.[3]

  • Light: Photodegradation can occur, leading to the formation of various byproducts.[10]

  • Temperature: Elevated temperatures can accelerate degradation reactions.

Forced Degradation Studies

Forced degradation, or stress testing, is essential for elucidating potential degradation pathways and developing stability-indicating analytical methods.[11][12] These studies involve exposing the compound to conditions more severe than those encountered during routine handling and storage.

  • Acidic Hydrolysis: Dissolve the compound in a solution of 0.1 N HCl and heat at a controlled temperature (e.g., 60-80°C) for a specified duration.

  • Alkaline Hydrolysis: Dissolve the compound in a solution of 0.1 N NaOH and heat at a controlled temperature.

  • Oxidative Degradation: Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 3-30%) at room temperature.[11]

  • Photolytic Degradation: Expose a solid or solution sample to UV light of a specific wavelength (e.g., 365 nm) and intensity.

  • Thermal Degradation: Heat a solid sample of the compound at an elevated temperature.

  • Sample Analysis: At predetermined time points, withdraw samples and analyze them using a suitable analytical technique (e.g., LC-MS) to identify and quantify any degradation products.[12]

Potential Degradation Pathways

The degradation of sulfonamides can proceed through several pathways, with the modification of the amino group and the cleavage of the sulfonamide bridge being the most common.[13]

  • Cleavage of the S-N bond: This is a primary degradation pathway for many sulfonamides.

  • SO2 extrusion: This can occur in six-membered heterocyclic ring-substituted sulfonamides.[13]

  • Hydroxylation of the benzene ring: This is a common oxidative degradation pathway.

  • Deamination of the amino group: This can occur through biological degradation.[13][14]

G cluster_pathways Degradation Pathways parent N-(2-aminoethyl)benzenesulfonamide sn_cleavage S-N Bond Cleavage parent->sn_cleavage Hydrolysis/Oxidation so2_extrusion SO2 Extrusion parent->so2_extrusion Photolysis hydroxylation Ring Hydroxylation parent->hydroxylation Oxidation deamination Deamination parent->deamination Biological

Caption: Potential Degradation Pathways of Sulfonamides.

Analytical Methodologies

Robust analytical methods are crucial for the accurate quantification of N-(2-aminoethyl)benzenesulfonamide hydrochloride and its potential impurities or degradation products.

Recommended Techniques
  • High-Performance Liquid Chromatography (HPLC): This is the most common technique for the analysis of non-volatile compounds and is widely used in the pharmaceutical industry for purity and stability testing.[7][15]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for volatile compounds and can provide high sensitivity and specificity for identification and quantification.[15]

  • Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-Q-TOF/MS): This powerful technique is particularly useful for the identification and structural elucidation of unknown degradation products.[12]

Development of a Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately and precisely measure the active ingredient in the presence of its degradation products, impurities, and excipients.

  • Column and Mobile Phase Selection: Choose a suitable stationary phase (e.g., C18) and optimize the mobile phase composition (e.g., acetonitrile/water gradient with a buffer) to achieve good separation of the parent compound from its degradation products.

  • Wavelength Selection: Determine the optimal UV detection wavelength by analyzing the UV spectra of the parent compound and its degradation products.

  • Method Validation: Validate the method according to ICH guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness.

  • Application: Use the validated method to analyze samples from the forced degradation and formal stability studies.

G cluster_development Method Development cluster_validation Method Validation (ICH) cluster_application Application select_column Select Column & Mobile Phase select_wavelength Select Detection Wavelength select_column->select_wavelength optimize Optimize Separation select_wavelength->optimize specificity Specificity optimize->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy & Precision linearity->accuracy robustness Robustness accuracy->robustness analyze_samples Analyze Stability Samples robustness->analyze_samples

Caption: Workflow for Stability-Indicating HPLC Method Development.

Conclusion

A thorough understanding of the solubility and stability of N-(2-aminoethyl)benzenesulfonamide hydrochloride is indispensable for its successful application in pharmaceutical synthesis. This guide has provided a comprehensive overview of its physicochemical properties, detailed protocols for its characterization, and insights into its potential degradation pathways. By employing the methodologies outlined herein, researchers and drug development professionals can ensure the quality and consistency of this critical intermediate, ultimately contributing to the safety and efficacy of the final drug products.

References

  • Method for synthesizing 4-(2-aminoethyl)benzsulfamide.
  • SAFETY DATA SHEET: 4-(2-Aminoethyl)benzenesulfonamide. Thermo Fisher Scientific.
  • N-(2-aminoethyl)benzenesulfonamide. PubChem.
  • 4-(2-Aminoethyl)benzenesulfonamide. ChemicalBook.
  • 4-(2-Aminoethyl)benzenesulfonamide. PubChem.
  • Studies on sulfonamide degradation products.
  • 2-Aminobenzenesulfonate P
  • Solubility of p-Aminobenzenesulfonamide in Different Solvents from (283.15 to 323.15) K.
  • Comparison of chemical and biological degradation of sulfonamides: Solving the mystery of sulfonamide transform
  • Biodegradability properties of sulfonamides in activ
  • Analytical Methods for the Quantification of Pharmaceuticals.
  • 4-(2-Aminoethyl)benzenesulfonamide. Tokyo Chemical Industry Co., Ltd.
  • ANALYTICAL METHODS.
  • Designing Ion Chromatography Methods for Determining Amines in Pharmaceuticals. Thermo Fisher Scientific.
  • Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. PMC - NIH.
  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Academia.edu.
  • Analytical Methods. Ministry of the Environment, Government of Japan.
  • Identification of degradation products in flumazenil using LC-Q-TOF/MS and NMR. PubMed.
  • Analytical Methods Used for the Detection and Quantific

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Foundational

"N-(2-aminoethyl)benzenesulfonamide hydrochloride" for academic research purposes

An In-depth Technical Guide to N-(2-aminoethyl)benzenesulfonamide Hydrochloride for Advanced Research This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to N-(2-aminoethyl)benzenesulfonamide Hydrochloride for Advanced Research

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals investigating N-(2-aminoethyl)benzenesulfonamide hydrochloride. Moving beyond a simple data sheet, this document provides an in-depth analysis of the compound's synthesis, mechanism of action, and practical applications, grounded in field-proven insights and authoritative references.

Core Compound Analysis: Properties and Structure

N-(2-aminoethyl)benzenesulfonamide is a primary sulfonamide derivative featuring a flexible aminoethyl side chain. The hydrochloride salt form enhances its stability and aqueous solubility, making it more amenable for experimental use. Its strategic importance lies in its dual identity: it is both a critical building block for complex pharmaceuticals and a bioactive molecule in its own right.

Physicochemical Data

A summary of the essential properties for N-(2-aminoethyl)benzenesulfonamide and its hydrochloride salt is presented below. These values are critical for experimental design, including solvent selection, dosage calculations, and analytical method development.

PropertyValueSource
Chemical Name N-(2-aminoethyl)benzenesulfonamidePubChem[1]
Synonyms aminoethyl benzenesulfonamidePubChem[1]
Molecular Formula C₈H₁₂N₂O₂SPubChem[1]
Molecular Weight 200.26 g/mol PubChem[1][2][3]
CAS Number 42988-32-9 (Parent)PubChem[1]
Appearance White to yellowish crystalline powderChemicalBook[4]
Melting Point 150-152 °CSigma-Aldrich, ChemicalBook[4]
Solubility Slightly soluble in DMSO and Methanol. Water solubility: 15.5 g/L at 20°C.ChemicalBook[4]
pKa (Basic) 9PubChem[1]
SMILES C1=CC=C(C=C1)S(=O)(=O)NCCNPubChem[1]
InChI Key JVFJSUCEQDCCAH-UHFFFAOYSA-NPubChem[1]

Synthesis and Chemical Rationale

The synthesis of N-(2-aminoethyl)benzenesulfonamide is a well-established multi-step process that demonstrates fundamental principles of organic chemistry, particularly the use of protecting groups to achieve regioselectivity. The most common route starts from β-phenylethylamine.[5][6]

The rationale for this pathway is to selectively introduce the sulfonamide group at the para position of the benzene ring without interfering with the highly reactive primary amine on the ethyl side chain.

Synthetic Workflow

The synthesis can be logically broken down into five core stages: protection, chlorosulfonation, amination, deprotection, and salt formation.[5][6]

G cluster_0 Synthesis of N-(2-aminoethyl)benzenesulfonamide HCl A 1. Acetylation (Protection) Intermediate1 N-Acetyl-2-phenylethylamine A->Intermediate1 B 2. Chlorosulfonation Intermediate2 4-(2-Acetylaminoethyl) benzenesulfonyl chloride B->Intermediate2 C 3. Amination Intermediate3 4-(2-Acetylaminoethyl) benzenesulfonamide C->Intermediate3 D 4. Hydrolysis (Deprotection) Intermediate4 4-(2-Aminoethyl) benzenesulfonamide (Free Base) D->Intermediate4 E 5. Acidification (Salt Formation) End N-(2-aminoethyl)benzenesulfonamide HCl E->End Start β-Phenylethylamine Start->A Acetic Anhydride Intermediate1->B Chlorosulfonic Acid Intermediate2->C Ammonia Intermediate3->D NaOH (aq) Intermediate4->E HCl

Fig 1: Synthetic pathway from β-phenylethylamine.
Detailed Synthetic Protocol
  • Protection (Acetylation) : β-phenylethylamine is reacted with acetic anhydride. The acetyl group attaches to the ethylamine, forming N-acetyl-2-phenylethylamine. This temporary protection prevents the amine from reacting during the subsequent chlorosulfonation step.[6]

  • Chlorosulfonation : The protected intermediate is treated with chlorosulfonic acid. This is an electrophilic aromatic substitution reaction that installs a sulfonyl chloride group (-SO₂Cl) onto the benzene ring, primarily at the para position due to the directing effect of the ethyl group.[5][6]

  • Amination : The resulting 4-(2-acetylaminoethyl)benzenesulfonyl chloride is reacted with concentrated ammonia. The ammonia displaces the chloride on the sulfonyl group to form the sulfonamide (-SO₂NH₂).[5][6]

  • Deprotection (Hydrolysis) : The acetyl protecting group is removed by hydrolysis, typically under basic conditions (e.g., sodium hydroxide), to regenerate the primary amine on the ethyl side chain, yielding the free base form of the final product.[5][6]

  • Salt Formation : The free base is treated with hydrochloric acid to form the stable and more soluble N-(2-aminoethyl)benzenesulfonamide hydrochloride salt.[6]

Biological Activity and Mechanistic Insights

While widely known as a synthetic intermediate, N-(2-aminoethyl)benzenesulfonamide possesses notable biological activities. The benzenesulfonamide scaffold is a privileged structure in medicinal chemistry, often associated with enzyme inhibition.

Cardiovascular Effects: L-Type Calcium Channel Inhibition

Recent research has demonstrated that 4-(2-aminoethyl)benzenesulfonamide exerts significant cardiovascular effects. In an isolated rat heart model, the compound was shown to decrease both perfusion pressure and coronary resistance.[7]

The proposed mechanism for this vasodilatory effect is the inhibition of L-type calcium channels.[7] By blocking these channels on vascular smooth muscle cells, the influx of calcium ions (Ca²⁺) is reduced. Since Ca²⁺ influx is the primary trigger for muscle contraction, this inhibition leads to relaxation of the coronary arteries, reduced vascular resistance, and a subsequent drop in perfusion pressure.[7] Theoretical docking studies suggest the molecule interacts with key amino acid residues like Glu614 and Ala320 on the calcium channel protein surface.[7]

G cluster_0 Proposed Cardiovascular Mechanism of Action Compound N-(2-aminoethyl) benzenesulfonamide Channel L-Type Calcium Channel (Vascular Smooth Muscle) Compound->Channel Inhibits Block Calcium Ca²⁺ Influx Channel->Calcium Block->Calcium Blocks Contraction Muscle Contraction Calcium->Contraction Vasodilation Vasodilation (Muscle Relaxation) Contraction->Vasodilation Inhibited Resistance Decreased Coronary Resistance Vasodilation->Resistance Pressure Decreased Perfusion Pressure Resistance->Pressure

Fig 2: Mechanism of vasodilation via L-type calcium channel blockade.
Carbonic Anhydrase Inhibition

The benzenesulfonamide moiety is the archetypal zinc-binding group for inhibitors of carbonic anhydrases (CAs). CAs are a family of metalloenzymes involved in numerous physiological processes, including pH regulation and CO₂ transport. Several CA isoforms are validated drug targets for conditions like glaucoma, epilepsy, and cancer.[8] Benzenesulfonamide derivatives are known to be effective in treating proliferative diseases such as cancer.[8] While specific inhibition data for N-(2-aminoethyl)benzenesulfonamide against various CA isoforms is not yet widely published, its structure strongly suggests it is a candidate for CA inhibition and a valuable scaffold for developing more selective inhibitors.[8][9]

Research Applications and Protocols

The utility of this compound spans chemical synthesis, pharmacology, and materials science.

  • Key Pharmaceutical Intermediate : Its primary industrial application is as a key intermediate in the synthesis of widely used sulfonylurea oral antidiabetic drugs, such as glipizide and glimepiride.[4][5]

  • Cardiovascular Research Tool : It can be used as a pharmacological tool to investigate the role of L-type calcium channels in cardiovascular physiology and pathology.[7]

  • Scaffold for Drug Discovery : The molecule serves as a foundational structure for developing novel therapeutic agents, particularly selective inhibitors of carbonic anhydrase for anti-cancer[9][10] and anti-microbial applications.[9]

  • Biochemical Assay Development : It has been used as a model compound to develop microfluidic chips for Fourier transform measurements of biochemical interactions, demonstrating its utility in analytical chemistry and biosensor technology.[4]

Experimental Protocol: Evaluation of Cardiovascular Effects

This protocol is adapted from the methodology used to demonstrate the compound's effects on coronary resistance.[7]

Objective : To measure the effect of N-(2-aminoethyl)benzenesulfonamide hydrochloride on perfusion pressure and coronary resistance in an isolated, perfused rodent heart (Langendorff apparatus).

Materials :

  • Langendorff apparatus

  • Krebs-Henseleit bicarbonate buffer

  • N-(2-aminoethyl)benzenesulfonamide hydrochloride

  • Pressure transducer and data acquisition system

  • Male Wistar rats (250-300g)

  • Heparin

Workflow :

G cluster_0 Isolated Heart Perfusion Workflow A 1. Animal Prep & Heart Excision B 2. Langendorff Mounting & Stabilization A->B Cannulate Aorta C 3. Baseline Recording (Control) B->C Perfuse with Krebs Buffer (Constant Flow: 10 mL/min) D 4. Compound Infusion (e.g., 0.001 nM) C->D Introduce Compound into Perfusate E 5. Experimental Recording D->E Record Perfusion Pressure F 6. Data Analysis E->F Calculate Coronary Resistance

Fig 3: Experimental workflow for assessing cardiovascular effects.

Procedure :

  • Heart Isolation : Anesthetize the rat and administer heparin. Perform a thoracotomy to excise the heart quickly and place it in ice-cold Krebs-Henseleit buffer.

  • Langendorff Perfusion : Mount the heart on the Langendorff apparatus by cannulating the aorta. Begin retrograde perfusion with oxygenated (95% O₂, 5% CO₂) Krebs-Henseleit buffer maintained at 37°C.

  • Stabilization : Allow the heart to stabilize for at least 20 minutes. Maintain a constant coronary flow rate (e.g., 10 mL/min).[7]

  • Baseline Measurement : Record the stable baseline perfusion pressure for 10 minutes. This serves as the control value.

  • Compound Administration : Introduce N-(2-aminoethyl)benzenesulfonamide hydrochloride into the perfusion buffer at the desired final concentration (e.g., 0.001 nM).[7]

  • Experimental Measurement : Continuously record the perfusion pressure for the duration of the experiment (e.g., 20-30 minutes).

  • Data Analysis :

    • Calculate the change in perfusion pressure from baseline.

    • Determine coronary resistance using the formula: Coronary Resistance = Perfusion Pressure (mm Hg) / Coronary Flow (mL/min) .[7]

    • Compare the resistance values before and after compound administration using appropriate statistical tests (e.g., t-test or ANOVA).

Safety, Handling, and Storage

Proper handling of N-(2-aminoethyl)benzenesulfonamide hydrochloride is essential to ensure laboratory safety.

  • Hazard Identification : The compound is classified as harmful if swallowed, inhaled, or in contact with skin. It can cause skin irritation and serious eye damage.[1][2] Some classifications also note it may cause severe skin burns and respiratory irritation.[2][3]

  • Personal Protective Equipment (PPE) : Always wear protective gloves, safety goggles with side shields, and a lab coat. If working with fine powder, use a respirator.[3]

  • Handling : Avoid breathing dust. Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke in the work area.[3]

  • Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep in a dark place under an inert atmosphere at room temperature.[4]

Conclusion and Future Directions

N-(2-aminoethyl)benzenesulfonamide hydrochloride is a compound of significant academic and industrial interest. Its established role as a cornerstone for synthesizing sulfonylurea antidiabetics is complemented by its emerging profile as a bioactive agent, particularly as a modulator of cardiovascular function through L-type calcium channel inhibition.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies : Systematically modifying the structure to enhance potency and selectivity for calcium channels or specific carbonic anhydrase isoforms.

  • In-Vivo Efficacy : Translating the in-vitro cardiovascular findings into animal models of hypertension or coronary artery disease.

  • Target Deconvolution : Conducting comprehensive screening to identify other potential biological targets to fully understand its polypharmacology.

This guide provides the foundational knowledge required for researchers to confidently and safely incorporate N-(2-aminoethyl)benzenesulfonamide hydrochloride into their research programs, fostering innovation in both synthetic chemistry and drug discovery.

References

  • Method for synthesizing 4-(2-aminoethyl)benzsulfamide.
  • N-(2-aminoethyl)benzenesulfonamide. PubChem, National Center for Biotechnology Information. [Link]

  • Figueroa-Valverde, L., et al. (2024).
  • 4-(2-Aminoethyl)benzenesulfonamide. PubChem, National Center for Biotechnology Information. [Link]

  • Safety Data Sheet for 4-(2-Aminoethyl)benzenesulfonamide. Thermo Fisher Scientific.
  • Process for the preparation of N-[2-[4-(aminosulfonyl) phenyl]ethyl]5-methylpyrazinecarboxamide.
  • Abdel-Gawad, H., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(45), 28220-28234. [Link]

  • Benzenesulfonamide derivatives and uses thereof.
  • How to synthesise 2-aminoethyl benzene. Chemistry Stack Exchange. [Link]

  • Angeli, A., et al. (2023). Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2200889.
  • What is the mechanism of Benoxinate Hydrochloride?. Patsnap Synapse. [Link]

  • Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling.

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Exploratory

The Genesis and Evolution of Benzenesulfonamide-Based Inhibitors: A Technical Guide

This guide provides an in-depth exploration of the discovery and history of benzenesulfonamide-based inhibitors, a class of compounds that has profoundly impacted therapeutic medicine. From their serendipitous beginnings...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the discovery and history of benzenesulfonamide-based inhibitors, a class of compounds that has profoundly impacted therapeutic medicine. From their serendipitous beginnings as antibacterial agents to their rational design as highly specific enzyme inhibitors, the journey of benzenesulfonamides is a compelling narrative of chemical intuition, meticulous scientific inquiry, and the continual evolution of drug discovery. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the core principles, historical milestones, and practical methodologies associated with this versatile chemical scaffold.

From Dyes to Drugs: The Dawn of the Sulfonamide Era

The story of benzenesulfonamide-based inhibitors begins not in a pharmacy, but in the German dye industry. In the early 20th century, scientists at Bayer, then a part of the IG Farben conglomerate, were investigating the potential of synthetic dyes to act as therapeutic agents. The prevailing theory was that dyes, with their ability to selectively stain bacteria, might also be capable of selectively targeting and killing them.

This line of inquiry led to the synthesis of a red azo dye named Prontosil. In 1932, the physician and researcher Gerhard Domagk, leading a team at Bayer, made a groundbreaking discovery: Prontosil was remarkably effective at treating streptococcal infections in mice.[1][2] This was a monumental achievement, as bacterial infections were a leading cause of death at the time, and the arsenal of effective treatments was virtually nonexistent. Domagk's discovery was so significant that he was awarded the 1939 Nobel Prize in Physiology or Medicine.[1]

A pivotal breakthrough in understanding Prontosil's mechanism of action came in 1935 from researchers at the Pasteur Institute in France.[3] They demonstrated that Prontosil was, in fact, a prodrug. In the body, it is metabolized to its active form, p-aminobenzenesulfonamide, more commonly known as sulfanilamide.[4] This discovery was crucial for two reasons: it explained why Prontosil was active in vivo but not in vitro, and it identified the key pharmacophore—the benzenesulfonamide moiety—responsible for the antibacterial activity.

Mechanism of Action: A Tale of Mistaken Identity

The antibacterial action of sulfanilamide is a classic example of competitive inhibition. Bacteria, unlike humans who obtain folic acid from their diet, must synthesize it de novo. A crucial enzyme in this pathway is dihydropteroate synthase (DHPS), which catalyzes the condensation of dihydropteroate diphosphate with para-aminobenzoic acid (PABA).

Sulfanilamide is a structural analog of PABA. Its similar size and shape allow it to bind to the active site of DHPS, effectively blocking the entry of the natural substrate, PABA. This competitive inhibition halts the production of folic acid, a vital precursor for the synthesis of nucleotides and certain amino acids, ultimately leading to bacteriostasis.

A Paradigm Shift: The Discovery of Carbonic Anhydrase Inhibition

For several years, the therapeutic potential of sulfonamides was thought to be confined to their antibacterial properties. However, a series of clinical observations in the late 1930s and 1940s hinted at a different biological activity. Patients treated with high doses of sulfanilamide were observed to develop metabolic acidosis and an alkaline urine, suggesting an effect on the body's acid-base balance.

This led to the hypothesis that sulfonamides might be inhibiting an enzyme involved in bicarbonate metabolism. In 1940, Thomas Maren and his colleagues at the University of Florida made the landmark discovery that sulfanilamide is a potent inhibitor of carbonic anhydrase (CA), a ubiquitous enzyme responsible for the rapid interconversion of carbon dioxide and bicarbonate.[5] This discovery marked a pivotal moment, shifting the focus of sulfonamide research from infectious diseases to a wide range of physiological processes regulated by carbonic anhydrase.

The Carbonic Anhydrase Family: A Diverse Set of Therapeutic Targets

Carbonic anhydrases are a superfamily of zinc-containing metalloenzymes that play critical roles in a multitude of physiological processes, including respiration, pH homeostasis, electrolyte secretion, and bone resorption.[6] In humans, at least 15 different CA isoforms have been identified, each with a distinct tissue distribution and subcellular localization. This isoform diversity presented a significant opportunity for the development of selective inhibitors targeting specific pathological conditions while minimizing off-target side effects.

The clinical applications of carbonic anhydrase inhibitors (CAIs) are vast and varied, including:

  • Glaucoma: Inhibition of CAII in the ciliary body of the eye reduces the secretion of aqueous humor, thereby lowering intraocular pressure.[6]

  • Diuretics: Inhibition of CAII and CAIV in the proximal tubules of the kidney leads to a mild diuretic effect.

  • Epilepsy: Certain sulfonamides are used as anticonvulsants, although their precise mechanism of action in the central nervous system is not fully elucidated.

  • Altitude Sickness: By promoting the excretion of bicarbonate, CAIs can help to counteract the respiratory alkalosis that occurs at high altitudes.[6]

  • Cancer: Tumor-associated isoforms, such as CAIX and CAXII, are overexpressed in many hypoxic tumors and are being explored as targets for anticancer therapies.

The Molecular Basis of Inhibition: A Dance with Zinc

The inhibitory activity of benzenesulfonamide-based compounds against carbonic anhydrase is a direct consequence of their interaction with the zinc ion (Zn²⁺) located at the heart of the enzyme's active site. The sulfonamide group (-SO₂NH₂) is the key zinc-binding group (ZBG).

The catalytic mechanism of carbonic anhydrase can be summarized in a two-step process:

  • Nucleophilic Attack: A zinc-bound hydroxide ion acts as a potent nucleophile, attacking the carbon atom of a carbon dioxide molecule that has entered the active site. This results in the formation of a zinc-bound bicarbonate ion.

  • Regeneration of the Active Site: The bicarbonate ion is displaced by a water molecule. A proton is then transferred from the newly bound water molecule to the surrounding medium, a process often facilitated by a proton shuttle residue (like His64 in CAII), regenerating the zinc-bound hydroxide and completing the catalytic cycle.[4]

Benzenesulfonamide inhibitors exploit this mechanism. The sulfonamide group, in its deprotonated, anionic form (-SO₂NH⁻), coordinates directly to the Zn²⁺ ion, displacing the catalytic water/hydroxide molecule. This binding is stabilized by a network of hydrogen bonds with active site residues, most notably Thr199 and Glu106. The benzene ring and any appended "tail" groups extend into other regions of the active site, and their interactions with various amino acid residues are crucial for determining the inhibitor's potency and isoform selectivity.

Visualizing the Catalytic Cycle of Carbonic Anhydrase

The following diagram illustrates the key steps in the carbonic anhydrase catalytic cycle.

Carbonic Anhydrase Catalytic Cycle cluster_0 Enzyme Active Site E-Zn-OH2 E-Zn²⁺-H₂O (Inactive Form) E-Zn-OH E-Zn²⁺-OH⁻ (Active Form) E-Zn-OH2->E-Zn-OH - H⁺ CO2_bound E-Zn²⁺-OH⁻---CO₂ (Substrate Binding) E-Zn-OH->CO2_bound + CO₂ E-Zn-HCO3 E-Zn²⁺-HCO₃⁻ (Bicarbonate Complex) E-Zn-HCO3->E-Zn-OH2 + H₂O - HCO₃⁻ CO2_bound->E-Zn-HCO3 Nucleophilic Attack H2O_in H₂O H_out H⁺ CO2_in CO₂ HCO3_out HCO₃⁻

Caption: The catalytic cycle of carbonic anhydrase, highlighting the role of the zinc ion.

Structure-Activity Relationships: The Art of Selective Inhibition

The development of second-generation sulfonamide inhibitors has been driven by the need for isoform-selective compounds to maximize therapeutic efficacy and minimize side effects. The key to achieving selectivity lies in exploiting the subtle differences in the amino acid composition of the active sites of the various CA isoforms. This has led to the development of the "tail approach" to inhibitor design.

The benzenesulfonamide scaffold can be conceptually divided into two parts:

  • The Zinc-Binding Group (ZBG): The sulfonamide moiety, which is essential for potent inhibition.

  • The "Tail": The benzene ring and any substituents attached to it.

While the ZBG's interaction with the zinc ion is the primary driver of affinity, the interactions of the tail with residues in and around the active site are the primary determinants of isoform selectivity.[2] For instance, the active site of CAII is relatively open, accommodating a wide variety of tail structures. In contrast, the active sites of other isoforms may have more restricted or uniquely shaped pockets.

By systematically modifying the tail, medicinal chemists can fine-tune the inhibitor's affinity for different isoforms. For example, bulky or hydrophobic tails may be favored by isoforms with deep, hydrophobic pockets, while tails with hydrogen-bonding capabilities may be preferred by isoforms with more polar active site residues.

Quantitative Insights into Isoform Selectivity

The following table presents the inhibition constants (Ki) of several representative benzenesulfonamide-based inhibitors against four human carbonic anhydrase isoforms. This data illustrates the principles of structure-activity relationships and the impact of tail modifications on isoform selectivity.

InhibitorhCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)
Acetazolamide25012255.7
Methazolamide5014255.7
Ethoxzolamide208154.5
Dichlorphenamide38304.54.5
Dorzolamide100035448
Brinzolamide32003494.5
SLC-01119700108455.9

Data compiled from various sources. Exact values may vary depending on assay conditions.

Experimental Methodologies: From Synthesis to Screening

The development of novel benzenesulfonamide-based inhibitors relies on a robust set of experimental protocols for their synthesis and biological evaluation. This section provides a conceptual overview of these key methodologies.

General Synthesis of Benzenesulfonamide Derivatives

A common synthetic route to benzenesulfonamide derivatives starts from a substituted aniline. The following is a generalized, multi-step protocol:

Step 1: Acetylation of the Aniline

The amino group of the starting aniline is protected, typically by acetylation with acetic anhydride, to prevent unwanted side reactions in the subsequent step.

Step 2: Chlorosulfonation

The acetylated aniline is treated with chlorosulfonic acid to introduce the chlorosulfonyl group (-SO₂Cl) onto the benzene ring, usually at the para position. This is a key step that forms the precursor to the sulfonamide.

Step 3: Amination

The resulting benzenesulfonyl chloride is then reacted with ammonia or a primary or secondary amine to form the sulfonamide.

Step 4: Deprotection (if necessary)

If the initial aniline was protected, the protecting group is removed to yield the final benzenesulfonamide derivative. For an acetyl group, this is typically achieved by acid or base hydrolysis.

Experimental Workflow for Synthesis and Characterization

Synthesis and Characterization Workflow cluster_synthesis Synthesis cluster_purification Purification & Characterization Start Starting Material (e.g., Aniline) Step1 Step 1: Protection (e.g., Acetylation) Start->Step1 Step2 Step 2: Chlorosulfonation Step1->Step2 Step3 Step 3: Amination Step2->Step3 Step4 Step 4: Deprotection (Hydrolysis) Step3->Step4 Crude Crude Product Step4->Crude Purify Purification (e.g., Recrystallization, Chromatography) Crude->Purify Characterize Structural Characterization (NMR, MS, IR) Purify->Characterize Pure Pure Benzenesulfonamide Inhibitor Characterize->Pure

Caption: A generalized workflow for the synthesis and characterization of benzenesulfonamide inhibitors.

Carbonic Anhydrase Inhibition Assay

A common method for determining the inhibitory potency of a compound against a specific carbonic anhydrase isoform is the stopped-flow CO₂ hydration assay. This technique measures the initial rate of the enzyme-catalyzed hydration of CO₂ to bicarbonate and a proton.

Principle:

The assay is performed in a buffered solution containing a pH indicator. As the reaction proceeds and protons are generated, the pH of the solution decreases, causing a change in the absorbance of the pH indicator. The rate of this absorbance change is directly proportional to the rate of the enzymatic reaction.

Procedure:

  • A solution of the purified carbonic anhydrase isoform is mixed with a buffer containing a pH indicator.

  • The inhibitor, dissolved in a suitable solvent, is added to the enzyme solution at various concentrations.

  • The enzyme-inhibitor mixture is rapidly mixed with a CO₂-saturated solution in a stopped-flow spectrophotometer.

  • The change in absorbance of the pH indicator is monitored over time.

  • The initial rate of the reaction is calculated for each inhibitor concentration.

  • The IC₅₀ value (the concentration of inhibitor required to reduce the enzyme activity by 50%) is determined by plotting the reaction rate against the inhibitor concentration.

  • The Ki value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

The Future of Benzenesulfonamide-Based Inhibitors

The journey of benzenesulfonamide-based inhibitors is far from over. Ongoing research continues to explore their therapeutic potential in a variety of diseases. The development of highly isoform-selective inhibitors remains a key focus, with the aim of creating more effective and safer drugs. Furthermore, the benzenesulfonamide scaffold is being utilized in the design of novel drug conjugates and dual-target inhibitors, expanding its therapeutic reach even further. The rich history and versatile chemistry of benzenesulfonamides ensure that they will remain a cornerstone of drug discovery for years to come.

References

  • Domagk, G. (1935). Ein Beitrag zur Chemotherapie der bakteriellen Infektionen. Deutsche Medizinische Wochenschrift, 61(8), 250-253.
  • Supuran, C. T. (2016). Carbonic anhydrase inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(12), 2843-2850. [Link]

  • Ott, I., & Gust, R. (2007). Non-platinum metal compounds as anticancer drugs. Archiv der Pharmazie, 340(3), 117-126. [Link]

  • McKenna, R., & Supuran, C. T. (2014). Carbonic anhydrase IX: a new target for cancer. Future Oncology, 10(15), 2397-2400. [Link]

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. [Link]

  • Alterio, V., Di Fiore, A., D'Ambrosio, K., Supuran, C. T., & De Simone, G. (2012). Multiple binding modes of inhibitors to carbonic anhydrases: how to design specific drugs targeting 15 different isoforms?. Chemical Reviews, 112(8), 4421-4468. [Link]

  • Nishimori, I., Minakuchi, T., Onishi, S., Vullo, D., Scozzafava, A., & Supuran, C. T. (2007). Carbonic anhydrase inhibitors: cloning, characterization, and inhibition studies of the α-carbonic anhydrase from Helicobacter pylori. Journal of Medicinal Chemistry, 50(15), 3874-3880. [Link]

  • Winum, J. Y., Scozzafava, A., Montero, J. L., & Supuran, C. T. (2005). The discovery of a new class of carbonic anhydrase inhibitors: the coumarins. Journal of Enzyme Inhibition and Medicinal Chemistry, 20(4), 331-336. [Link]

  • Pastorekova, S., Parkkila, S., Pastorek, J., & Supuran, C. T. (2004). Carbonic anhydrases: current state of the art, new horizons, and future prospects. BioFactors, 21(1‐4), 1-11. [Link]

  • Maren, T. H. (1967). Carbonic anhydrase: chemistry, physiology, and inhibition. Physiological Reviews, 47(4), 595-781. [Link]

  • Lindskog, S. (1997). Structure and mechanism of carbonic anhydrase. Pharmacology & Therapeutics, 74(1), 1-20. [Link]

  • Lesch, J. E. (2007). The First Miracle Drugs: How the Sulfa Drugs Transformed Medicine. Oxford University Press. [Link]

  • Mann, T., & Keilin, D. (1940). Sulphanilamide as a specific inhibitor of carbonic anhydrase. Nature, 146(3692), 164-165. [Link]

  • Roblin Jr, R. O., & Williams, J. H. (1940). Chemotherapy. II. Some sulfanilamido heterocycles. Journal of the American Chemical Society, 62(8), 2002-2005. [Link]

  • Tréfouël, J., Tréfouël, T., Nitti, F., & Bovet, D. (1935). Activité du p-aminophénylsulfamide sur les infections streptococciques expérimentales de la souris et du lapin. Comptes Rendus des Séances de la Société de Biologie et de ses Filiales, 120, 756-758.

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Protocols & Analytical Methods

Method

Application Note: Characterizing N-(2-aminoethyl)benzenesulfonamide hydrochloride in Carbonic Anhydrase Inhibition Assays

An Application Note for Researchers and Drug Development Professionals Abstract This guide provides a comprehensive framework for researchers utilizing N-(2-aminoethyl)benzenesulfonamide hydrochloride, a representative o...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

This guide provides a comprehensive framework for researchers utilizing N-(2-aminoethyl)benzenesulfonamide hydrochloride, a representative of the classical sulfonamide class of inhibitors, in carbonic anhydrase (CA) inhibition assays. We delve into the foundational principles of CA catalysis and inhibition, present a detailed, field-proven protocol for determining inhibitory potency using a colorimetric esterase assay, and offer guidance on data analysis and interpretation. The methodologies described herein are designed to ensure scientific rigor, reproducibility, and a clear understanding of the causality behind experimental choices, empowering researchers in drug discovery and enzymology.

Introduction: The Significance of Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs, EC 4.2.1.1) are a superfamily of ubiquitous metalloenzymes crucial for fundamental physiological processes.[1] These enzymes catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[2][3] This reaction is fundamental to pH homeostasis, CO₂ transport, biosynthetic reactions, and electrolyte secretion.[1] In humans, 15 different CA isoforms have been identified, each with distinct tissue distribution and catalytic activity.[4] The aberrant activity of specific isoforms is linked to a range of pathologies, including glaucoma, epilepsy, obesity, and cancer, making them significant therapeutic targets.[1][5][6]

Sulfonamides (R-SO₂NH₂) are the cornerstone class of CA inhibitors (CAIs).[5][7] Their inhibitory action was discovered decades ago and has been extensively exploited for therapeutic development.[5] N-(2-aminoethyl)benzenesulfonamide hydrochloride serves as an excellent model compound for this class. Its structure contains the essential benzenesulfonamide "warhead" responsible for potent inhibition. Understanding its interaction with CAs provides a blueprint for evaluating more complex sulfonamide-based drug candidates.

Principle and Mechanism of Inhibition

The inhibitory power of sulfonamides stems from their specific interaction with the CA active site. The catalytic center of a-CAs contains a zinc ion (Zn²⁺) coordinated by three histidine residues and a water molecule (or hydroxide ion).[8] This zinc-bound hydroxide is the key nucleophile that attacks the carbon dioxide substrate.[2]

Primary sulfonamides, in their deprotonated (anionic) state (R-SO₂NH⁻), act as potent inhibitors by coordinating directly to the Zn²⁺ ion.[9] This binding event displaces the catalytically essential water molecule/hydroxide ion, rendering the enzyme inactive.[1][9] The sulfonamide's aromatic or heterocyclic portion further stabilizes this interaction through hydrogen bonds and van der Waals forces with hydrophilic and hydrophobic residues within the active site cavity.[9]

G cluster_0 Active Carbonic Anhydrase cluster_1 Inhibited Carbonic Anhydrase Active_CA Carbonic Anhydrase Active Site Zn²⁺ H₂O HCO3 HCO₃⁻ + H⁺ Active_CA:h2o->HCO3 Inhibited_CA Inhibited Active Site Zn²⁺ R-SO₂NH⁻ CO2 CO₂ CO2->Active_CA:zn Catalysis Inhibitor {N-(2-aminoethyl)benzenesulfonamide | R-SO₂NH₂} Inhibitor->Inhibited_CA:inh Inhibition (Displaces H₂O)

Figure 1: Mechanism of Sulfonamide Inhibition. The inhibitor coordinates with the active site Zn²⁺, preventing substrate binding and catalysis.

Assay Methodologies: Choosing the Right Approach

While the physiological reaction is the hydration of CO₂, its rate can be cumbersome to measure directly. A widely adopted and more convenient method relies on the esterase activity of CAs, where the enzyme catalyzes the hydrolysis of an ester substrate, such as p-nitrophenyl acetate (pNPA).[10][11] This reaction releases the chromophore p-nitrophenol, which can be easily quantified spectrophotometrically at ~400-405 nm.[10] This method is simple, robust, and highly amenable to a 96-well plate format for high-throughput screening.[10][12]

This application note will focus on the esterase activity assay due to its practicality and widespread use.

Detailed Experimental Protocol: Esterase Inhibition Assay

This protocol is designed for determining the half-maximal inhibitory concentration (IC₅₀) of N-(2-aminoethyl)benzenesulfonamide hydrochloride against a specific carbonic anhydrase isoform (e.g., hCA II).

Materials and Reagents
Reagent/MaterialSupplierNotes
N-(2-aminoethyl)benzenesulfonamide HCle.g., Sigma-AldrichTest Inhibitor
Acetazolamidee.g., Sigma-AldrichPositive Control Inhibitor[12]
Human Carbonic Anhydrase II (hCA II)e.g., Sigma-AldrichRecombinant, lyophilized
p-Nitrophenyl Acetate (pNPA)e.g., Sigma-AldrichSubstrate
HEPES (or Tris) BufferN/AFor Assay Buffer
Dimethyl Sulfoxide (DMSO)N/AFor dissolving compounds
96-well clear, flat-bottom platesN/ANot cell-culture treated[12]
Multichannel PipettorN/A
Microplate SpectrophotometerN/ACapable of reading at 405 nm
Reagent Preparation (Self-Validating System)
  • Assay Buffer: Prepare 20 mM HEPES buffer, pH 7.4.[13] Filter and degas. This buffer provides a stable pH environment within the optimal range for many CA isoforms.

  • Enzyme Stock Solution: Reconstitute lyophilized hCA II in cold Assay Buffer to a concentration of 1 mg/mL. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.

  • Enzyme Working Solution: On the day of the assay, dilute the Enzyme Stock Solution in Assay Buffer to a final concentration of 200 nM.[11] The final concentration in the well will be lower. Keep on ice.

  • Inhibitor Stock Solutions (10 mM):

    • Test Inhibitor: Accurately weigh and dissolve N-(2-aminoethyl)benzenesulfonamide HCl in DMSO to create a 10 mM stock solution.

    • Control Inhibitor: Prepare a 10 mM stock solution of Acetazolamide in DMSO.

  • Substrate Solution (10 mM): Prepare a 10 mM solution of pNPA in DMSO. This solution should be prepared fresh.

Assay Procedure

The following steps are for a final assay volume of 200 µL per well.

  • Inhibitor Dilution Series:

    • In a separate 96-well plate (a "compound plate"), perform a serial dilution of the 10 mM Test Inhibitor and Control Inhibitor stock solutions. A common approach is a 10-point, 3-fold serial dilution using DMSO.[11]

    • This creates a range of concentrations to generate a complete dose-response curve.

  • Plate Setup:

    • Add 2 µL of the appropriate inhibitor dilution (or DMSO for controls) to the wells of the final assay plate.

    • No-Inhibitor Control (100% Activity): Add 2 µL of DMSO.

    • Blank Control (No Enzyme): Add 2 µL of DMSO.

    • Add 178 µL of Assay Buffer to the Blank Control wells.

    • Add 178 µL of the Enzyme Working Solution to all other wells.

  • Pre-incubation:

    • Mix the plate gently and pre-incubate at room temperature for 15 minutes.[13] This crucial step allows the inhibitor to bind to the enzyme and reach equilibrium before the reaction is initiated.[9]

  • Reaction Initiation:

    • Add 20 µL of the 10 mM pNPA Substrate Solution to all wells to start the reaction.

    • Mix the plate immediately.

  • Kinetic Measurement:

    • Immediately place the plate in the microplate reader.

    • Measure the absorbance at 405 nm every 60 seconds for 10-15 minutes. The rate of change in absorbance reflects the rate of the enzymatic reaction.

Figure 2: High-level experimental workflow for the CA inhibition assay.

Data Analysis and Interpretation

Calculating Reaction Rates

For each well, determine the initial reaction rate (V) by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

Calculating Percent Inhibition

Use the rates from the control wells to calculate the percent inhibition for each inhibitor concentration:

% Inhibition = [ 1 - ( (V_inhibitor - V_blank) / (V_no_inhibitor - V_blank) ) ] * 100

Where:

  • V_inhibitor: Rate in the presence of the inhibitor.

  • V_no_inhibitor: Rate of the 100% activity control (DMSO only).

  • V_blank: Rate of the no-enzyme blank control.

Determining the IC₅₀ Value

The IC₅₀ is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[14]

  • Plot the % Inhibition (Y-axis) against the log of the inhibitor concentration (X-axis).[15]

  • Fit the data to a non-linear regression model (sigmoidal dose-response with variable slope).[16]

  • The IC₅₀ value is the concentration at which the curve passes 50% inhibition.[14][15]

From IC₅₀ to Kᵢ

The IC₅₀ value is dependent on experimental conditions, particularly the substrate concentration. The inhibition constant (Kᵢ) is a more absolute measure of inhibitor potency. For competitive inhibitors, Kᵢ can be calculated from the IC₅₀ using the Cheng-Prusoff equation:[5]

Kᵢ = IC₅₀ / (1 + [S] / Kₘ)

Where:

  • [S]: Substrate concentration.

  • Kₘ: Michaelis constant of the substrate for the enzyme.

Isoform Selectivity Profiling

A key aspect of drug development is achieving selectivity for the target isoform over off-target isoforms to minimize side effects.[8][17] For example, in cancer therapy, inhibitors are desired to be selective for tumor-associated isoforms like hCA IX and XII over the highly abundant cytosolic isoforms hCA I and II.[6][18]

To assess selectivity, the inhibition assay should be repeated for other relevant CA isoforms. The resulting IC₅₀ or Kᵢ values can be compared to generate a selectivity profile.

Table 1: Representative Inhibition Data for a Hypothetical Benzenesulfonamide

IsoformKᵢ (nM)Selectivity Ratio (Kᵢ hCA I / Kᵢ Target)Selectivity Ratio (Kᵢ hCA II / Kᵢ Target)
hCA I5,20010.43
hCA II12,0002.31
hCA IX8561.2141.2
hCA XII21024.857.1

Data are for illustrative purposes to demonstrate how selectivity is presented.

Conclusion

N-(2-aminoethyl)benzenesulfonamide hydrochloride is a classic CA inhibitor whose study provides a solid foundation for understanding the broader class of sulfonamides. The detailed protocol and data analysis workflow presented here offer a robust and reproducible method for determining inhibitory potency and selectivity. By understanding the causality behind each step—from the mechanism of action to the necessity of pre-incubation and the importance of appropriate controls—researchers can generate high-quality, reliable data to advance their drug discovery and enzymology programs.

References

  • Sulfonamide-Based Inhibition of the β-Carbonic Anhydrase from A. baumannii, a Multidrug-Resistant Bacterium. (2024). MDPI. [Link]

  • Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. (2021). National Center for Biotechnology Information. [Link]

  • Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. (2022). MDPI. [Link]

  • Perspectives on the Classical Enzyme Carbonic Anhydrase and the Search for Inhibitors. (2021). Proceedings of the National Academy of Sciences. [Link]

  • A Machine Learning Platform for Isoform-Specific Identification and Profiling of Human Carbonic Anhydrase Inhibitors. (2023). MDPI. [Link]

  • Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives. (2022). National Center for Biotechnology Information. [Link]

  • Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. (2020). ACS Publications. [Link]

  • Dose–Response Curves and the Determination of IC50 and EC50 Values. (2024). ACS Publications. [Link]

  • Benzylaminoethyureido-Tailed Benzenesulfonamides: Design, Synthesis, Kinetic and X-ray Investigations on Human Carbonic Anhydrases. (2020). National Center for Biotechnology Information. [Link]

  • Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. (2014). National Center for Biotechnology Information. [Link]

  • Inhibition Studies on Carbonic Anhydrase Isoforms I, II, IX, and XII with a Series of Sulfaguanidines. (2023). PubMed. [Link]

  • Predicting Isoform-Selective Carbonic Anhydrase Inhibitors via Machine Learning and Rationalizing Structural Features Important for Selectivity. (2021). ACS Publications. [Link]

  • Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. (2012). National Center for Biotechnology Information. [Link]

  • Full article: Sulfonamides and Their Isosters As Carbonic Anhydrase Inhibitors. (2012). Taylor & Francis Online. [Link]

  • Comparison of the Sulfonamide Inhibition Profiles of the α-Carbonic Anhydrase Isoforms (SpiCA1, SpiCA2 and SpiCA3) Encoded by the Genome of the Scleractinian Coral Stylophora pistillata. (2020). MDPI. [Link]

  • A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. (2020). ResearchGate. [Link]

  • Synthesis and Human Carbonic Anhydrase I, II, IX, and XII Inhibition Studies of Sulphonamides Incorporating Mono-, Bi- and Tricyclic Imide Moieties. (2021). National Center for Biotechnology Information. [Link]

  • Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors. (2023). MDPI. [Link]

  • Carbonic Anhydrase Inhibitors - All you need to know. (2023). YouTube. [Link]

  • Inhibition Effects of Some Lignans on Carbonic Anhydrase, Acetylcholinesterase and Butyrylcholinesterase Enzymes. (2017). ACG Publications. [Link]

  • How to calculate IC50. (N.D.). Science Gateway. [Link]

  • Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors. (2022). AIR Unimi. [Link]

  • IC50 Determination. (N.D.). edX. [Link]

Sources

Application

Topic: Protocol for Utilizing "N-(2-aminoethyl)benzenesulfonamide hydrochloride" in Cell-Based Assays

An Application Note and Protocol from the Office of the Senior Application Scientist Abstract This document provides a comprehensive technical guide for the application of N-(2-aminoethyl)benzenesulfonamide hydrochloride...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for the application of N-(2-aminoethyl)benzenesulfonamide hydrochloride in cell-based assays. While multiple isomers of this compound exist, this guide focuses on the para-substituted isomer, 4-(2-aminoethyl)benzenesulfonamide , due to available research indicating its potential as a cardiovascular agent. Recent studies suggest this compound exerts biological effects by modulating ion channel activity, specifically through the inhibition of L-type calcium channels.[1] This finding opens avenues for its use as a research tool in cardiovascular drug discovery and related fields. We present not only the foundational data on the compound's properties and proposed mechanism of action but also provide detailed, validated protocols for determining its cytotoxic profile and functionally assessing its activity in a cellular context. This guide is intended for researchers, scientists, and drug development professionals seeking to investigate the biological effects of this compound.

Introduction and Scientific Context

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. N-(2-aminoethyl)benzenesulfonamide hydrochloride is a member of this versatile chemical class. While its applications are still under exploration, compelling evidence points towards a distinct biological activity for the 4-(2-aminoethyl)benzenesulfonamide isomer. An investigation using isolated rat heart models demonstrated its capacity to decrease perfusion pressure and coronary resistance, suggesting a vasodilatory or negative inotropic effect.[1]

Theoretical docking studies further support these findings, proposing an interaction with L-type calcium channels, which are critical regulators of cardiac muscle contraction and vascular tone.[1] By inhibiting these channels, the compound can reduce the influx of calcium into cells, leading to muscle relaxation and decreased cardiac contractility.

This application note serves as a practical guide to empower researchers to explore this mechanism. We provide the necessary physicochemical data for proper handling, a visualization of its proposed molecular action, and two fundamental cell-based assay protocols:

  • A cytotoxicity assay to establish a viable concentration range for experimentation.

  • A functional calcium flux assay to directly probe the compound's effect on intracellular calcium dynamics.

Compound Properties and Handling

Accurate preparation and handling are paramount for reproducible results. The hydrochloride salt form of N-(2-aminoethyl)benzenesulfonamide is utilized to enhance aqueous solubility and stability.

PropertyValueSource
Chemical Name 4-(2-aminoethyl)benzenesulfonamide hydrochloride-
Molecular Formula C₈H₁₂N₂O₂S · HCl[2]
Molecular Weight 236.72 g/mol (Hydrochloride Salt)-
CAS Number 35303-76-5 (Parent Compound)[2]
Appearance White to off-white crystalline powder[3]
Solubility Soluble in water and organic solvents like DMSO[3]
Stability Stable under normal conditions. Store in a cool, dry, well-ventilated place.[3][4]
Preparation of Stock Solutions

The causality behind stock solution preparation is to create a concentrated, stable, and sterile source of the compound that can be accurately diluted to working concentrations while minimizing the impact of the solvent on the cells.

  • Solvent Selection: For a 100 mM stock solution, Dimethyl Sulfoxide (DMSO) is recommended due to its high solvating power for organic molecules and compatibility with most cell culture media at low final concentrations (<0.5% v/v). If aqueous solubility is sufficient for the desired concentration range, sterile deionized water or PBS can be used as an alternative to avoid DMSO-related effects.

  • Calculation: To prepare 1 mL of a 100 mM stock solution of the hydrochloride salt (MW = 236.72 g/mol ):

    • Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight (g/mol) * 1000 (mg/g)

    • Mass (mg) = 0.1 mol/L * 0.001 L * 236.72 g/mol * 1000 mg/g = 23.67 mg

  • Procedure:

    • Aseptically weigh 23.67 mg of N-(2-aminoethyl)benzenesulfonamide HCl.

    • Add to a sterile 1.5 mL microcentrifuge tube.

    • Add 1 mL of high-purity, sterile DMSO.

    • Vortex thoroughly until completely dissolved.

    • (Optional but recommended) Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a fresh sterile tube.

    • Aliquot into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.

Proposed Mechanism of Action: L-Type Calcium Channel Inhibition

The primary hypothesis for the biological activity of 4-(2-aminoethyl)benzenesulfonamide is its role as an antagonist of L-type calcium channels (LTCCs).[1] These voltage-gated channels are crucial for excitation-contraction coupling in cardiomyocytes and smooth muscle cells. In a resting state, intracellular calcium levels are kept low. Upon membrane depolarization, LTCCs open, allowing an influx of extracellular Ca²⁺. This influx triggers a larger release of Ca²⁺ from the sarcoplasmic reticulum, leading to muscle contraction.

By blocking these channels, the compound is predicted to reduce this initial calcium influx, thereby decreasing the force of contraction and promoting muscle relaxation.[1]

Mechanism_of_Action cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space LTCC {L-Type Calcium Channel (LTCC)| Pore} Ca_in Reduced Ca²⁺ Influx LTCC:port->Ca_in Blocked Ca_out Ca²⁺ Ca_out->LTCC:port Normal Influx Compound N-(2-aminoethyl) benzenesulfonamide Compound->LTCC:port Inhibition Effect Decreased Muscle Contraction / Vasodilation Ca_in->Effect

Caption: Proposed mechanism of N-(2-aminoethyl)benzenesulfonamide as an L-type calcium channel inhibitor.

Core Experimental Protocols

The following protocols are designed to be self-validating systems, incorporating necessary controls to ensure data integrity.

Protocol 1: Determining Cytotoxicity (IC₅₀) via Resazurin Assay

Rationale: Before conducting functional studies, it is critical to determine the concentration range at which the compound is non-toxic. The resazurin (alamarBlue) assay is a robust method to measure cell viability. Metabolically active cells reduce the blue resazurin dye to the pink, highly fluorescent resorufin. A decrease in this conversion is proportional to a loss of cell viability.

Cytotoxicity_Workflow start Start plate_cells 1. Plate Cells (e.g., H9c2) in 96-well plate start->plate_cells incubate1 2. Incubate 24h (Allow cells to adhere) plate_cells->incubate1 prepare_dilutions 3. Prepare Serial Dilutions of Compound incubate1->prepare_dilutions treat_cells 4. Treat Cells (Include Vehicle & Untreated Controls) prepare_dilutions->treat_cells incubate2 5. Incubate 24-72h (Treatment Period) treat_cells->incubate2 add_reagent 6. Add Resazurin Reagent incubate2->add_reagent incubate3 7. Incubate 1-4h (Color Development) add_reagent->incubate3 read_plate 8. Read Fluorescence (Ex: 560 nm, Em: 590 nm) incubate3->read_plate analyze 9. Analyze Data (Calculate IC₅₀) read_plate->analyze end End analyze->end

Caption: Workflow for determining the IC₅₀ value of a test compound using a resazurin-based assay.

Materials:

  • N-(2-aminoethyl)benzenesulfonamide HCl stock solution (100 mM in DMSO)

  • Appropriate cell line (e.g., H9c2 rat cardiomyoblasts, AC16 human cardiomyocytes, or a relevant cell line for your research)

  • Complete cell culture medium (e.g., DMEM + 10% FBS + 1% Pen/Strep)

  • Sterile 96-well clear-bottom, black-walled plates (for fluorescence)

  • Resazurin sodium salt solution (e.g., alamarBlue™, PrestoBlue™)

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipette and sterile tips

  • Fluorescence plate reader

Step-by-Step Methodology:

  • Cell Seeding:

    • Trypsinize and count cells. Adjust cell density to 1 x 10⁵ cells/mL in complete medium.

    • Seed 100 µL of the cell suspension (10,000 cells/well) into each well of the 96-well plate.

    • Leave the perimeter wells filled with 100 µL of sterile PBS to minimize edge effects.

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a serial dilution series of the compound in complete medium. Start from a high concentration (e.g., 1 mM) and perform 1:3 or 1:10 dilutions.

    • Crucially, prepare a vehicle control containing the highest concentration of DMSO used in the treatment wells (e.g., 0.5%).

    • Also include "untreated" or "media only" wells as a negative control for 0% inhibition.

    • Aspirate the old medium from the cells and add 100 µL of the prepared compound dilutions (or controls) to the appropriate wells in triplicate.

  • Incubation:

    • Return the plate to the incubator for a period relevant to your experimental question (typically 24, 48, or 72 hours).

  • Viability Assessment:

    • Add 10 µL of the resazurin reagent to each well (for a final volume of 110 µL).

    • Incubate for 1-4 hours at 37°C, protected from light. The incubation time may need optimization depending on the metabolic rate of your cell line.

    • Measure the fluorescence using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

  • Data Analysis:

    • Subtract the average fluorescence of "no-cell" blank wells from all other wells.

    • Normalize the data by setting the average of the vehicle control wells to 100% viability.

    • % Viability = (Fluorescence_Sample / Fluorescence_VehicleControl) * 100

    • Plot % Viability against the log of the compound concentration.

    • Use a non-linear regression model (e.g., [Inhibitor] vs. response -- variable slope) in software like GraphPad Prism to calculate the IC₅₀ value.

Protocol 2: Functional Assessment via a Fluorescent Calcium Flux Assay

Rationale: This assay directly tests the hypothesis that the compound inhibits L-type calcium channels. Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). The baseline fluorescence is measured, after which the compound is added. The cells are then stimulated with a known LTCC agonist (e.g., Bay K8644) or a depolarizing agent (e.g., high potassium chloride solution) to open the channels. An effective inhibitor will blunt the fluorescence increase that normally follows stimulation.

Materials:

  • N-(2-aminoethyl)benzenesulfonamide HCl stock solution

  • Relevant cell line expressing LTCCs (e.g., H9c2, primary cardiomyocytes)

  • Sterile 96-well clear-bottom, black-walled plates

  • Fluo-4 AM calcium indicator dye

  • Pluronic® F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Stimulant: High potassium chloride (KCl) solution (~80 mM) or an LTCC agonist like Bay K8644 (1 µM).

  • Fluorescence plate reader with kinetic reading and injection capabilities.

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed cells (e.g., 25,000 cells/well) in 100 µL of complete medium in a 96-well plate.

    • Incubate for 24-48 hours to form a confluent monolayer.

  • Dye Loading:

    • Prepare a 4 µM Fluo-4 AM loading solution in HBSS. Add Pluronic® F-127 (e.g., at 0.02%) to aid dye dispersal.

    • Aspirate the culture medium from the cells.

    • Gently wash the cells once with 100 µL of HBSS.

    • Add 50 µL of the Fluo-4 AM loading solution to each well.

    • Incubate for 45-60 minutes at 37°C, protected from light.

  • Compound Incubation:

    • Gently wash the cells twice with 100 µL of HBSS to remove excess dye.

    • Add 80 µL of HBSS to each well.

    • Prepare 5X concentrated solutions of your compound (and a known LTCC inhibitor like Verapamil as a positive control) in HBSS.

    • Add 20 µL of the 5X compound solutions to the appropriate wells for a final 1X concentration. Add 20 µL of HBSS with the corresponding DMSO concentration for vehicle wells.

    • Incubate for 15-30 minutes at room temperature, protected from light.

  • Fluorescence Measurement (Kinetic Read):

    • Place the plate in the fluorescence reader (Excitation: ~494 nm, Emission: ~516 nm).

    • Set the reader to perform a kinetic read:

      • Baseline: Read fluorescence every 2 seconds for ~20 seconds.

      • Injection: Configure the injector to add 25 µL of the stimulant (e.g., high KCl solution) to each well.

      • Post-Stimulation: Continue reading fluorescence every 2 seconds for at least 120 seconds.

  • Data Analysis:

    • For each well, calculate the change in fluorescence (ΔF) by subtracting the average baseline fluorescence from the peak fluorescence after stimulation.

    • Normalize the data: Response (%) = (ΔF_Sample / ΔF_VehicleControl) * 100.

    • Plot the % Response against the compound concentration to determine the functional inhibitory effect.

Troubleshooting

IssuePossible CauseRecommended Solution
Compound Precipitation Exceeding solubility limit in aqueous medium.Lower the top concentration. Ensure final DMSO concentration is consistent and low (<0.5%). Pre-warm media before adding the compound.
High Well-to-Well Variability Inconsistent cell seeding; Edge effects; Pipetting errors.Use a multichannel pipette for consistency. Avoid using outer wells of the plate (fill with PBS). Ensure a single-cell suspension before plating.
Low Signal in Calcium Assay Poor dye loading; Cell death; Inactive stimulant.Optimize Fluo-4 AM concentration and incubation time. Check cell viability before the assay. Prepare fresh stimulant solution.
No Dose-Response in Cytotoxicity Assay Compound is not toxic in the tested range; Assay incubation is too short.Expand the concentration range (higher and lower). Increase the treatment incubation period (e.g., from 24h to 48h or 72h).

Safety and Handling

N-(2-aminoethyl)benzenesulfonamide should be handled with standard laboratory precautions.

  • Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin irritation and serious eye damage. May cause respiratory irritation.[2][5]

  • Precautions: Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves. Handle in a well-ventilated area or a chemical fume hood. Wash hands thoroughly after handling.[4]

References

  • PubChem. N-(2-aminoethyl)benzenesulfonamide. National Center for Biotechnology Information. [Link]

  • PubChem. 4-(2-Aminoethyl)benzenesulfonamide. National Center for Biotechnology Information. [Link]

  • Figueroa-Valverde, L., et al. (2021).
  • Synthetic Molecules Pvt. Ltd. 4-(2-Amino Ethyl) Benzene Sulfonamide. [Link]

  • SPT Labtech. The Complete Guide to Cell-Based Assays. [Link]

  • Marin Biologic Laboratories. (2023). Design and Validate a GMP Cell Based Assay. [Link]

Sources

Method

Application Notes &amp; Protocols: The Strategic Role of 4-(2-Aminoethyl)benzenesulfonamide in an Alternative Glimepiride Synthesis Pathway

Abstract & Introduction Glimepiride, a third-generation sulfonylurea, is a potent and widely prescribed oral antidiabetic agent for the management of type 2 diabetes mellitus.[1][2] Its mechanism relies on stimulating in...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Glimepiride, a third-generation sulfonylurea, is a potent and widely prescribed oral antidiabetic agent for the management of type 2 diabetes mellitus.[1][2] Its mechanism relies on stimulating insulin release from pancreatic β-cells and enhancing peripheral tissue sensitivity to insulin.[3] The commercial success of Glimepiride has driven extensive research into efficient and scalable synthetic routes. While several manufacturing processes exist, this document focuses on an alternative pathway that utilizes the key intermediate, 4-(2-aminoethyl)benzenesulfonamide.

Conventional synthesis routes for Glimepiride often involve building the core molecular structure first and subsequently introducing the sulfonamide group via chlorosulfonation of a complex intermediate.[3][4][5] This approach can lead to challenges in purification, particularly the removal of undesired ortho and meta isomers formed during the electrophilic aromatic substitution (chlorosulfonation) step.[3][4][5] An alternative strategy, which is the focus of these application notes, involves the synthesis and purification of 4-(2-aminoethyl)benzenesulfonamide as a foundational building block. This intermediate is then coupled with an activated pyrrolidinone moiety to construct the Glimepiride backbone. This approach offers potential advantages in controlling isomer purity at an earlier stage, potentially simplifying downstream purification processes.

This guide provides a detailed examination of the synthesis of 4-(2-aminoethyl)benzenesulfonamide and its subsequent application in a convergent synthesis of Glimepiride, offering field-proven insights and step-by-step protocols for research and development professionals.

The Convergent Synthesis Strategy: Rationale and Workflow

The core principle of this synthetic strategy is to prepare two key fragments of the final Glimepiride molecule separately and then couple them. The use of 4-(2-aminoethyl)benzenesulfonamide as one of these fragments is strategically significant. By synthesizing and purifying this intermediate, the critical p-substituted benzene sulfonamide moiety is established with high isomeric purity before it is incorporated into the larger molecular structure.

The overall workflow can be visualized as follows:

G cluster_0 PART A: Synthesis of Key Intermediate cluster_1 PART B: Pyrrolidinone Activation cluster_2 PART C: Convergent Synthesis of Glimepiride A β-Phenethylamine B N-Acetyl-β-phenethylamine (Protection) A->B Acetylation C 4-(2-Acetamidoethyl)benzene- 1-sulfonyl chloride B->C Chlorosulfonation D 4-(2-Acetamidoethyl)benzenesulfonamide C->D Amination E 4-(2-Aminoethyl)benzenesulfonamide (Key Intermediate) D->E Hydrolysis (Deprotection) H Glimepiride Precursor: 4-[2-(3-Ethyl-4-methyl-2-carbonyl pyrrolidine amido)ethyl]benzenesulfonamide E->H Coupling Reaction F 3-Ethyl-4-methyl- 2,5-dihydro-1H-pyrrol-2-one G Activated Pyrrolidinone (e.g., N-phenoxycarbonyl derivative) F->G Activation G->H I Glimepiride H->I Final Condensation J trans-4-Methylcyclohexyl isocyanate J->I

Caption: Convergent synthesis workflow for Glimepiride.

Synthesis and Characterization of the Key Intermediate: 4-(2-Aminoethyl)benzenesulfonamide

The preparation of high-purity 4-(2-aminoethyl)benzenesulfonamide is paramount for the success of this synthetic route. The process begins with the readily available starting material, β-phenethylamine, and proceeds through a four-step sequence.[6]

Causality Behind Experimental Choices:

  • Acetylation (Protection): The primary amino group of β-phenethylamine is protected via acetylation. This is a critical step because the free amine is incompatible with the harsh, electrophilic conditions of the subsequent chlorosulfonation reaction. The acetyl group is stable, easy to introduce, and can be removed efficiently under hydrolytic conditions.

  • Chlorosulfonation: This is the key step for introducing the sulfonyl group onto the benzene ring. The acetamidoethyl group is an ortho-, para-directing activator. Due to steric hindrance from the side chain, substitution occurs predominantly at the para position, which is essential for the final Glimepiride structure.

  • Amination: The resulting sulfonyl chloride is a reactive intermediate that is readily converted to the desired sulfonamide by treatment with ammonia.

  • Hydrolysis (Deprotection): The final step is the removal of the N-acetyl protecting group to liberate the primary amine of the ethyl side chain, yielding the target intermediate.

Protocol 1: Synthesis of 4-(2-Aminoethyl)benzenesulfonamide

This protocol is adapted from methodologies described in the patent literature.[6]

Safety Precaution: 4-(2-Aminoethyl)benzenesulfonamide is harmful if swallowed, inhaled, or in contact with skin, and causes serious eye damage.[7] All steps, especially those involving chlorosulfonic acid and ammonia, must be performed in a well-ventilated fume hood with appropriate Personal Protective Equipment (PPE), including gloves, lab coat, and safety goggles.

Step 1: Acetylation of β-Phenethylamine

  • Charge a suitable reactor with acetic acid (e.g., 1 part by weight).

  • With stirring, add β-phenethylamine (e.g., 1 part by weight).

  • Heat the mixture to reflux (approx. 118°C) and maintain for 4-5 hours.

  • Monitor reaction completion by TLC or GC.

  • After completion, distill off the excess acetic acid, initially at atmospheric pressure, then under reduced pressure to obtain the crude N-(2-phenylethyl)acetamide.

Step 2: Chlorosulfonation

  • Cool a reactor containing chlorosulfonic acid (e.g., ~4 parts by weight relative to the acetylated product) to 0-5°C.

  • Slowly add the crude N-(2-phenylethyl)acetamide from Step 1 to the chlorosulfonic acid, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-3 hours.

  • Carefully quench the reaction by pouring the mixture onto crushed ice with vigorous stirring.

  • The solid product, 4-(2-acetamidoethyl)benzenesulfonyl chloride, will precipitate.

  • Filter the solid, wash with cold water until the filtrate is neutral, and use the wet cake directly in the next step.

Step 3: Amination (Ammonolysis)

  • Prepare a stirred suspension of the wet sulfonyl chloride cake from Step 2 in a suitable solvent like dichloromethane or chloroform.

  • Cool the mixture to 10-15°C.

  • Bubble ammonia gas through the suspension or add aqueous ammonia (e.g., 25-28%) dropwise, ensuring the temperature does not exceed 30-40°C.

  • Stir the reaction mixture at room temperature for 3-6 hours until the reaction is complete (monitored by TLC).

  • Filter the solid product, which is 4-(2-acetamidoethyl)benzenesulfonamide. Wash the filter cake with cold water and then with a cold solvent (e.g., methanol) to remove impurities.

Step 4: Hydrolysis

  • Charge a reactor with a 15-20% aqueous solution of sodium hydroxide.

  • Add the crude 4-(2-acetamidoethyl)benzenesulfonamide from Step 3.

  • Heat the mixture to reflux (approx. 105-115°C) for 4-6 hours.

  • Cool the reaction mixture to 80-90°C and treat with activated carbon for 30-60 minutes to decolorize.

  • Hot filter the mixture to remove the carbon.

  • Cool the filtrate to below 30°C and carefully adjust the pH to ~10 using hydrochloric acid, controlling the temperature below 50°C.

  • A white or light yellow solid will precipitate. Stir for 1 hour, then cool to 10°C to complete crystallization.

  • Filter the product, wash the cake with cold water, and dry under vacuum to yield 4-(2-aminoethyl)benzenesulfonamide.

Summary of Reaction Parameters & Yields
StepKey ReagentsSolvent(s)TemperatureTypical DurationTypical Yield
Acetylation β-Phenethylamine, Acetic AcidAcetic Acid (reagent & solvent)Reflux (~118°C)4-5 hours>95% (crude)
Chlorosulfonation N-(2-phenylethyl)acetamide, Chlorosulfonic AcidChlorosulfonic Acid0-25°C3-4 hoursNot isolated
Amination Sulfonyl chloride intermediate, AmmoniaDichloromethane, Water10-40°C3-6 hours~60% (dry product)
Hydrolysis 4-(2-acetamidoethyl)benzenesulfonamide, NaOH, HClWaterReflux (~110°C)4-6 hours~80% from amide

Yields are illustrative and based on data from patent literature; they may vary based on scale and specific conditions.[6]

Application in Glimepiride Synthesis

With high-purity 4-(2-aminoethyl)benzenesulfonamide in hand, the next stage is its condensation with an activated form of the 3-ethyl-4-methyl-pyrrolidinone heterocycle. This reaction forms the crucial amide bond, linking the two key fragments of the Glimepiride molecule.

Protocol 2: Coupling to form Glimepiride Precursor

This protocol is based on an alternative synthesis route described in the literature.[4][5]

Step 1: Preparation of Activated Pyrrolidinone (Example)

  • React 3-ethyl-4-methyl-2,5-dihydro-1H-pyrrol-2-one with an activating agent like diphenyl carbonate or 4-nitrophenyl chloroformate in an aprotic solvent (e.g., toluene, THF) in the presence of a base to form an activated N-phenoxycarbonyl or N-(4-nitrophenyloxycarbonyl) derivative.

Step 2: Coupling Reaction

  • Dissolve the activated pyrrolidinone derivative in a suitable aprotic solvent such as acetonitrile or DMF.

  • Add 4-(2-aminoethyl)benzenesulfonamide (1.0 equivalent) to the solution.

  • Add a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, ~1.1 equivalents) to scavenge the acid byproduct.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-50°C) until completion (monitored by HPLC or TLC).

  • Upon completion, the reaction mixture can be worked up by quenching with water, followed by extraction and crystallization to isolate the product: 4-[2-(3-Ethyl-4-methyl-2-carbonyl pyrrolidine amido)ethyl]benzenesulfonamide .

Final Step: Conversion to Glimepiride

The resulting sulfonamide is the immediate precursor to Glimepiride. It is converted to the final active pharmaceutical ingredient (API) through a well-established reaction.[3][4]

  • The precursor is dissolved in a solvent like acetone.

  • A base such as potassium carbonate is added.

  • trans-4-Methylcyclohexyl isocyanate is added, and the mixture is heated to reflux.

  • After reaction completion, an aqueous workup followed by acidification (e.g., with acetic acid) precipitates crude Glimepiride, which is then purified by recrystallization.

Conclusion

The use of 4-(2-aminoethyl)benzenesulfonamide as a key intermediate represents a viable and strategic alternative for the synthesis of Glimepiride. This convergent approach allows for the preparation and purification of a critical building block, ensuring high isomeric purity at an early stage. The detailed protocols provided herein offer a robust framework for researchers and drug development professionals to explore this pathway, potentially leading to a more streamlined and efficient manufacturing process for this important antidiabetic drug. The causality-driven explanations for each synthetic step underscore the importance of rational design in modern pharmaceutical chemistry.

References

  • Method for synthesizing 4-(2-aminoethyl)benzsulfamide. (2017). Google Patents.
  • Process for preparation of substantially pure glimepiride. (2007). Google Patents.
  • An Overview of the Synthesis of Glimperide. (2024). IJCRT.org. Retrieved from [Link]

  • Glimepiride - New Drug Approvals. (2018). New Drug Approvals. Retrieved from [Link]

  • A novel process for preparation of substantially pure glimepiride. (2006). Google Patents.
  • Synthesis of Glimepiride - Crystal Structure Analysis Step by Step. (2006). science24.com. Retrieved from [Link]

  • N-(2-aminoethyl)benzenesulfonamide. (n.d.). PubChem. Retrieved from [Link]

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Application

Application Note &amp; Protocol: In Vitro Evaluation of "N-(2-aminoethyl)benzenesulfonamide hydrochloride" Anticancer Activity

Authored by: A Senior Application Scientist Introduction: Unveiling the Anticancer Potential of a Novel Benzenesulfonamide Derivative The benzenesulfonamide scaffold is a privileged structure in medicinal chemistry, form...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction: Unveiling the Anticancer Potential of a Novel Benzenesulfonamide Derivative

The benzenesulfonamide scaffold is a privileged structure in medicinal chemistry, forming the backbone of a wide array of therapeutic agents. Several derivatives have demonstrated significant anti-proliferative and cytotoxic activities against various cancer cell lines, including drug-resistant strains.[1][2] The mechanisms underlying their anticancer effects are diverse, ranging from the inhibition of carbonic anhydrase IX, an enzyme overexpressed in many solid tumors, to the disruption of microtubule dynamics by targeting tubulin.[1][3][4]

This document outlines a comprehensive suite of in vitro protocols to rigorously evaluate the anticancer potential of a novel compound, "N-(2-aminoethyl)benzenesulfonamide hydrochloride". While direct anticancer activity for this specific molecule is yet to be extensively reported, its structural similarity to other bioactive benzenesulfonamides warrants a thorough investigation.[5] Furthermore, given that related compounds have shown activity on L-type calcium channels, and the critical role of calcium signaling in cancer cell proliferation, migration, and invasion, a potential mechanism of action could involve the modulation of intracellular calcium homeostasis.[6][7][8][9][10]

These application notes are designed for researchers, scientists, and drug development professionals, providing a robust framework for the initial preclinical assessment of this compound. The protocols herein are not merely a list of steps but are imbued with field-proven insights to ensure the generation of reliable and reproducible data.

Preliminary Considerations & Compound Handling

Before embarking on biological assays, a thorough characterization of the test compound is paramount.

Compound Information:

PropertyValueSource
Chemical Name N-(2-aminoethyl)benzenesulfonamide hydrochloride-
Molecular Formula C₈H₁₃ClN₂O₂S[11]
Molecular Weight 236.72 g/mol [11]
Appearance White to yellowish crystalline powder[12]
Solubility Slightly soluble in DMSO and Methanol[12]

Safety Precautions: The parent compound, N-(2-aminoethyl)benzenesulfonamide, is classified as harmful if swallowed, and can cause skin and serious eye irritation.[11] The hydrochloride salt should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

Stock Solution Preparation:

  • Rationale: A high-concentration, sterile stock solution in an appropriate solvent is essential for accurate and reproducible dosing in cell culture experiments. Dimethyl sulfoxide (DMSO) is a common solvent for this purpose due to its high solubilizing capacity and compatibility with most cell culture assays at low final concentrations (<0.5%).

  • Protocol:

    • Aseptically weigh out a precise amount of N-(2-aminoethyl)benzenesulfonamide hydrochloride.

    • Dissolve in sterile, cell culture-grade DMSO to a final concentration of 10 mM.

    • Gently vortex until the compound is completely dissolved.

    • Aliquot into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store at -20°C, protected from light.

Phase 1: Assessing Cytotoxicity - The MTT Assay

The initial step in evaluating a potential anticancer compound is to determine its cytotoxic effect on a panel of cancer cell lines. The MTT assay is a reliable and widely used colorimetric method to assess cell viability by measuring the metabolic activity of living cells.[13][14][15]

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases of metabolically active cells to form a purple formazan product.[13][14] The amount of formazan produced is directly proportional to the number of viable cells.

Cell Line Selection:

  • Rationale: The choice of cell lines is critical for obtaining meaningful data. A panel of cell lines from different cancer types should be used to assess the breadth of the compound's activity. The National Cancer Institute's NCI60 panel, which includes 60 human cancer cell lines from nine different tumor types, is a valuable resource for this purpose.[16][17] For initial screening, a smaller, representative panel can be selected.

  • Recommended Starter Panel:

    • MCF-7: Breast adenocarcinoma

    • NCI-H460: Lung carcinoma

    • SF-268: Glioma[16]

MTT Assay: Detailed Protocol
  • Cell Seeding:

    • Culture the selected cancer cell lines to ~80% confluency.

    • Trypsinize and perform a cell count using a hemocytometer or automated cell counter.

    • Seed 5 x 10³ cells per well in a 96-well plate in a final volume of 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the N-(2-aminoethyl)benzenesulfonamide hydrochloride stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration) and a no-cell control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the respective compound dilutions.

    • Incubate for 48 hours (or a desired time course, e.g., 24, 48, and 72 hours).

  • MTT Incubation:

    • After the treatment period, add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C. Visually confirm the formation of purple formazan crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[13]

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) using a suitable software (e.g., GraphPad Prism).

Data Presentation:

Concentration (µM)Absorbance (570 nm)% Cell Viability
Vehicle Control100
0.1
1
10
50
100

Experimental Workflow for MTT Assay:

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h treat_compound Treat with Compound incubate_24h->treat_compound incubate_48h Incubate 48h treat_compound->incubate_48h add_mtt Add MTT Solution incubate_48h->add_mtt incubate_4h Incubate 3-4h add_mtt->incubate_4h solubilize Solubilize Formazan incubate_4h->solubilize read_absorbance Read Absorbance solubilize->read_absorbance calc_viability Calculate % Viability read_absorbance->calc_viability calc_ic50 Determine IC50 calc_viability->calc_ic50

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Phase 2: Elucidating the Mechanism of Cell Death - Annexin V/PI Staining

Once the cytotoxic concentration of the compound is established, the next logical step is to determine the mode of cell death it induces. The Annexin V-FITC/Propidium Iodide (PI) assay is a widely used flow cytometry-based method to distinguish between viable, apoptotic, and necrotic cells.[18][19]

Principle: In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[18][19] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC to label early apoptotic cells.[19][20] Propidium iodide is a fluorescent nucleic acid stain that cannot cross the intact membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.[18][20]

Annexin V/PI Staining: Detailed Protocol
  • Cell Treatment:

    • Seed cells in 6-well plates at a density that will result in ~70-80% confluency at the time of harvesting.

    • Treat the cells with N-(2-aminoethyl)benzenesulfonamide hydrochloride at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

    • Include a vehicle-treated control and a positive control for apoptosis (e.g., treatment with staurosporine).

  • Cell Harvesting and Staining:

    • Harvest the cells by trypsinization. Collect both adherent and floating cells to ensure all apoptotic cells are included.

    • Wash the cells twice with cold PBS.

    • Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Annexin V binding buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples immediately using a flow cytometer.

    • Excite with a 488 nm laser and collect FITC fluorescence in the FL1 channel and PI fluorescence in the FL2 or FL3 channel.

    • Collect data for at least 10,000 events per sample.

    • Use unstained, single-stained (Annexin V-FITC only and PI only) controls for setting compensation and gates.

Data Interpretation:

  • Annexin V (-) / PI (-): Live cells

  • Annexin V (+) / PI (-): Early apoptotic cells

  • Annexin V (+) / PI (+): Late apoptotic/necrotic cells

  • Annexin V (-) / PI (+): Necrotic cells

Experimental Workflow for Annexin V/PI Assay:

Apoptosis_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_staining Staining cluster_analysis Analysis start Start seed_cells Seed Cells in 6-well Plates start->seed_cells treat_compound Treat with Compound (IC50) seed_cells->treat_compound incubate_24h Incubate 24h treat_compound->incubate_24h harvest_cells Harvest Cells incubate_24h->harvest_cells wash_cells Wash with PBS harvest_cells->wash_cells resuspend Resuspend in Binding Buffer wash_cells->resuspend add_stains Add Annexin V-FITC & PI resuspend->add_stains incubate_15min Incubate 15 min add_stains->incubate_15min flow_cytometry Analyze by Flow Cytometry incubate_15min->flow_cytometry quantify_populations Quantify Cell Populations flow_cytometry->quantify_populations CellCycle_Workflow cluster_prep Preparation & Treatment cluster_fixation Fixation cluster_staining Staining cluster_analysis Analysis start Start seed_cells Seed Cells in 6-well Plates start->seed_cells treat_compound Treat with Compound seed_cells->treat_compound incubate_24h Incubate 24h treat_compound->incubate_24h harvest_cells Harvest Cells incubate_24h->harvest_cells fix_ethanol Fix in 70% Ethanol harvest_cells->fix_ethanol wash_cells Wash with PBS fix_ethanol->wash_cells stain_pi Stain with PI/RNase A wash_cells->stain_pi incubate_30min Incubate 30 min stain_pi->incubate_30min flow_cytometry Analyze by Flow Cytometry incubate_30min->flow_cytometry model_histograms Model DNA Histograms flow_cytometry->model_histograms

Caption: Workflow for cell cycle analysis using propidium iodide staining.

Hypothesized Mechanism of Action & Further Investigations

Based on the literature for related compounds, a plausible mechanism of action for N-(2-aminoethyl)benzenesulfonamide hydrochloride could involve the modulation of intracellular calcium signaling pathways, which are often dysregulated in cancer. [6][7][8] Hypothetical Signaling Pathway:

Calcium_Signaling cluster_effects Cellular Effects compound N-(2-aminoethyl)benzenesulfonamide hydrochloride calcium_channel L-type Calcium Channel compound->calcium_channel Inhibition ca_influx Ca²⁺ Influx calcium_channel->ca_influx Blocks downstream Downstream Signaling (e.g., Calmodulin, Calcineurin) ca_influx->downstream Modulates proliferation Decreased Proliferation downstream->proliferation apoptosis Increased Apoptosis downstream->apoptosis cell_cycle_arrest Cell Cycle Arrest downstream->cell_cycle_arrest

Caption: Hypothesized mechanism involving calcium channel inhibition.

Further investigations could include:

  • Calcium Imaging: Directly measuring intracellular calcium levels in response to compound treatment using fluorescent calcium indicators.

  • Western Blotting: Assessing the expression and phosphorylation status of key proteins in calcium signaling and apoptosis pathways (e.g., caspases, Bcl-2 family proteins).

  • Migration and Invasion Assays: Evaluating the effect of the compound on cancer cell motility using Boyden chamber or wound healing assays.

Conclusion

This application note provides a comprehensive and scientifically grounded framework for the initial in vitro evaluation of the anticancer activity of "N-(2-aminoethyl)benzenesulfonamide hydrochloride". By systematically assessing its cytotoxicity, mode of cell death, and effects on cell cycle progression, researchers can generate the critical data needed to determine the therapeutic potential of this novel compound.

References

  • National Center for Biotechnology Information. (n.d.). N-(2-aminoethyl)benzenesulfonamide. PubChem Compound Database. Retrieved from [Link]

  • Gali-Muhtasib, H., et al. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Oncology, 10, 593.
  • Monteith, G. R., et al. (2017). The Calcium-Signaling Toolkit in Cancer: Remodeling and Targeting.
  • Abdel-rahman, H. M., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(46), 28795-28811.
  • Jayaraman, S. (2020). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 10(19), e3781.
  • Chen, Y., et al. (2022). Roles of calcium signaling in cancer metastasis to bone.
  • University of Massachusetts Medical School. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]

  • Diag2Tec. (n.d.). In Vitro Drug Testing. Retrieved from [Link]

  • El-Sayed, M. A. A., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(46), 28795-28811.
  • Bio-Rad. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • Crown Bioscience. (n.d.). Cancer Cell Line Screening: A Compass for Drug Discovery. Retrieved from [Link]

  • Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from [Link]

  • Al-Omaim, W. S., et al. (2023). Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. Molecules, 28(13), 5035.
  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • protocols.io. (2023). MTT Assay protocol. Retrieved from [Link]

  • MDPI. (n.d.). Special Issue : Calcium Signaling in Cancer Cell Progression. Retrieved from [Link]

  • Roberts-Mister, D. O., et al. (2021).
  • CLYTE Technologies. (n.d.). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • ecancer. (2020). Cell-culture based test systems for anticancer drug screening. Retrieved from [Link]

  • Bio-Rad. (n.d.). Propidium iodide staining of cells for cell cycle analysis. Retrieved from [Link]

  • American Association for Cancer Research. (2023). Abstract 3629: Calcium signalling and the breast cancer microenvironment. Retrieved from [Link]

  • Wang, Y., et al. (2016). Synthesis, anti-cancer evaluation of benzenesulfonamide derivatives as potent tubulin-targeting agents. European Journal of Medicinal Chemistry, 122, 585-598.
  • University of Rochester Medical Center. (n.d.). Measuring Apoptosis using Annexin V and Flow Cytometry. Retrieved from [Link]

  • Google Patents. (n.d.). CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide.
  • National Center for Biotechnology Information. (n.d.). 4-(2-Aminoethyl)benzenesulfonamide. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-(2-aminoethyl)-2-nitrobenzene-1-sulfonamide hydrochloride. PubChem Compound Database. Retrieved from [Link]

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Method

Stopped-Flow CO2 Hydrase Assay: A Comprehensive Protocol for the Characterization of Sulfonamide Inhibitors

This application note provides a detailed protocol for the characterization of sulfonamide inhibitors of carbonic anhydrases (CAs) using a stopped-flow CO2 hydrase assay. This guide is intended for researchers, scientist...

Author: BenchChem Technical Support Team. Date: February 2026

This application note provides a detailed protocol for the characterization of sulfonamide inhibitors of carbonic anhydrases (CAs) using a stopped-flow CO2 hydrase assay. This guide is intended for researchers, scientists, and drug development professionals seeking to accurately determine the kinetic parameters of CA inhibition. The protocol emphasizes the causality behind experimental choices to ensure robust and reproducible results.

Introduction: The Critical Role of Carbonic Anhydrases and Their Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide (CO2) and water to bicarbonate and protons (H+)[1][2]. This seemingly simple reaction is fundamental to a multitude of physiological processes, including respiration, pH homeostasis, and bone resorption[1]. The dysregulation of CA activity is implicated in various pathologies, making them significant therapeutic targets. For instance, overexpression of certain CA isoforms, such as CA IX and XII, is associated with tumorigenesis, making them promising targets for anticancer therapies[3][4][5].

Sulfonamides represent a major class of potent CA inhibitors[6]. Their mechanism of action involves the coordination of the sulfonamide group to the zinc ion at the enzyme's active site, effectively blocking its catalytic activity[7][8][9]. The development and characterization of novel sulfonamide inhibitors with high affinity and isoform selectivity are crucial for advancing therapeutic strategies against CA-related diseases.

The Stopped-Flow Technique: Capturing Rapid Enzyme Kinetics

The hydration of CO2 catalyzed by CAs is an extremely rapid reaction, often occurring on a millisecond timescale. Traditional steady-state kinetic assays are often too slow to accurately measure the initial rates of this reaction. The stopped-flow technique is a powerful method for studying fast reactions in solution[10][11]. It involves the rapid mixing of two reactants (in this case, the enzyme and its substrate) and monitoring the reaction progress in real-time, typically through changes in absorbance or fluorescence[11][12]. This allows for the precise determination of pre-steady-state and steady-state kinetic parameters[13][14].

In the context of the CO2 hydrase assay, the reaction is monitored by observing the change in pH that results from the production of protons during CO2 hydration. This pH change is detected using a pH-sensitive indicator dye, such as phenol red[15][16][17].

Principle of the CO2 Hydrase Assay

The core of this assay is the enzyme-catalyzed hydration of CO2, which leads to a decrease in pH. The reaction proceeds as follows:

CO₂ + H₂O ⇌ H₂CO₃ ⇌ H⁺ + HCO₃⁻

The stopped-flow instrument rapidly mixes a solution containing the carbonic anhydrase and a pH indicator with a CO2-saturated solution. The ensuing production of protons causes a change in the color of the pH indicator, which is monitored spectrophotometrically. The initial rate of this color change is directly proportional to the rate of the enzyme-catalyzed reaction.

When a sulfonamide inhibitor is introduced, it binds to the active site of the CA, reducing the rate of CO2 hydration. By measuring the reaction rates at various inhibitor concentrations, one can determine the inhibitor's potency, typically expressed as the inhibition constant (Ki).

Experimental Protocol

This protocol is designed to be a self-validating system, with built-in controls and checks to ensure data integrity.

Materials and Reagents
ReagentSupplierCatalog No.Notes
Human Carbonic Anhydrase Isoform (e.g., hCA II, hCA IX)Sigma-Aldriche.g., C3934Purity should be >95%.
Sulfonamide Inhibitor (e.g., Acetazolamide)Sigma-Aldriche.g., A6011For use as a positive control and for comparison.
HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid)Sigma-AldrichH3375Buffer component.
Sodium Perchlorate (NaClO₄)Sigma-Aldrich71848To maintain constant ionic strength.
Phenol RedSigma-AldrichP4633pH indicator.
Carbon Dioxide (CO₂) GasAirgasMedical GradeFor preparing CO2-saturated solutions.
Distilled, Deionized WaterMilliporeHigh purity water is essential.
DMSO (Dimethyl sulfoxide)Sigma-AldrichD8418For dissolving inhibitors.
Solution Preparation

Table 1: Reagent Preparation

SolutionCompositionPreparation StepsStorage
Buffer A (Enzyme/Indicator Buffer) 10 mM HEPES, pH 7.5, 20 mM NaClO₄, 0.2 mM Phenol RedDissolve HEPES and NaClO₄ in deionized water. Adjust pH to 7.5 with NaOH. Add Phenol Red.4°C, protected from light
Buffer B (CO₂ Substrate Buffer) 10 mM HEPES, pH 7.5, 20 mM NaClO₄Dissolve HEPES and NaClO₄ in deionized water. Adjust pH to 7.5 with NaOH.4°C
Enzyme Stock Solution 1 mg/mL CA in Buffer ADissolve lyophilized CA in Buffer A. Determine the exact concentration spectrophotometrically (A₂₈₀).-20°C in aliquots
Inhibitor Stock Solution 10 mM Sulfonamide in DMSODissolve the sulfonamide inhibitor in 100% DMSO.-20°C
CO₂-Saturated Buffer B Buffer B saturated with CO₂Bubble CO₂ gas through Buffer B on ice for at least 30 minutes prior to the experiment.Use immediately

Causality behind choices:

  • HEPES Buffer: Chosen for its pKa near physiological pH and its low reactivity with the zinc ion in the CA active site[6].

  • NaClO₄: Included to maintain a constant ionic strength across different experimental conditions, which is crucial for consistent enzyme activity[6].

  • Phenol Red: A common pH indicator with a pKa in the physiological range, allowing for sensitive detection of pH changes during the assay[15].

  • DMSO: Used to dissolve hydrophobic sulfonamide inhibitors. The final concentration in the assay should be kept low (<1%) to minimize effects on enzyme activity.

Stopped-Flow Instrument Setup

An Applied Photophysics stopped-flow instrument or a similar model is suitable for this assay[1].

  • Mode: Absorbance

  • Wavelength: 557 nm (isosbestic point of Phenol Red) or 570 nm (for monitoring pH change)

  • Temperature: 20-25°C (maintain consistency)

  • Mixing Ratio: 1:1

  • Data Acquisition Time: 10-100 seconds, depending on the reaction rate[6].

  • Data Sampling: Logarithmic sampling is recommended for reactions with both fast and slow phases[18].

Experimental Workflow

The following diagram illustrates the experimental workflow for determining the inhibition constant (Ki) of a sulfonamide inhibitor.

G cluster_prep Preparation cluster_assay Stopped-Flow Assay cluster_analysis Data Analysis P1 Prepare Buffer A (Enzyme/Indicator) A1 Load Syringe 1: Enzyme + Inhibitor in Buffer A P1->A1 P2 Prepare CO2-Saturated Buffer B (Substrate) A2 Load Syringe 2: CO2-Saturated Buffer B P2->A2 P3 Prepare Enzyme and Inhibitor Stock Solutions P3->A1 A3 Rapid Mix & Initiate Reaction A1->A3 A2->A3 A4 Monitor Absorbance Change at 557/570 nm A3->A4 D1 Calculate Initial Velocity (V₀) A4->D1 D2 Repeat for a Range of Inhibitor Concentrations D1->D2 Iterate D3 Plot V₀ vs. [Inhibitor] D2->D3 D4 Determine IC₅₀ D3->D4 D5 Calculate Ki using Cheng-Prusoff Equation D4->D5

Caption: Workflow for Stopped-Flow CO2 Hydrase Inhibition Assay.

Step-by-Step Assay Protocol
  • Enzyme and Inhibitor Preparation:

    • Thaw the enzyme and inhibitor stock solutions on ice.

    • Prepare a series of dilutions of the inhibitor in Buffer A. The final DMSO concentration should be constant across all dilutions.

    • Prepare the final enzyme solution by diluting the enzyme stock in Buffer A to the desired concentration (e.g., 10 nM).

    • For each inhibitor concentration, mix the diluted inhibitor with the enzyme solution. Incubate for 15-30 minutes at room temperature to allow for inhibitor binding. A "no inhibitor" control should also be prepared.

  • Stopped-Flow Measurement:

    • Load one syringe of the stopped-flow instrument with the enzyme-inhibitor mixture (from step 1).

    • Load the second syringe with the freshly prepared, ice-cold, CO2-saturated Buffer B.

    • Initiate the stopped-flow experiment. The two solutions will be rapidly mixed, and the change in absorbance will be recorded over time.

    • Perform at least three replicate measurements for each inhibitor concentration.

  • Uncatalyzed Rate Measurement:

    • To determine the rate of the uncatalyzed reaction, repeat the stopped-flow measurement with Buffer A (without the enzyme) in one syringe and CO2-saturated Buffer B in the other. This rate should be subtracted from the rates of the enzyme-catalyzed reactions[6].

Data Analysis and Interpretation

The primary data obtained from the stopped-flow experiment is a time course of absorbance change.

Calculation of Initial Velocity

The initial velocity (V₀) of the reaction is determined from the initial linear portion of the absorbance vs. time curve. Most stopped-flow software packages have built-in functions for this calculation.

Determination of IC₅₀

The IC₅₀ value is the concentration of inhibitor that causes 50% inhibition of the enzyme activity.

  • Plot the initial velocity (V₀) as a function of the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Calculation of the Inhibition Constant (Ki)

The Ki value is a more fundamental measure of inhibitor potency. For competitive inhibitors, the Ki can be calculated from the IC₅₀ using the Cheng-Prusoff equation:

Ki = IC₅₀ / (1 + [S]/Km)

Where:

  • [S] is the substrate (CO₂) concentration.

  • Km is the Michaelis constant for the enzyme with respect to CO₂.

The Km for the specific CA isoform under the assay conditions should be determined separately by measuring the initial velocity at varying CO₂ concentrations.

Table 2: Typical Kinetic Parameters for hCA II

ParameterValueReference
**Km (CO₂) **~10 mM
kcat ~1 x 10⁶ s⁻¹
Ki (Acetazolamide) ~12 nM[8]

Note: These values can vary depending on the specific experimental conditions (pH, temperature, buffer).

The following diagram illustrates the mechanism of competitive inhibition by sulfonamides.

G cluster_main Competitive Inhibition E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + S EI Enzyme-Inhibitor Complex (EI) E->EI + I S Substrate (S) (CO₂) ES->E - S P Product (P) (H⁺ + HCO₃⁻) ES->P k_cat I Inhibitor (I) (Sulfonamide) EI->E - I

Caption: Mechanism of Competitive Inhibition by Sulfonamides.

Trustworthiness and Self-Validation

To ensure the trustworthiness of the results, the following controls should be included in every experiment:

  • Positive Control Inhibitor: Use a well-characterized sulfonamide inhibitor, such as acetazolamide, to validate the assay performance[8][16][19][20].

  • No Enzyme Control: This measures the uncatalyzed rate of CO2 hydration and should be subtracted from all enzyme-catalyzed rates[6].

  • No Inhibitor Control: This represents the maximum enzyme activity (100% activity).

  • DMSO Control: Ensure that the final concentration of DMSO is the same in all reactions and does not significantly affect enzyme activity.

Conclusion

The stopped-flow CO2 hydrase assay is a robust and reliable method for the kinetic characterization of sulfonamide inhibitors of carbonic anhydrases. By carefully controlling experimental variables and including appropriate controls, researchers can obtain high-quality, reproducible data that is essential for the development of novel therapeutics targeting this important enzyme family.

References

  • A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. (2017). Frontiers in Physiology. [Link]

  • Angeli, A., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry. [Link]

  • Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase. I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry. [Link]

  • Nocentini, A., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. Molecules. [Link]

  • Nocentini, A., et al. (2022). Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches. ACS Medicinal Chemistry Letters. [Link]

  • Vullo, D., et al. (2024). Sulfonamide-Based Inhibition of the β-Carbonic Anhydrase from A. baumannii, a Multidrug-Resistant Bacterium. International Journal of Molecular Sciences. [Link]

  • A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. (2017). National Institutes of Health. [Link]

  • Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase. I. Stop-flow kinetic studies on the native human isoenzymes B and C. ResearchGate. [Link]

  • Inhibition constants (KI s) by a stopped flow CO 2 hydrase assay, with acetazolamide AAZ as standard drug 48. ResearchGate. [Link]

  • A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. (2017). PubMed. [Link]

  • A Stopped Flow Transient Kinetic Analysis of Substrate Binding and Catalysis in Escherichia coli d-3-Phosphoglycerate Dehydrogenase. National Institutes of Health. [Link]

  • Investigate enzymatic mechanisms using stopped-flow. Applied Photophysics. [Link]

  • How to determine the pre-steady state kinetics using Stopped flow?. ResearchGate. [Link]

  • Pocker, Y., & Sarkanen, S. (1978). Stopped-flow studies of carbon dioxide hydration and bicarbonate dehydration in water and water-d2. Acid-base and metal ion catalysis. Journal of the American Chemical Society. [Link]

  • Hovanky, V., & Mehta, K. (2014). Carbonic Anhydrase IX Inhibitors: Finding Potential Therapeutic Cancer Agents Through Virtual Screening. Journal of Young Investigators. [Link]

  • Smirnov, A., et al. (2021). Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Determination of Enzyme Kinetics Using Stopped-Flow Spectroscopy. Applied Photophysics. [Link]

  • Carbon Dioxide in Exhaled Air Using Phenol Red. (2012). YouTube. [Link]

  • Lee, Y., et al. (2019). Kinetic study of catalytic CO2 hydration by metal-substituted biomimetic carbonic anhydrase model complexes. Interface Focus. [Link]

  • Guler, E., et al. (2022). Inhibition of Carbonic Anhydrase IX Promotes Apoptosis through Intracellular pH Level Alterations in Cervical Cancer Cells. International Journal of Molecular Sciences. [Link]

  • Guidelines for Acquiring and Analyzing Stopped-Flow Data. University of Rochester. [Link]

  • The carbon dioxide hydration activity of carbonic anhydrase. I. Stop-flow kinetic studies on the native human isoenzymes B and C. Semantic Scholar. [Link]

  • Mboge, M. Y., et al. (2018). Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition. PLOS ONE. [Link]

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Application

Designing In Vivo Studies with N-(2-aminoethyl)benzenesulfonamide Hydrochloride: A Guide for Cardiovascular Research

An Application Guide for Researchers Introduction and Scientific Background N-(2-aminoethyl)benzenesulfonamide hydrochloride, and its active free base form, 4-(2-Aminoethyl)benzenesulfonamide, are emerging small molecule...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Introduction and Scientific Background

N-(2-aminoethyl)benzenesulfonamide hydrochloride, and its active free base form, 4-(2-Aminoethyl)benzenesulfonamide, are emerging small molecules with significant potential in cardiovascular research. While historically recognized as a key synthetic intermediate for various sulfonylurea hypoglycemic agents used in diabetes treatment, recent research has illuminated a direct and compelling activity on the cardiovascular system.[1]

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for designing and executing preclinical in vivo studies with N-(2-aminoethyl)benzenesulfonamide hydrochloride. We will move beyond simple procedural lists to explain the scientific rationale behind experimental choices, ensuring that the protocols described are robust, reproducible, and grounded in the latest mechanistic understanding.

The core focus of this document is based on the recent discovery that 4-(2-aminoethyl)benzenesulfonamide can modulate cardiovascular function by acting as an L-type calcium channel inhibitor.[2][3] This finding opens new avenues for investigating its therapeutic potential in conditions such as hypertension and other cardiovascular disorders.

Compound Details:

IdentifierValueSource
Compound Name N-(2-aminoethyl)benzenesulfonamide hydrochloride-
Synonym p-(beta-aminoethyl)-benzenesulfonamide HCl[4]
CAS Number 53672-99-4
Molecular Formula C₈H₁₃ClN₂O₂S
Molecular Weight 236.72 g/mol
Active Free Base 4-(2-Aminoethyl)benzenesulfonamide[4]
Free Base CAS 35303-76-5[4]
Free Base MW 200.26 g/mol [4]

Proposed Mechanism of Action: L-Type Calcium Channel Inhibition

The primary mechanism of action for the cardiovascular effects of 4-(2-aminoethyl)benzenesulfonamide is proposed to be the inhibition of L-type calcium channels.[2][3] These voltage-gated channels are critical for regulating calcium (Ca²⁺) influx into cardiomyocytes and vascular smooth muscle cells.

In vascular smooth muscle, the influx of Ca²⁺ through L-type channels triggers a cascade leading to muscle contraction and vasoconstriction. By inhibiting these channels, 4-(2-aminoethyl)benzenesulfonamide is hypothesized to reduce intracellular Ca²⁺ concentration, leading to vasodilation and a subsequent decrease in blood pressure.[2] A 2024 study demonstrated that this compound decreased perfusion pressure and coronary resistance in an isolated rat heart model, supporting this vasodilatory hypothesis.[2][3] Theoretical docking studies further suggest that the compound may interact with key amino acid residues (such as Glu614 and Ala320) on the calcium channel protein surface, sterically hindering ion flow.[2]

Below is a diagram illustrating this proposed signaling pathway.

Mechanism_of_Action cluster_0 Vascular Smooth Muscle Cell Ca_Channel L-Type Ca²⁺ Channel Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Allows Contraction Vasoconstriction (Increased Blood Pressure) Ca_Influx->Contraction Leads to Compound N-(2-aminoethyl) benzenesulfonamide Compound->Ca_Channel Inhibits

Caption: Proposed mechanism of N-(2-aminoethyl)benzenesulfonamide in vascular smooth muscle.

Preclinical Safety and Toxicology Profile (Theoretical)

Comprehensive toxicological studies for N-(2-aminoethyl)benzenesulfonamide hydrochloride are not publicly available. However, a recent study reported theoretical LD₅₀ (median lethal dose) values for the active base, 4-(2-aminoethyl)benzenesulfonamide, using computational models.[2] These values provide a critical starting point for dose-range finding studies and for selecting the appropriate route of administration.

Predicted Acute Toxicity (LD₅₀) in Rodents:

Route of AdministrationPredicted LD₅₀ (mg/kg)Implication for In Vivo Studies
Oral 2200 mg/kgThe high value suggests relatively low acute oral toxicity, making oral gavage a potentially safe and viable route for administration.[2]
Intraperitoneal (IP) 400 mg/kgIndicates higher toxicity compared to the oral route. IP injection can be used for achieving rapid systemic exposure but requires careful dose selection.[2]
Intravenous (IV) 180 mg/kgThe lowest LD₅₀ value, indicating the highest acute toxicity. IV administration provides 100% bioavailability but requires slow infusion rates and the lowest starting doses.[2]
Subcutaneous (SC) 700 mg/kgSuggests moderate toxicity, safer than IP or IV routes. SC injection can provide sustained release and is a common alternative to oral dosing.[2]

Safety & Handling: According to safety data sheets, the compound should be handled with care. It is classified as potentially harmful if swallowed and can cause skin and eye irritation or burns.[4][5][6] Standard personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times.

Protocol: Formulation for In Vivo Administration

Due to the limited data on the solubility of N-(2-aminoethyl)benzenesulfonamide hydrochloride, this protocol is adapted from established methods for formulating poorly water-soluble sulfonamides.[7] A preliminary solubility test is always recommended.

Objective: To prepare a clear, sterile dosing solution suitable for oral gavage or injection. This protocol targets a 10 mg/mL stock solution.

Materials:

  • N-(2-aminoethyl)benzenesulfonamide hydrochloride (MW: 236.72 g/mol )

  • Dimethyl sulfoxide (DMSO), sterile

  • PEG400 (Polyethylene glycol 400)

  • Tween® 80 (Polysorbate 80)

  • Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

  • Sterile conical tubes (15 mL or 50 mL)

  • Vortex mixer

  • Water bath (optional)

Step-by-Step Methodology:

  • Dose Calculation Adjustment: When preparing doses, remember to account for the hydrochloride salt. To calculate the amount of the hydrochloride form needed to achieve a specific dose of the active free base, use the following formula:

    • Weight of HCl salt = (Desired weight of free base) x (MW of HCl salt / MW of free base)

    • Weight of HCl salt = (Desired weight) x (236.72 / 200.26) ≈ (Desired weight) x 1.182

  • Weighing: Accurately weigh 11.82 mg of N-(2-aminoethyl)benzenesulfonamide hydrochloride into a sterile 15 mL conical tube. This will provide the equivalent of 10 mg of the active free base.

  • Initial Solubilization: Add 100 µL (0.1 mL) of DMSO to the tube. Vortex vigorously for 1-2 minutes. If the compound does not fully dissolve, gentle warming in a 37°C water bath for 5-10 minutes may be required.[7] Ensure a clear solution is formed.

  • Addition of Co-solvents:

    • Add 400 µL (0.4 mL) of PEG400 to the solution. Vortex thoroughly to mix.

    • Add 50 µL (0.05 mL) of Tween® 80. Vortex again until the solution is homogeneous and clear.[7]

  • Final Dilution: Slowly add 450 µL (0.45 mL) of sterile saline to the tube while continuously vortexing. This slow addition is crucial to prevent precipitation of the compound.

  • Final Solution: The total volume will be 1 mL. The final vehicle composition will be 10% DMSO, 40% PEG400, 5% Tween® 80, and 45% Saline. The concentration of the active moiety will be 10 mg/mL.

  • Quality Control: Visually inspect the final solution for any signs of precipitation or cloudiness. If observed, the formulation may need to be adjusted. The solution should be prepared fresh daily and stored at room temperature, protected from light.

Protocol: Evaluating Antihypertensive Effects in Spontaneously Hypertensive Rats (SHRs)

This protocol describes a classic in vivo model to assess the antihypertensive efficacy of a test compound. The Spontaneously Hypertensive Rat (SHR) is a well-validated genetic model of human essential hypertension.

Objective: To determine if acute administration of N-(2-aminoethyl)benzenesulfonamide hydrochloride reduces systolic and diastolic blood pressure in SHRs.

Materials & Equipment:

  • Male Spontaneously Hypertensive Rats (SHRs), 14-16 weeks old

  • Normotensive control rats (e.g., Wistar-Kyoto, WKY), age-matched

  • Dosing formulation of N-(2-aminoethyl)benzenesulfonamide hydrochloride

  • Vehicle control solution (e.g., 10% DMSO, 40% PEG400, 5% Tween 80, 45% Saline)

  • Non-invasive blood pressure measurement system (tail-cuff method)

  • Animal warming chamber

  • Oral gavage needles

  • Standard laboratory animal housing and care facilities

Experimental Workflow Diagram:

Experimental_Workflow Acclimatization 1. Acclimatization & Training (1 week) Baseline_BP 2. Baseline Blood Pressure Measurement (Day 0) Acclimatization->Baseline_BP Randomization 3. Randomization into Groups (n=8-10 per group) Baseline_BP->Randomization Dosing 4. Compound/Vehicle Administration (e.g., Oral Gavage) Randomization->Dosing Post_Dose_BP 5. Post-Dose BP Monitoring (e.g., 1, 2, 4, 6, 24h) Dosing->Post_Dose_BP Analysis 6. Data Analysis (Change from Baseline) Post_Dose_BP->Analysis

Caption: Workflow for an acute antihypertensive study in rats.

Step-by-Step Methodology:

  • Animal Acclimatization and Handling:

    • House animals under standard conditions (12h light/dark cycle, controlled temperature and humidity, ad libitum access to food and water) for at least one week prior to the experiment.

    • Handle the rats daily and acclimatize them to the tail-cuff blood pressure measurement device for 3-4 days to minimize stress-induced readings.

  • Baseline Measurement:

    • On the day of the experiment, place rats in a warming chamber (30-32°C) for 10-15 minutes to facilitate detection of the tail pulse.

    • Measure and record the baseline systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) for each animal. Obtain at least three stable consecutive readings.

  • Group Allocation:

    • Randomly assign animals to experimental groups (n=8-10 per group), for example:

      • Group 1: WKY + Vehicle

      • Group 2: SHR + Vehicle

      • Group 3: SHR + Compound (e.g., 10 mg/kg, p.o.)

      • Group 4: SHR + Compound (e.g., 30 mg/kg, p.o.)

      • Group 5: SHR + Positive Control (e.g., Amlodipine, 5 mg/kg, p.o.)

  • Compound Administration:

    • Administer the prepared dosing solutions or vehicle via oral gavage (p.o.). The volume should not exceed 10 mL/kg (typically 1-2 mL/kg).

  • Post-Dose Monitoring:

    • Measure SBP, DBP, and HR at specified time points post-administration. Typical time points for an acute study are 1, 2, 4, 6, and 24 hours.

  • Data Analysis and Interpretation:

    • Calculate the change in blood pressure (ΔBP) from baseline for each animal at each time point.

    • Use appropriate statistical methods (e.g., two-way ANOVA with post-hoc tests) to compare the treatment groups to the SHR vehicle control group.

    • A statistically significant reduction in SBP and/or DBP in the compound-treated groups compared to the vehicle group would indicate antihypertensive activity.

    • Analyze heart rate data to identify potential reflex tachycardia, a common side effect of vasodilators.

Conclusion and Future Directions

N-(2-aminoethyl)benzenesulfonamide hydrochloride represents a promising chemical scaffold for the development of novel cardiovascular agents. The evidence pointing towards L-type calcium channel inhibition provides a strong mechanistic basis for its observed vasodilatory effects.[2][3] The protocols detailed in this guide offer a robust starting point for researchers to conduct foundational in vivo studies to validate its antihypertensive efficacy.

Future studies should aim to establish a full dose-response relationship, investigate the compound's effects in chronic hypertension models, and perform pharmacokinetic analysis to correlate plasma concentration with pharmacodynamic effects. Further research into its potential applications in other cardiovascular diseases, informed by its unique mechanism of action, is highly warranted.

References

  • Google Patents. (n.d.). CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide.
  • PubChem. (n.d.). 4-(2-Aminoethyl)benzenesulfonamide. National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

  • PubChem. (n.d.). N-(2-aminoethyl)benzenesulfonamide. National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

  • Figueroa Valverde, L., et al. (2024). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Brazilian Journal of Science, 3(4), 11-23.
  • ResearchGate. (n.d.). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Retrieved January 22, 2026, from [Link]

  • PubChem. (n.d.). 2-(2-Aminoethyl)benzenesulfonamide. National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

Sources

Method

Application Notes &amp; Protocols: Leveraging "N-(2-aminoethyl)benzenesulfonamide hydrochloride" in Structure-Activity Relationship (SAR) Studies

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive framework for utilizing N-(2-aminoethyl)benzenesulfonamid...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for utilizing N-(2-aminoethyl)benzenesulfonamide hydrochloride as a foundational scaffold in structure-activity relationship (SAR) studies. The benzenesulfonamide moiety is a privileged pharmacophore, present in a wide array of therapeutic agents.[1][2][3] This document outlines the strategic design, synthesis, and biological evaluation of novel analogs derived from this core structure. We will delve into the causal logic behind experimental design, from analog synthesis to a suite of in vitro assays and computational modeling, enabling researchers to systematically probe the molecular interactions that govern biological activity and optimize lead compounds.

Introduction: The Scientific Rationale

The sulfonamide functional group (-SO₂NH₂) is a cornerstone in medicinal chemistry, renowned for its ability to mimic the transition state of enzymatic reactions and engage in critical hydrogen bonding interactions with biological targets.[1] N-(2-aminoethyl)benzenesulfonamide hydrochloride presents a versatile starting point for SAR exploration due to its three key modifiable regions: the aromatic ring, the sulfonamide nitrogen, and the terminal amino group of the ethylamine side chain. This allows for a systematic investigation of how substitutions at these positions influence potency, selectivity, and pharmacokinetic properties.

Recent studies have highlighted the diverse biological activities of benzenesulfonamide derivatives, including their roles as inhibitors of carbonic anhydrases, kinases, and their potential in managing conditions like diabetes and cardiovascular diseases.[4][5][6][7] For instance, the related compound, 4-(2-aminoethyl)benzenesulfonamide, is a crucial intermediate in the synthesis of several sulfonylurea hypoglycemic drugs.[5] Furthermore, research has indicated that 4-(2-aminoethyl)benzenesulfonamide can modulate cardiovascular function, potentially by interacting with calcium channels.[4] These findings underscore the therapeutic potential that can be unlocked through systematic SAR studies originating from this chemical scaffold.

This guide will provide a roadmap for researchers to rationally design and evaluate novel compounds based on N-(2-aminoethyl)benzenesulfonamide hydrochloride, with the ultimate goal of identifying promising new therapeutic leads.

The SAR Workflow: A Strategic Overview

A successful SAR campaign is an iterative cycle of design, synthesis, and testing. The following diagram illustrates a robust workflow for leveraging N-(2-aminoethyl)benzenesulfonamide hydrochloride.

SAR_Workflow cluster_design Design & Modeling cluster_synthesis Synthesis cluster_testing Biological Evaluation cluster_analysis Data Analysis & Iteration start Scaffold Selection: N-(2-aminoethyl)benzenesulfonamide hydrochloride comp_model Computational Modeling (Docking, QSAR) start->comp_model Initial Analysis analog_design Analog Design comp_model->analog_design Hypothesis Generation synthesis Chemical Synthesis of Analogs analog_design->synthesis purification Purification & Characterization (HPLC, NMR, MS) synthesis->purification in_vitro In Vitro Assays (Enzyme Inhibition, Cell-Based) purification->in_vitro sar_analysis SAR Analysis in_vitro->sar_analysis lead_opt Lead Optimization sar_analysis->lead_opt Identify Key Moieties lead_opt->analog_design Iterative Refinement

Caption: A typical workflow for a structure-activity relationship (SAR) study.

Experimental Protocols

General Synthesis of Analogs

The synthesis of analogs from N-(2-aminoethyl)benzenesulfonamide hydrochloride can be approached by modifying its three key regions. The following are generalized synthetic schemes.

3.1.1. Modification of the Terminal Amino Group

The primary amine of the ethylamino side chain is a versatile handle for introducing a wide range of functionalities via acylation, alkylation, or reductive amination.

  • Protocol 1: Acylation of the Terminal Amine

    • Dissolve N-(2-aminoethyl)benzenesulfonamide hydrochloride (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

    • Add a base, such as triethylamine (2.2 eq) or diisopropylethylamine (DIPEA), to neutralize the hydrochloride and free the primary amine.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add the desired acylating agent (1.1 eq), such as an acid chloride or anhydride.

    • Allow the reaction to warm to room temperature and stir until completion, monitored by thin-layer chromatography (TLC).[8]

    • Upon completion, quench the reaction with water and extract the product with an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

3.1.2. Modification of the Aromatic Ring

Electrophilic aromatic substitution reactions can be employed to introduce substituents onto the benzene ring. The sulfonamide group is a meta-director, while the aminoethyl side chain is an ortho-, para-director. The regioselectivity will depend on the reaction conditions and the specific electrophile used.

  • Protocol 2: Halogenation of the Aromatic Ring

    • To a solution of a suitably protected N-(2-aminoethyl)benzenesulfonamide derivative in a solvent like acetic acid or a chlorinated solvent, add a halogenating agent (e.g., N-bromosuccinimide or N-chlorosuccinimide).

    • Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

    • Pour the reaction mixture into water and extract the product with an organic solvent.

    • Wash the organic layer with a solution of sodium thiosulfate to remove excess halogen, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the product by column chromatography.

3.1.3. Modification of the Sulfonamide Nitrogen

The sulfonamide nitrogen can be alkylated or acylated, although this may require specific reaction conditions and protecting group strategies to avoid competing reactions at the terminal amine.

In Vitro Biological Evaluation

The choice of in vitro assays should be guided by the therapeutic target of interest. Given the known activities of benzenesulfonamide derivatives, the following assays are recommended as a starting point.

3.2.1. Carbonic Anhydrase Inhibition Assay

Many sulfonamides are potent inhibitors of carbonic anhydrases (CAs).[6][7]

  • Protocol 3: Stopped-Flow CO₂ Hydration Assay

    • This assay measures the inhibition of the CA-catalyzed hydration of CO₂.

    • Prepare a buffer solution (e.g., Tris-HCl) containing the purified CA isoform of interest and a pH indicator.

    • In a stopped-flow instrument, rapidly mix the enzyme solution with a CO₂-saturated solution containing varying concentrations of the test compound.

    • Monitor the change in absorbance of the pH indicator over time, which reflects the rate of the enzymatic reaction.

    • Calculate the initial rates of reaction and determine the IC₅₀ values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[3]

3.2.2. Kinase Inhibition Assays

Sulfonamide-containing compounds have been developed as kinase inhibitors.

  • Protocol 4: In Vitro Kinase Glo® Assay

    • This is a luminescence-based assay that measures the amount of ATP remaining in solution following a kinase reaction.

    • In a multi-well plate, combine the kinase of interest, its substrate, ATP, and varying concentrations of the test compound.

    • Incubate the plate at the optimal temperature for the kinase reaction.

    • Add the Kinase-Glo® reagent, which contains luciferase and its substrate, luciferin.

    • The amount of light produced is inversely proportional to the kinase activity.

    • Measure the luminescence using a plate reader and calculate IC₅₀ values.

3.2.3. Cell Viability/Cytotoxicity Assay

It is crucial to assess the general cytotoxicity of the synthesized analogs.

  • Protocol 5: MTT Assay

    • Plate cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[3]

    • Remove the medium and dissolve the formazan crystals in a suitable solvent, such as DMSO.[3]

    • Measure the absorbance at approximately 570 nm using a microplate reader.[3]

    • Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC₅₀ values.[3]

Computational Modeling in SAR

Computational methods can accelerate the SAR process by prioritizing the synthesis of compounds with a higher probability of success.[9]

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein.[1][10]

  • Workflow:

    • Obtain the 3D structure of the target protein from a repository like the Protein Data Bank (PDB).

    • Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning charges.

    • Generate 3D conformers of the synthesized analogs.

    • Define the binding site on the protein.

    • Dock the ligands into the binding site using software like AutoDock or Glide.

    • Analyze the predicted binding poses and scoring functions to understand key interactions and rank the compounds.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models correlate the biological activity of a series of compounds with their physicochemical properties.[11][12]

  • Workflow:

    • Compile a dataset of synthesized compounds with their corresponding biological activities (e.g., IC₅₀ values).

    • Calculate a range of molecular descriptors for each compound (e.g., electronic, steric, and hydrophobic properties).

    • Develop a mathematical model (e.g., multiple linear regression or machine learning algorithms) that relates the descriptors to the biological activity.

    • Validate the model using internal and external validation techniques.

    • Use the validated model to predict the activity of new, unsynthesized analogs.[9]

QSAR_Workflow data_collection Data Collection (Structures & IC50 values) descriptor_calc Molecular Descriptor Calculation data_collection->descriptor_calc model_dev Model Development (e.g., MLR, SVM) descriptor_calc->model_dev model_val Model Validation (Internal & External) model_dev->model_val activity_pred Activity Prediction for New Analogs model_val->activity_pred

Caption: A generalized workflow for a QSAR study.

Data Presentation and Interpretation

All quantitative data should be summarized in a clear and concise tabular format to facilitate SAR analysis.

Table 1: Example SAR Data Table

Compound IDTarget IC₅₀ (µM)Cytotoxicity IC₅₀ (µM)
ScaffoldHHH>100>100
Analog 1ClHH50.2>100
Analog 2FHH75.8>100
Analog 3HHAcetyl10.585.3
Analog 4HHBenzoyl5.260.1
  • Interpretation: From this example data, one might infer that acylation of the terminal amine (R³) leads to a significant increase in potency against the target. A benzoyl group appears more favorable than an acetyl group. Halogenation at the aromatic ring (R¹) has a modest effect on activity. This analysis guides the next round of analog design.

Conclusion

N-(2-aminoethyl)benzenesulfonamide hydrochloride is a valuable and versatile starting point for SAR studies aimed at discovering novel therapeutic agents. By systematically modifying the core structure and employing a combination of synthetic chemistry, in vitro biological assays, and computational modeling, researchers can elucidate the key structural features required for potent and selective biological activity. The iterative nature of the SAR process, guided by the principles and protocols outlined in this guide, provides a robust framework for lead optimization and the development of next-generation therapeutics.

References

  • Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. (2024-03-25). Brazilian Journal of Science, 3(4), 11-23.
  • CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide - Google Patents. (n.d.).
  • Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants - PMC - NIH. (n.d.). Retrieved from [Link]

  • N-(2-aminoethyl)benzenesulfonamide | C8H12N2O2S | CID 12841745 - PubChem. (n.d.). Retrieved from [Link]

  • 4-(2-Aminoethyl)benzenesulfonamide | C8H12N2O2S | CID 169682 - PubChem. (n.d.). Retrieved from [Link]

  • Exploration and structure-activity relationship research of benzenesulfonamide derivatives as potent TRPV4 inhibitors for treating acute lung injury - PubMed. (n.d.). Retrieved from [Link]

  • Computational studies on Sulfonamide drug molecules by Density Functional Theory. (2025-08-09).
  • Benzylaminoethyureido-Tailed Benzenesulfonamides: Design, Synthesis, Kinetic and X-ray Investigations on Human Carbonic Anhydrases - NIH. (n.d.). Retrieved from [Link]

  • Quantitative Structure-Activity Relationship for Novel Benzenesulfonamides Derivatives as Prominent Inhibitors of Carbonic Anhydrase Isoforms. (2023-04-23). MDPI.
  • Synthesis, and in vitro evaluation of benzene sulfonamide derivatives for antimicrobial and disinfectant properties: Part-I - ResearchGate. (2024-02-16). Retrieved from [Link]

  • In silico research on new sulfonamide derivatives as BRD4 inhibitors targeting acute myeloid leukemia using various computational techniques including 3D-QSAR, HQSAR, molecular docking, ADME/Tox, and molecular dynamics - PubMed. (2023-09-01). Retrieved from [Link]

  • Synthesis, and in vitro evaluation of benzene sulfonamide derivatives for antimicrobial and disinfectant properties: Part-I - Current Trends in Pharmacy and Pharmaceutical Chemistry. (n.d.). Retrieved from [Link]

  • US5516906A - Process for the preparation of N-[2-[4-(aminosulfonyl) phenyl]ethyl]5-methylpyrazinecarboxamide - Google Patents. (n.d.).
  • Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Relationships Approaches - MDPI. (n.d.). Retrieved from [Link]

  • (PDF) Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships - ResearchGate. (2025-12-05). Retrieved from [Link]

  • Full article: Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships. (n.d.). Taylor & Francis Online.
  • Structure-Activity Relationship (SAR) Studies - Oncodesign Services. (n.d.). Retrieved from [Link]

Sources

Application

The Versatile Scaffold: Application Notes on N-(2-aminoethyl)benzenesulfonamide Hydrochloride in Modern Drug Discovery

These application notes serve as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the utility of N-(2-aminoethyl)benzenesulfonamide and its hydrochloride salt. Wh...

Author: BenchChem Technical Support Team. Date: February 2026

These application notes serve as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the utility of N-(2-aminoethyl)benzenesulfonamide and its hydrochloride salt. While the hydrochloride form enhances solubility and stability, this guide will focus on the applications of the active parent compound, referred to interchangeably with its positional isomer 4-(2-aminoethyl)benzenesulfonamide, a critical building block in contemporary pharmaceutical development. We will delve into its pivotal role in the synthesis of blockbuster drugs, its application as a scaffold for potent enzyme inhibitors, and its emerging potential in cardiovascular research.

Compound Overview and Physicochemical Properties

N-(2-aminoethyl)benzenesulfonamide is a deceptively simple molecule that packs significant chemical functionality into its structure. The presence of a primary arylsulfonamide group and a terminal primary aliphatic amine provides two key reactive sites for medicinal chemists to elaborate upon. This dual functionality is the cornerstone of its versatility in drug design and synthesis.

PropertyValueReference
Molecular Formula C₈H₁₂N₂O₂S
Molecular Weight 200.26 g/mol
CAS Number 35303-76-5 (for 4-(2-aminoethyl)benzenesulfonamide)
Appearance White to off-white crystalline powder[1]
Solubility Soluble in water and organic solvents[2]

Core Application: Intermediate in the Synthesis of Sulfonylurea Antidiabetic Agents

The most prominent and commercially significant application of 4-(2-aminoethyl)benzenesulfonamide is its role as a key intermediate in the synthesis of second-generation sulfonylurea drugs. These oral hypoglycemic agents are widely prescribed for the management of type 2 diabetes mellitus. The benzenesulfonamide moiety is a critical pharmacophore that allows these drugs to bind to and block the ATP-sensitive potassium channels (KATP) in pancreatic β-cells, leading to insulin secretion.

Synthetic Pathway to Glipizide

Glipizide, a widely used sulfonylurea, is synthesized from 4-(2-aminoethyl)benzenesulfonamide. The synthesis involves the condensation of the aminoethyl side chain with 5-methylpyrazine-2-carboxylic acid, followed by the reaction of the sulfonamide nitrogen with cyclohexyl isocyanate.[3]

G cluster_synthesis Glipizide Synthesis from 4-(2-aminoethyl)benzenesulfonamide A 4-(2-aminoethyl)benzenesulfonamide C N-[2-[4-(aminosulfonyl)phenyl]ethyl]-5-methylpyrazinecarboxamide A->C Condensation B 5-methylpyrazine-2-carboxylic acid B->C E Glipizide C->E Reaction with isocyanate D Cyclohexyl isocyanate D->E

Caption: Synthetic route to Glipizide.

Protocol: Synthesis of N-[2-[4-(aminosulfonyl)phenyl]ethyl]-5-methylpyrazinecarboxamide (Glipizide Intermediate)

This protocol outlines the synthesis of a key intermediate in the production of Glipizide, starting from 4-(2-aminoethyl)benzenesulfonamide.[2]

Materials:

  • 5-methylpyrazine-2-carboxylic acid

  • Ethyl chloroformate

  • Triethylamine

  • 4-(2-aminoethyl)benzenesulfonamide (AEBS)

  • Methylene dichloride

  • Methanol

Procedure:

  • In a reaction vessel, create a mixed anhydride of 5-methylpyrazine-2-carboxylic acid using ethyl chloroformate.

  • Add triethylamine drop-wise to the reaction mixture and stir for 30 minutes.

  • Dissolve 145 g of 4-(2-aminoethyl)benzenesulfonamide in 50 ml of methylene dichloride and add it to the reaction mixture.

  • Raise the temperature to 30-35°C and maintain it until the reaction is complete, as monitored by an appropriate method (e.g., TLC).

  • Filter the reaction mass and wash the filter cake with 100 ml of methylene dichloride.

  • Dry the wet cake and then add it to 1050 ml of methanol.

  • Reflux the mixture for 1 hour and then cool to 30-35°C to form a slurry.

  • Filter the slurry and wash the product with 150 ml of methanol to obtain N-[2-[4-(aminosulfonyl)phenyl]ethyl]-5-methylpyrazinecarboxamide.

Application in the Design of Carbonic Anhydrase Inhibitors

The benzenesulfonamide scaffold is a classic pharmacophore for the inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes involved in various physiological processes.[4] Dysregulation of CA activity is implicated in several diseases, including glaucoma, epilepsy, and cancer.[4] N-(2-aminoethyl)benzenesulfonamide provides a versatile starting point for the synthesis of novel and selective CA inhibitors. The aminoethyl group can be readily modified to introduce various functionalities that can interact with the active site of different CA isoforms, thereby tuning the potency and selectivity of the inhibitor.

General Synthetic Strategy for CA Inhibitors

A common strategy involves the reaction of the amino group of 4-(2-aminoethyl)benzenesulfonamide with various electrophilic reagents, such as anhydrides, isocyanates, or activated carboxylic acids, to generate a library of derivatives.[5][6]

G cluster_synthesis General Synthesis of Carbonic Anhydrase Inhibitors A 4-(2-aminoethyl)benzenesulfonamide C Carbonic Anhydrase Inhibitor Library A->C Derivatization B Electrophilic Reagent (e.g., Anhydride, Isocyanate) B->C

Caption: Synthesis of CA inhibitors.

Protocol: Synthesis of a Bis-ureido Substituted Benzenesulfonamide CA Inhibitor

This protocol describes the synthesis of a bis-ureido derivative of 4-(2-aminoethyl)benzenesulfonamide, a class of compounds that has shown potent inhibition of human carbonic anhydrases.[6]

Materials:

  • 4-(2-aminoethyl)benzenesulfonamide

  • Acetonitrile

  • A bis-isocyanate (e.g., 1,4-Phenylene diisocyanate)

  • Diethyl ether

  • Water

Procedure:

  • Dissolve 2 mmol of 4-(2-aminoethyl)benzenesulfonamide in 10-15 ml of acetonitrile in a reaction flask.

  • Add 1.1 mmol of the chosen bis-isocyanate to the solution.

  • Stir the mixture at room temperature for 3 hours.

  • Heat the reaction mixture to 50°C and monitor the reaction progress by TLC.

  • Once the reaction is complete, filter the resulting precipitate.

  • Wash the precipitate with 50 ml of diethyl ether and then with water.

  • Dry the final product in vacuo.

Protocol: In Vitro Carbonic Anhydrase Inhibition Assay (Colorimetric)

This protocol provides a general method for assessing the inhibitory activity of synthesized compounds against carbonic anhydrases using a colorimetric assay kit.[4]

Materials:

  • Carbonic Anhydrase (CA) Activity Assay Kit (e.g., from Sigma-Aldrich or Abcam)

  • Synthesized inhibitor compounds

  • 96-well microplate

  • Microplate reader

Procedure:

  • Sample Preparation: Prepare a stock solution of the inhibitor compound in a suitable solvent (e.g., DMSO).

  • Assay Setup: In a 96-well plate, add the following to designated wells:

    • Blank: Assay Buffer.

    • Positive Control: CA enzyme solution.

    • Inhibitor Control: CA enzyme solution and a known CA inhibitor (e.g., Acetazolamide).

    • Test Wells: CA enzyme solution and the synthesized inhibitor compound at various concentrations.

  • Pre-incubation: Incubate the plate at the recommended temperature for a specified time to allow the inhibitor to interact with the enzyme.

  • Substrate Addition: Add the CA substrate solution to all wells.

  • Measurement: Immediately begin reading the absorbance at the specified wavelength (e.g., 405 nm) at regular intervals using a microplate reader.

  • Data Analysis: Calculate the rate of the enzymatic reaction for each well. The percentage of inhibition is determined by comparing the reaction rate in the presence of the inhibitor to that of the positive control.

Emerging Application: Cardiovascular Effects

Recent research has highlighted the potential cardiovascular effects of benzenesulfonamide derivatives. A study using an isolated rat heart model demonstrated that 4-(2-aminoethyl)benzenesulfonamide can decrease perfusion pressure and coronary resistance.[7][8][9][10] This suggests a possible vasodilatory effect, which could be of interest for the development of new cardiovascular drugs. The proposed mechanism involves the interaction of the compound with calcium channels.

Protocol: Isolated Rat Heart Perfusion for Cardiovascular Effect Assessment

This protocol outlines the methodology used to evaluate the effect of 4-(2-aminoethyl)benzenesulfonamide on coronary perfusion pressure in an isolated rat heart model.[7][8][10]

Materials:

  • Male Wistar rats (250-300 g)

  • Krebs-Henseleit solution

  • 4-(2-aminoethyl)benzenesulfonamide

  • Langendorff apparatus

  • Pressure transducer

  • Data acquisition system

Procedure:

  • Heart Isolation: Anesthetize the rat and surgically remove the heart.

  • Langendorff Perfusion: Mount the heart on a Langendorff apparatus and perfuse it with Krebs-Henseleit solution bubbled with 95% O₂ and 5% CO₂ at 37°C.

  • Stabilization: Allow the heart to stabilize for a period of time, monitoring the baseline perfusion pressure.

  • Drug Administration: Introduce 4-(2-aminoethyl)benzenesulfonamide into the perfusion solution at the desired concentration.

  • Data Recording: Continuously record the coronary perfusion pressure using a pressure transducer connected to a data acquisition system.

  • Analysis: Analyze the changes in perfusion pressure before and after the administration of the compound to determine its effect.

G cluster_workflow Isolated Rat Heart Perfusion Workflow A Heart Isolation B Langendorff Perfusion Setup A->B C Stabilization B->C D Drug Administration (4-(2-aminoethyl)benzenesulfonamide) C->D E Data Acquisition (Perfusion Pressure) D->E F Analysis of Cardiovascular Effect E->F

Caption: Isolated heart perfusion workflow.

Conclusion and Future Perspectives

N-(2-aminoethyl)benzenesulfonamide hydrochloride and its free base are invaluable tools in the arsenal of medicinal chemists. Its established role as a cornerstone for the synthesis of sulfonylurea antidiabetics is a testament to its industrial importance. Furthermore, its adaptability as a scaffold for designing potent and selective carbonic anhydrase inhibitors continues to fuel research in oncology, ophthalmology, and neurology. The nascent exploration of its cardiovascular effects opens up exciting new avenues for drug discovery. The protocols and application notes provided herein are intended to empower researchers to fully leverage the potential of this versatile chemical entity in their quest for novel therapeutics.

References

  • PubChem. N-(2-aminoethyl)benzenesulfonamide. National Center for Biotechnology Information. [Link]

  • Figueroa-Valverde, L., et al. (2024). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Brazilian Journal of Science, 3(4).
  • Google Patents.
  • Google Patents. CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide.
  • ResearchGate. Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. [Link]

  • MDPI. Synthesis and Human Carbonic Anhydrase I, II, IX, and XII Inhibition Studies of Sulphonamides Incorporating Mono-, Bi- and Tricyclic Imide Moieties. [Link]

  • ResearchGate. Biological activity produced by benzenesulfonamide derivatives on perfusion pressure. [Link]

  • Quick Company. A Process For The Preparation Of Glipizide. [Link]

  • Google Patents. US5516906A - Process for the preparation of N-[2-[4-(aminosulfonyl) phenyl]ethyl]5-methylpyrazinecarboxamide.
  • Chinese Journal of Pharmaceuticals. Synthesis of Glipizide. [Link]

  • Brazilian Journal of Science. Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. [Link]

  • Scilit. Synthesis and carbonic anhydrase inhibitory properties of novel 4-(2-aminoethyl)benzenesulfonamide-dipeptide conjugates. [Link]

  • National Institutes of Health. Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays. [Link]

  • MDPI. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. [Link]

  • ResearchGate. Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. [Link]

  • MDPI. A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. [Link]

  • AVESIS. Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. [Link]

  • Synthetic Molecules Pvt. Ltd. 4-(2-aminoethyl)benzenesulfonamide. [Link]

  • National Institutes of Health. Potent carbonic anhydrase I, II, IX and XII inhibition activity of novel primary benzenesulfonamides incorporating bis-ureido moieties. [Link]

  • Organic Syntheses. A. N-Benzylidene-p-toluenesulfinamide. [Link]

Sources

Method

Application Notes and Protocols for Cell Viability Assessment of Benzenesulfonamide Compounds using MTT Assay

Introduction: The Critical Role of Cytotoxicity Screening in Drug Discovery The journey of a therapeutic compound from the laboratory to the clinic is a rigorous one, with early-stage preclinical assessment playing a piv...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Cytotoxicity Screening in Drug Discovery

The journey of a therapeutic compound from the laboratory to the clinic is a rigorous one, with early-stage preclinical assessment playing a pivotal role in identifying promising candidates. Among the primary evaluations is the determination of a compound's effect on cell viability and proliferation.[1] Benzenesulfonamides, a class of organic compounds characterized by a sulfonamide group attached to a benzene ring, are a cornerstone in medicinal chemistry. They exhibit a broad spectrum of biological activities and are integral to the development of various therapeutic agents.[2][3] Therefore, a robust and reliable method to assess their cytotoxic potential is paramount for advancing drug development programs.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to evaluate the cell viability of benzenesulfonamide compounds. The MTT assay is a widely adopted colorimetric method that provides a quantitative measure of metabolically active cells.[1][4] This protocol is designed to be a self-validating system, with in-depth explanations of the causality behind experimental choices to ensure scientific integrity and reproducibility.

Principle of the MTT Assay: A Measure of Mitochondrial Health

The MTT assay is predicated on the ability of viable, metabolically active cells to reduce the yellow tetrazolium salt, MTT, into a purple formazan product.[1][5] This reduction is primarily carried out by mitochondrial dehydrogenase enzymes, such as succinate dehydrogenase, and is dependent on the presence of reducing equivalents like NADH and NADPH.[4] The resulting intracellular formazan crystals are insoluble in aqueous solutions.[5] Consequently, a solubilization step is required to release the colored product, which can then be quantified by measuring its absorbance using a spectrophotometer, typically at a wavelength of 570 nm.[6] The intensity of the purple color is directly proportional to the number of viable cells, providing a reliable indicator of cell health.[1]

Mechanism of MTT Reduction

MTT_Mechanism cluster_cell Viable Cell cluster_assay Assay Measurement MTT MTT (Yellow, Water-Soluble) Mitochondria Mitochondrial Dehydrogenases (e.g., Succinate Dehydrogenase) MTT->Mitochondria Reduction by NADH/NADPH Formazan Formazan (Purple, Insoluble) Mitochondria->Formazan Forms intracellular crystals Solubilization Solubilization (e.g., DMSO, SDS) Formazan->Solubilization Lysis of cell membrane Spectrophotometer Spectrophotometric Reading (570 nm) Solubilization->Spectrophotometer Measures absorbance MTT_Workflow A 1. Cell Seeding (1,000-100,000 cells/well) B 2. Cell Adherence (Incubate 24 hours) A->B C 3. Compound Treatment (Benzenesulfonamides at various concentrations) B->C D 4. Incubation with Compound (e.g., 24, 48, or 72 hours) C->D E 5. Addition of MTT Reagent (Incubate 2-4 hours) D->E F 6. Formazan Crystal Formation E->F G 7. Solubilization of Formazan (Addition of DMSO or SDS) F->G H 8. Absorbance Reading (570 nm) G->H I 9. Data Analysis (Calculate % Viability and IC50) H->I

Sources

Technical Notes & Optimization

Troubleshooting

"N-(2-aminoethyl)benzenesulfonamide hydrochloride" stability issues in aqueous solutions

Technical Support Center: N-(2-aminoethyl)benzenesulfonamide Hydrochloride A Guide to Understanding and Preventing Stability Issues in Aqueous Solutions Welcome to the technical support guide for N-(2-aminoethyl)benzenes...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-(2-aminoethyl)benzenesulfonamide Hydrochloride

A Guide to Understanding and Preventing Stability Issues in Aqueous Solutions

Welcome to the technical support guide for N-(2-aminoethyl)benzenesulfonamide hydrochloride. This resource is designed for researchers, scientists, and drug development professionals who utilize this compound in their experiments. We understand that maintaining the stability of reagents in aqueous solutions is critical for reproducible and reliable results. This guide provides in-depth, field-proven insights into the potential stability challenges associated with N-(2-aminoethyl)benzenesulfonamide hydrochloride and offers practical troubleshooting strategies and protocols to ensure the integrity of your experiments.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter when working with aqueous solutions of N-(2-aminoethyl)benzenesulfonamide hydrochloride. The question-and-answer format is designed to help you quickly identify and resolve your issue.

Question 1: My freshly prepared aqueous solution of N-(2-aminoethyl)benzenesulfonamide hydrochloride has a lower-than-expected pH. Is this normal?

Answer: Yes, this is expected. N-(2-aminoethyl)benzenesulfonamide hydrochloride is the salt of a weak base (the aminoethyl group) and a strong acid (hydrochloric acid). When dissolved in neutral, unbuffered water, it will hydrolyze to produce a mildly acidic solution. The primary amino group (pKa ≈ 9) will exist predominantly in its protonated, ammonium form (R-NH3+), leading to a pH typically in the 4-6 range, depending on the concentration.[1] This initial acidic pH is a characteristic of the hydrochloride salt and does not, by itself, indicate degradation.

Question 2: I observed a precipitate forming in my neutral or alkaline buffer (pH > 7). What caused this and how can I prevent it?

Answer: Precipitation in neutral or alkaline buffers is most likely due to the conversion of the highly water-soluble hydrochloride salt into its less soluble free base form.

  • Causality: The solubility of amine-containing compounds is highly pH-dependent. At acidic pH, the amine group is protonated (R-NH3+), forming a salt that is readily soluble in water. As the pH increases towards and beyond the pKa of the amine group (approximately 9 for the primary amine in this molecule), the equilibrium shifts towards the uncharged, free base form (R-NH2).[1] This form is significantly less polar and, therefore, less soluble in aqueous media, leading to precipitation.

  • Troubleshooting & Prevention:

    • pH Control: The most effective way to prevent precipitation is to maintain the pH of your solution well below the pKa of the amino group. For most applications, preparing your solution in a buffer with a pH between 3 and 6.5 should ensure the compound remains fully dissolved. Studies on similar compounds show that solubility is significantly higher in acidic conditions.[2]

    • Concentration: If you must work at a higher pH, consider lowering the concentration of N-(2-aminoethyl)benzenesulfonamide hydrochloride to stay below its solubility limit at that specific pH.

    • Co-solvents: In some cases, the addition of a small percentage of a water-miscible organic solvent (e.g., DMSO, ethanol) can increase the solubility of the free base, but this must be compatible with your experimental system.

Question 3: My solution turned yellow or brown after being left on the lab bench. What is causing this discoloration?

Answer: Discoloration, such as turning yellow or brown, is a common indicator of chemical degradation, likely due to oxidation or photodegradation.

  • Causality:

    • Photodegradation: The benzene ring and sulfonamide functional group can absorb UV light. This energy absorption can trigger photochemical reactions, leading to the formation of colored degradation products.[3] The ICH Q1B guidelines mandate photostability testing for new drug substances precisely because of this common degradation pathway.[4][5]

    • Oxidation: The primary amine group can be susceptible to oxidation, especially in the presence of dissolved oxygen, trace metal ions, or light. This can lead to the formation of colored impurities.

  • Troubleshooting & Prevention:

    • Protect from Light: Always store stock solutions in amber vials or wrap clear containers with aluminum foil.[6] Minimize exposure to ambient light during experiments wherever possible.

    • Use High-Purity Water: Use freshly prepared, high-purity (e.g., 18.2 MΩ·cm) water to minimize contaminants like metal ions that can catalyze oxidation.

    • Inert Atmosphere: For long-term storage or highly sensitive experiments, consider degassing your solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon).

Question 4: My HPLC analysis shows a new peak appearing over time. How do I identify the cause and ensure the purity of my solution?

Answer: The appearance of a new peak in your HPLC chromatogram is a clear sign of degradation. The two most probable causes in an aqueous solution are hydrolysis and photodegradation.

  • Causality:

    • Hydrolysis: While the sulfonamide bond is generally more resistant to hydrolysis than esters or amides, it can still cleave under certain conditions (e.g., strongly acidic or basic pH, elevated temperature).[7][8] This would result in the formation of benzenesulfonic acid and ethylenediamine.

    • Photodegradation: As mentioned previously, exposure to light can break down the molecule. A common photodegradation product of many sulfonamides is sulfanilic acid.[3]

  • Troubleshooting Workflow: To diagnose the issue, a systematic approach is necessary. A forced degradation study can help identify potential degradants and establish a stability-indicating analytical method.

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    // Edges start -> prep; prep -> stress_conditions; stress_conditions -> light [dir=none]; stress_conditions -> heat [dir=none]; stress_conditions -> acid_base [dir=none]; light -> analyze; heat -> analyze; acid_base -> analyze; prep -> analyze [label="Control", style=dashed]; analyze -> compare; compare -> result_light [label="Peak matches\nlight sample?"]; compare -> result_heat_ph [label="Peak matches\nheat/pH sample?"]; result_light -> solution; result_heat_ph -> solution; } .enddot Caption: Troubleshooting workflow for identifying degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of N-(2-aminoethyl)benzenesulfonamide hydrochloride in aqueous solutions?

The stability of this compound is primarily influenced by pH, temperature, and light. Sulfonamides are generally resistant to hydrolysis but can be susceptible to photodegradation.[7] Maintaining an acidic to neutral pH, storing solutions at low temperatures, and protecting them from light are key to preventing degradation.

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// Factor Nodes ph [label="pH", pos="-3,2!", fillcolor="#FBBC05", fontcolor="#202124"]; temp [label="Temperature", pos="3,2!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; light [label="Light (UV/Visible)", pos="-3,-2!", fillcolor="#F1F3F4", fontcolor="#202124"]; oxidants [label="Oxidizing Agents", pos="3,-2!", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges with descriptions main -> ph [label="Affects solubility & hydrolysis rate"]; main -> temp [label="Increases degradation kinetics"]; main -> light [label="Causes photodegradation"]; main -> oxidants [label="Can degrade amine group"]; } .enddot Caption: Key factors influencing the stability of aqueous solutions.

Q2: What are the recommended storage conditions for aqueous stock solutions?

Based on general chemical stability principles and supplier recommendations, the following conditions are advised:

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Slows down the rate of all potential degradation reactions. Some suppliers recommend storage at <15°C even for the solid material.
Light Protect from light (Amber vials)Prevents photodegradation, a known issue for sulfonamides.[3][4]
pH Acidic to neutral (pH 3 - 6.5)Ensures the compound remains in its soluble hydrochloride form and avoids base-catalyzed hydrolysis.
Container Tightly sealed glass vialsPrevents solvent evaporation and contamination.
Duration Prepare fresh as neededFor maximum reliability, it is always best practice to use freshly prepared solutions. If storage is necessary, short-term (1-2 weeks) at 2-8°C is a reasonable starting point, but should be validated.

Q3: How should I prepare a stock solution of N-(2-aminoethyl)benzenesulfonamide hydrochloride to maximize its stability?

Following a robust protocol for solution preparation is the first step in ensuring stability.

Protocol: Preparation of a Stable Aqueous Stock Solution

  • Pre-requisites:

    • N-(2-aminoethyl)benzenesulfonamide hydrochloride, solid (>98% purity)

    • High-purity (18.2 MΩ·cm) water or a suitable acidic buffer (e.g., citrate, acetate)

    • Calibrated pH meter

    • Sterile, amber glass vials with screw caps

    • Calibrated analytical balance

  • Procedure:

    • Allow the solid compound to equilibrate to room temperature before opening the container to prevent moisture condensation.

    • Weigh the desired amount of N-(2-aminoethyl)benzenesulfonamide hydrochloride using an analytical balance.

    • Add the solid to a volumetric flask.

    • Add approximately 80% of the final volume of your chosen solvent (e.g., high-purity water or buffer).

    • Gently swirl or sonicate the solution until the solid is completely dissolved. Avoid vigorous vortexing, which can introduce excess oxygen.

    • Once dissolved, add the solvent to the final volume mark.

    • If using unbuffered water, check the pH. It should be mildly acidic. If necessary, adjust to your target pH using dilute HCl or NaOH. Note: Avoid adjusting to a pH > 7 to prevent precipitation.

    • Filter the solution through a 0.22 µm syringe filter to remove any particulates and ensure sterility.

    • Aliquot the stock solution into smaller, single-use volumes in amber vials. This prevents repeated freeze-thaw cycles and contamination of the entire stock.

    • Label the vials clearly with the compound name, concentration, solvent, preparation date, and your initials.

    • Store immediately at 2-8°C, protected from light.

Q4: What analytical methods are best for conducting a formal stability study on this compound?

A stability-indicating analytical method is one that can accurately quantify the active ingredient without interference from any degradants, impurities, or excipients.

  • Primary Technique: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most common and effective method.[9] It excels at separating the parent compound from its potential degradation products, which are likely to have different polarities.

  • Method Validation: To ensure your HPLC method is stability-indicating, you must perform forced degradation studies (as outlined in the troubleshooting workflow) and demonstrate that the peaks for the degradation products are well-resolved from the main compound peak.

  • Supporting Technique: Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the mass of the degradation products, which provides crucial information for elucidating the degradation pathways.

References

  • Google Patents. (n.d.). CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide.
  • Wikipedia. (n.d.). Sulfonamide (medicine). Retrieved from [Link]

  • PubChem. (n.d.). N-(2-aminoethyl)benzenesulfonamide. Retrieved from [Link]

  • Gothwal, R., & Kumar, A. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. PMC - NIH. Retrieved from [Link]

  • Barceló, D., & Pérez, S. (2008). Studies on sulfonamide degradation products. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). 4-(2-Aminoethyl)benzenesulfonamide. Retrieved from [Link]

  • MDPI. (n.d.). Distribution of Sulfonamide Antibiotics and Resistance Genes and Their Correlation with Water Quality in Urban Rivers. Retrieved from [Link]

  • European Medicines Agency. (2023). Stability testing of existing active substances and related finished products. Retrieved from [Link]

  • Eawag. (1997). 2-Aminobenzenesulfonate Pathway Map. Eawag-BBD. Retrieved from [Link]

  • Moyano, E., & Galceran, M. T. (2002). Stability of Sulfonated Derivatives of Benzene and Naphthalene on Disposable Solid-Phase Extraction Pre-Columns and in an Aqueous Matrix. PubMed. Retrieved from [Link]

  • Li, B., et al. (2022). Comparison of chemical and biological degradation of sulfonamides: Solving the mystery of sulfonamide transformation. PubMed. Retrieved from [Link]

  • Spectroscopy Online. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Retrieved from [Link]

  • IKEV. (n.d.). ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. Retrieved from [Link]

  • Separation Science. (2025). Analytical Techniques In Stability Testing. Retrieved from [Link]

  • ResearchGate. (2025). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Retrieved from [Link]

  • Ingerslev, F., & Halling-Sørensen, B. (2001). Biodegradability properties of sulfonamides in activated sludge. Oxford Academic. Retrieved from [Link]

  • ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. Retrieved from [Link]

  • Google Patents. (n.d.). CH239152A - Process for the production of a new benzene sulfonamide derivative.
  • Al-Shdefat, R., et al. (2024). Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib. MDPI. Retrieved from [Link]

  • ResearchGate. (2025). Hydrolysis of sulphonamides in aqueous solutions. Retrieved from [Link]

  • Charles River. (n.d.). Stability Testing of Biopharmaceutical Products. Retrieved from [Link]

  • Al-Rashida, M., et al. (2022). Development of 4-((3-oxo-3-phenylpropyl)amino)benzenesulfonamide derivatives utilizing tail/dual-tail approaches as novel carbonic anhydrase inhibitors. PubMed. Retrieved from [Link]

  • Atlas-Mts. (2020). Photostability of Pharmaceuticals. Retrieved from [Link]

  • ResearchGate. (2025). Acid‐catalyzed hydrolysis of benzenesulfonamides. Rate enhancements by ortho‐alkyl substituents. Retrieved from [Link]

  • Ferreira, H., et al. (2022). Fast Screening Methods for the Analysis of Topical Drug Products. MDPI. Retrieved from [Link]

  • ICH. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]

  • ResearchGate. (2025). The Effects of pH and Excipients on Exenatide Stability in Solution. Retrieved from [Link]

  • Caron Scientific. (n.d.). RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER. Retrieved from [Link]

  • NIST. (n.d.). Benzenesulfonamide, 4-amino-N-2-pyridinyl- (sulfapyridine). Retrieved from [Link]

Sources

Optimization

Troubleshooting low yield in glimepiride synthesis using "N-(2-aminoethyl)benzenesulfonamide hydrochloride"

Prepared by: Senior Application Scientist, Pharmaceutical Development This guide is designed for researchers, scientists, and drug development professionals encountering yield-related challenges in the synthesis of Glime...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Pharmaceutical Development

This guide is designed for researchers, scientists, and drug development professionals encountering yield-related challenges in the synthesis of Glimepiride, particularly when utilizing routes involving N-(2-aminoethyl)benzenesulfonamide hydrochloride as a key precursor. Our focus is on providing in-depth, mechanistically-grounded solutions to common experimental issues.

Overview of the Synthetic Pathway

The synthesis of Glimepiride is a multi-step process that demands high purity of its intermediates to achieve a satisfactory final yield. A common and industrially preferred route, outlined in U.S. Patent 4,379,785, involves the formation of a key sulfonamide intermediate, which is then coupled with a substituted isocyanate.[1] The starting material, N-(2-aminoethyl)benzenesulfonamide (often used as its hydrochloride salt for stability), is a foundational component for building this crucial intermediate, 4-[2-(3-Ethyl-4-methyl-2-carbonyl pyrrolidine amido) ethyl] benzene sulfonamide.

The overall process can be visualized as follows:

G cluster_0 Part 1: Intermediate Synthesis cluster_1 Part 2: Sulfonamide Formation cluster_2 Part 3: Final Coupling A 3-Ethyl-4-methyl- pyrrolidin-2-one C Intermediate III: Amide Adduct A->C B 2-Phenylethyl isocyanate B->C D Chlorosulfonic Acid F Intermediate IV: 4-[2-(...)]benzenesulfonamide C->F 1. Chlorosulfonation 2. Ammonolysis E Ammonia Solution H Glimepiride (Crude) F->H G trans-4-Methylcyclohexyl isocyanate G->H I Glimepiride (Pure) H->I Purification G start Crude Sulfonamide (Purity: 82-88%) step1 Dissolve in Toluene Raise Temp to 60-65°C start->step1 step2 Add Methanol to achieve dissolution step1->step2 step3 Charcoal Treatment & Filtration step2->step3 step4 Distill ~65% of Solvent (under vacuum) step3->step4 step5 Cool to 15-20°C Precipitate Forms step4->step5 step6 Filter & Wash (with chilled Acetone) step5->step6 inter Intermediate Purity Sulfonamide (>95%) step6->inter step7 Dissolve in Acetone Raise Temp to 55-60°C inter->step7 step8 Add Methanol to achieve dissolution step7->step8 step9 Distill ~70% of Solvent step8->step9 step10 Cool to 15-20°C Precipitate Forms step9->step10 step11 Filter & Wash (with chilled Acetone) step10->step11 final High Purity Sulfonamide (>99.5%) step11->final

Sources

Troubleshooting

Preventing degradation of "N-(2-aminoethyl)benzenesulfonamide hydrochloride" during experiments

Technical Support Center: N-(2-aminoethyl)benzenesulfonamide Hydrochloride A Guide to Ensuring Experimental Integrity through Compound Stability Welcome to the technical support center for N-(2-aminoethyl)benzenesulfonam...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-(2-aminoethyl)benzenesulfonamide Hydrochloride

A Guide to Ensuring Experimental Integrity through Compound Stability

Welcome to the technical support center for N-(2-aminoethyl)benzenesulfonamide hydrochloride. This guide, developed by our senior application scientists, is designed to provide researchers, scientists, and drug development professionals with in-depth knowledge and practical solutions to prevent the degradation of this compound during experimental use. By understanding its chemical liabilities, you can ensure the accuracy and reproducibility of your results.

Core Concepts: Understanding Potential Degradation Pathways

N-(2-aminoethyl)benzenesulfonamide hydrochloride possesses two key functional groups that are susceptible to degradation: the benzenesulfonamide moiety and the primary amino group. The hydrochloride salt form also influences the pH of aqueous solutions, which is a critical factor in its stability. The primary degradation pathways to consider are hydrolysis, oxidation, and photodegradation.

  • Hydrolysis: The sulfonamide bond (S-N) can be susceptible to cleavage under certain conditions, particularly in strongly acidic or alkaline solutions, accelerated by heat. While sulfonamides are generally more resistant to hydrolysis than amides, it can occur, leading to the formation of benzenesulfonic acid and ethylenediamine. Some studies indicate that many benzenesulfonamides can be hydrolyzed by refluxing with 25% hydrochloric acid[1].

  • Oxidation: The primary amino group (-NH2) is a site for oxidative degradation. Atmospheric oxygen, metal ions, or other oxidizing agents present in your experimental system can lead to the formation of various byproducts, which may manifest as a discoloration of the solid or solution[2].

  • Photodegradation: Exposure to light, particularly UV light, can provide the energy to initiate cleavage of the sulfonamide bond or other photochemical reactions. Photolysis can lead to common degradation products like sulfanilic acid[3]. The pH of the solution can significantly influence the rate of photodegradation[4].

main N-(2-aminoethyl)benzenesulfonamide Hydrochloride hydrolysis Hydrolysis (Strong Acid/Base, Heat) main->hydrolysis oxidation Oxidation (Air, Metal Ions) main->oxidation photodegradation Photodegradation (UV Light) main->photodegradation hydrolysis_prod Benzenesulfonic Acid + Ethylenediamine hydrolysis->hydrolysis_prod S-N Bond Cleavage oxidation_prod Oxidized Amine Byproducts (e.g., Nitroso, Nitro) oxidation->oxidation_prod Reaction at -NH2 photo_prod Cleavage Products (e.g., Sulfanilic Acid) photodegradation->photo_prod Bond Fission

Caption: Key degradation pathways for N-(2-aminoethyl)benzenesulfonamide hydrochloride.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the storage, handling, and preparation of solutions to maintain the integrity of the compound.

Q1: How should I properly store solid N-(2-aminoethyl)benzenesulfonamide hydrochloride?

A: As a solid, the compound is relatively stable. However, to prevent slow degradation, it should be stored under the following conditions:

  • Temperature: Store in a cool, dry place. Refrigeration (2-8°C) is recommended for long-term storage.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation of the primary amine.

  • Light: Keep the container tightly sealed and protected from light, preferably in an amber vial inside a desiccator.

Q2: What is the best way to prepare a stock solution? Which solvents are recommended?

A: The choice of solvent is critical for stability.

  • Recommended Solvents: For biological assays, sterile water or DMSO are commonly used. For chemical reactions, aprotic solvents like DMF or NMP can be used, but ensure they are anhydrous.

  • Preparation Procedure: Always use high-purity, anhydrous solvents if possible. For aqueous solutions, use freshly deionized and filtered (0.22 µm) water. To minimize oxidation, consider sparging the solvent with nitrogen or argon before dissolving the compound. See Protocol 1 for a detailed procedure.

Q3: My solid compound or its solution has turned yellow/brown. What does this mean and is it still usable?

A: A yellow or brown discoloration is a common visual indicator of degradation, particularly the atmospheric oxidation of the primary amine group, a characteristic shared by compounds like aniline[2]. While minor discoloration may not significantly impact the overall purity for some applications, it indicates that degradation has occurred. For sensitive quantitative assays or in drug development, the use of discolored material is not recommended. We advise preparing a fresh stock solution from a new, properly stored solid.

Q4: What is the stability of the compound in aqueous solution? What is the optimal pH range?

A: The stability in aqueous solution is highly pH-dependent.

  • As a hydrochloride salt, dissolving the compound in neutral water will result in a slightly acidic solution.

  • Strongly acidic (pH < 2) or strongly alkaline (pH > 9) conditions should be avoided to prevent accelerated hydrolysis of the sulfonamide bond.

  • For most biological experiments, maintaining the pH of the final assay medium between 6.0 and 8.0 is a safe range. Sulfonamides are generally fairly stable at acidic to neutral pH values but can be susceptible to degradation at very low or high pH[5][6].

Q5: How can I minimize photodegradation during my experiments?

A: Photodegradation can be a significant issue, especially in cell culture or other prolonged experiments under laboratory lighting.

  • Use Amber or Foil-Wrapped Containers: Prepare and store stock solutions in amber glass vials. For experimental plates or tubes that require incubation, wrap them in aluminum foil.

  • Minimize Light Exposure: Work with the compound under subdued lighting whenever possible. Avoid leaving solutions on the benchtop exposed to direct sunlight or intense overhead lighting[7].

Troubleshooting Guide

This guide provides a logical workflow to diagnose and resolve common experimental issues that may arise from compound degradation.

Problem 1: I'm seeing inconsistent or lower-than-expected bioactivity in my assay.

This is the most common symptom of compound degradation, as the degradation products are unlikely to have the same biological activity as the parent compound.

  • Possible Cause A: Degradation of the stock solution.

    • Troubleshooting Steps:

      • Review your storage conditions against the recommendations (cool, dark, inert atmosphere).

      • Prepare a fresh stock solution from a new vial of solid compound.

      • If possible, check the purity of both the old and new stock solutions using a quick analytical method like HPLC-UV (see Protocol 2 ).

      • Re-run the experiment with the freshly prepared solution.

  • Possible Cause B: Degradation within the experimental assay medium.

    • Troubleshooting Steps:

      • Check the pH: Ensure the final pH of your assay buffer or cell culture medium is within the stable range (pH 6-8).

      • Assess Incubation Conditions: Long incubation times at elevated temperatures (e.g., 37°C) can accelerate degradation. Consider running a time-course experiment to see if activity decreases with longer incubation.

      • Evaluate Medium Components: Check if your medium contains any strong oxidizing or reducing agents that could react with the compound.

Problem 2: I'm observing unexpected peaks in my analytical run (e.g., HPLC, LC-MS).

The appearance of new peaks is a direct indication of impurity or degradation.

  • Possible Cause: Degradation during sample preparation or analysis.

    • Troubleshooting Steps:

      • Minimize Time: Reduce the time between sample preparation and injection into the analytical instrument.

      • Control Temperature: Use a cooled autosampler (e.g., 4°C) to maintain sample integrity while waiting for injection.

      • Mobile Phase pH: Ensure the pH of your mobile phase is not extreme, as this can cause on-column degradation.

      • Light Protection: If using a clear glass autosampler vial, switch to an amber vial to prevent photodegradation in the instrument.

start Experimental Issue: Inconsistent Results or Unexpected Peaks check_stock Is the stock solution old or discolored? start->check_stock check_assay Are assay conditions (pH, temp, light) optimized for stability? check_stock->check_assay No prep_fresh Action: Prepare fresh stock from a new solid source. (See Protocol 1) check_stock->prep_fresh Yes check_analytical Is the analytical workflow (sample prep, runtime) minimized? check_assay->check_analytical Yes adjust_assay Action: Adjust pH to 6-8, use amber plates, and run stability time-course. check_assay->adjust_assay No optimize_analytical Action: Use cooled autosampler, amber vials, and check mobile phase pH. check_analytical->optimize_analytical No retest Re-run Experiment check_analytical->retest Yes prep_fresh->retest adjust_assay->retest optimize_analytical->retest

Caption: Troubleshooting workflow for issues related to compound degradation.

Experimental Protocols

These protocols provide validated, step-by-step methodologies for common laboratory procedures involving N-(2-aminoethyl)benzenesulfonamide hydrochloride.

Protocol 1: Preparation of a Stable Aqueous Stock Solution (10 mM)

This protocol is designed to minimize initial degradation during solution preparation.

  • Pre-calculation: Calculate the mass of N-(2-aminoethyl)benzenesulfonamide hydrochloride needed for your desired volume and concentration (Molar Mass = 236.72 g/mol ). For 10 mL of a 10 mM solution, you will need 23.67 mg.

  • Solvent Preparation: Dispense 9 mL of sterile, deionized water into a sterile, amber glass vial. Sparge the water with a gentle stream of inert gas (argon or nitrogen) for 5-10 minutes to remove dissolved oxygen.

  • Weighing: Accurately weigh the calculated amount of the solid compound in a clean, dry container.

  • Dissolution: Add the solid to the deoxygenated water. Vortex gently until fully dissolved.

  • Final Volume: Adjust the final volume to 10 mL with the deoxygenated water.

  • Storage: Tightly seal the vial, parafilm the cap, and store at -20°C or -80°C for long-term storage. For daily use, keep a small aliquot at 4°C for no more than one week.

Protocol 2: Rapid Purity Check by HPLC-UV

This method can be used to quickly assess the purity of your stock solution and detect the presence of major degradation products.

  • Instrumentation: An HPLC system with a UV detector and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-17 min: 95% B

    • 17-18 min: 95% to 5% B

    • 18-20 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Procedure:

    • Dilute your stock solution to approximately 0.1 mg/mL in the mobile phase A.

    • Inject onto the HPLC system.

    • A pure sample should yield a single major peak. The presence of significant additional peaks, especially at earlier retention times (indicating more polar compounds), suggests degradation. Compare the chromatogram of a freshly prepared solution to an older one to track stability over time.

Data Summary Table: Factors Affecting Stability

FactorCondition to AvoidRecommended ConditionRationale
pH < 2 or > 96.0 - 8.0 in final mediumPrevents acid/base-catalyzed hydrolysis of the sulfonamide bond[1][5].
Light Direct sunlight, prolonged UV exposureStore and handle in amber vials or foil-wrapped containersMinimizes energy input for photodegradation pathways[3][7].
Temperature High temperatures (>40°C), freeze-thaw cyclesStore solid at 2-8°C; Store solutions at -20°C or -80°CReduces the rate of all chemical degradation reactions.
Oxidants Atmospheric oxygen, reactive oxygen species, metal ionsPrepare solutions in deoxygenated solvents; store under inert gasPrevents oxidation of the primary amine group[2].
Solvents Protic solvents with reactive impuritiesHigh-purity water, DMSO, or anhydrous aprotic solventsEnsures the solvent itself does not contribute to degradation.

References

  • Boreen, A. L., Arnold, W. A., & McNeill, K. (2003). Photodegradation of pharmaceuticals in the aquatic environment: A review. Aquatic Sciences, 65(4), 320-341. [Link]

  • Li, B., Zhang, T., & Xu, B. (2022). Comparison of chemical and biological degradation of sulfonamides: Solving the mystery of sulfonamide transformation. Journal of Hazardous Materials, 424, 127661. [Link]

  • Gao, Y., Li, Y., & Zhang, Q. (2018). Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. Molecules, 23(3), 623. [Link]

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 75, Aniline. PubChem. Retrieved from [Link] (Note: Used as a reference for the characteristic oxidation of aromatic amines).

  • Schreiber, R. S., & Shriner, R. L. (1934). The Hydrolysis of Substituted Benzenesulfonanilides. III. Acid Hydrolysis. Journal of the American Chemical Society, 56(5), 114-116. [Link]

  • Cleveland State University. (n.d.). Practices for Proper Chemical Storage. CSU Ohio. Retrieved from [Link]

  • Hang, T., Lu, Y., et al. (2022). Identification of degradation products in flumazenil using LC-Q-TOF/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 215, 114764. [Link] (Note: Provides a relevant example of forced degradation studies and analytical identification).

Sources

Optimization

Addressing isomer impurities in "N-(2-aminoethyl)benzenesulfonamide hydrochloride" synthesis

Welcome to the technical support center for the synthesis of N-(2-aminoethyl)benzenesulfonamide hydrochloride. This resource is designed to provide researchers, scientists, and drug development professionals with in-dept...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-(2-aminoethyl)benzenesulfonamide hydrochloride. This resource is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges related to isomer impurities encountered during the synthesis of this compound. Our goal is to equip you with the scientific understanding and practical solutions to ensure the regiochemical purity of your final product.

Introduction: The Challenge of Isomer Formation

The synthesis of N-(2-aminoethyl)benzenesulfonamide hydrochloride, a key intermediate in the development of various pharmaceuticals, typically involves a multi-step process. A critical stage in this synthesis is the chlorosulfonation of an N-acetyl-2-phenylethylamine precursor. This electrophilic aromatic substitution reaction, while effective, can lead to the formation of undesired positional isomers, primarily the ortho- and meta- substituted products, in addition to the desired para- isomer. The presence of these isomers can complicate downstream processes and compromise the purity and efficacy of the final active pharmaceutical ingredient (API).

This guide will provide a structured approach to identifying, controlling, and eliminating these isomer impurities.

Part 1: Troubleshooting Guide for Isomer Impurities

This section is designed in a question-and-answer format to directly address specific issues you may encounter during your synthesis.

Question 1: I'm observing a significant amount of ortho- and meta- isomers in my crude product after the chlorosulfonation step. What are the likely causes and how can I improve the para-selectivity?

Answer:

The formation of ortho- and meta- isomers during the chlorosulfonation of N-acetyl-2-phenylethylamine is a common challenge rooted in the principles of electrophilic aromatic substitution. The N-acetyl-2-phenylethyl group is an ortho-, para- director; however, the reaction conditions can significantly influence the isomer ratio.

Causality Behind Poor Regioselectivity:

  • Reaction Temperature: Higher reaction temperatures can provide enough energy to overcome the activation barrier for the formation of the sterically hindered ortho- isomer and the electronically less favored meta- isomer.[1]

  • Rate of Addition of Chlorosulfonic Acid: A rapid addition of chlorosulfonic acid can lead to localized "hot spots" and an uncontrolled reaction, favoring the formation of undesired isomers.[2]

  • Solvent Effects: The choice of solvent can influence the reactivity of the electrophile and the stability of the intermediate carbocations (sigma complexes), thereby affecting the isomer distribution.[1] For instance, using dichloromethane as a solvent has been shown to favor the formation of a single isomer in some chlorosulfonation reactions.[1]

  • Steric Hindrance: The bulky N-acetyl-2-phenylethyl group sterically disfavors substitution at the ortho- positions. However, under forcing conditions, this steric barrier can be overcome.

Workflow for Improving para-Selectivity:

The following workflow provides a systematic approach to optimizing the chlorosulfonation step for higher para-selectivity.

G cluster_0 Troubleshooting Poor para-Selectivity start High ortho/meta Isomer Content Detected temp Control Reaction Temperature (Maintain at 0-5°C) start->temp Primary Control Parameter addition Slow, Dropwise Addition of Chlorosulfonic Acid temp->addition Maintain Control solvent Optimize Solvent System (e.g., Dichloromethane) addition->solvent Further Optimization monitoring In-Process Monitoring (TLC or HPLC) solvent->monitoring Verify Improvement analysis Analyze Isomer Ratio monitoring->analysis

Caption: Workflow for optimizing para-selectivity.

Recommended Protocol for High para-Selectivity Chlorosulfonation:

  • Setup: Equip a three-necked round-bottom flask with a dropping funnel, a mechanical stirrer, and a nitrogen inlet. Ensure all glassware is thoroughly dried.

  • Initial Charge: Charge the flask with N-acetyl-2-phenylethylamine and an anhydrous solvent like dichloromethane.

  • Cooling: Cool the reaction mixture to 0-5°C using an ice-salt bath.

  • Slow Addition: Add chlorosulfonic acid dropwise from the dropping funnel over a period of 1-2 hours, maintaining the internal temperature below 5°C.

  • Reaction: Stir the mixture at 0-5°C for an additional 1-2 hours after the addition is complete.

  • Monitoring: Monitor the reaction progress and isomer ratio using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Carefully quench the reaction by pouring it onto crushed ice. The product, 4-(2-acetylaminoethyl)benzenesulfonyl chloride, can then be isolated.

Question 2: My recrystallization of N-(2-aminoethyl)benzenesulfonamide hydrochloride is not effectively removing the isomer impurities. What can I do?

Answer:

Recrystallization is a powerful purification technique, but its success depends on the solubility differences between the desired product and the impurities in the chosen solvent system. If the isomers have very similar solubilities, a simple recrystallization may not be sufficient.

Troubleshooting Ineffective Recrystallization:

  • Solvent System is Not Optimal: The chosen solvent may not provide a significant enough solubility difference between the para, ortho, and meta isomers at different temperatures.

  • Cooling Rate is Too Fast: Rapid cooling can lead to the co-precipitation of impurities with the desired product.

  • Supersaturation: If the solution is not sufficiently concentrated, the yield will be low, and the relative concentration of impurities in the crystalline product may be higher.

Strategies for Optimizing Recrystallization:

StrategyRationale
Solvent Screening Experiment with different solvent systems. A mixture of a good solvent and a poor solvent (anti-solvent) often provides better selectivity. For sulfonamides, alcohol-water mixtures (e.g., ethanol-water, isopropanol-water) can be effective.[3]
Slow Cooling Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of purer crystals.
Seed Crystals If a small amount of pure product is available, adding a seed crystal to the cooled solution can induce the crystallization of the desired isomer.
Fractional Crystallization This involves a series of recrystallization steps. The initial crops of crystals will be enriched in the least soluble component (often the para isomer).

Recommended Recrystallization Protocol:

  • Dissolution: Dissolve the crude N-(2-aminoethyl)benzenesulfonamide hydrochloride in a minimal amount of a hot solvent (e.g., 80% ethanol in water).

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: Filter the hot solution to remove any insoluble impurities and the activated charcoal.

  • Slow Cooling: Cover the filtrate and allow it to cool slowly to room temperature.

  • Crystallization: Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum.

Part 2: Analytical Methods for Isomer Quantification

Accurate quantification of isomer impurities is crucial for process optimization and quality control.

Question 3: What is a reliable method for quantifying the ortho-, meta-, and para- isomers of N-(2-aminoethyl)benzenesulfonamide?

Answer:

High-Performance Liquid Chromatography (HPLC) is the most suitable method for the separation and quantification of positional isomers of benzenesulfonamides.[4][5] A reverse-phase HPLC method with UV detection is typically employed.

Experimental Protocol for HPLC Analysis:

  • Column: A C8 or C18 column (e.g., YMC-Triart C8, 250 x 4.6 mm, 5 µm) is a good starting point.[4]

  • Mobile Phase: A gradient elution is often necessary to achieve good separation. A typical mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate buffer, pH 6.5) and an organic modifier (e.g., acetonitrile or methanol).[4][5]

  • Flow Rate: A flow rate of 1.0 mL/min is common.[4]

  • Detection: UV detection at a wavelength where all isomers have significant absorbance (e.g., 265 nm) is recommended.[4]

  • Column Temperature: Maintaining a constant column temperature (e.g., 25°C) is important for reproducible retention times.[4]

Sample Preparation:

  • Accurately weigh a small amount of the sample (e.g., 10 mg).

  • Dissolve the sample in a suitable diluent (e.g., a mixture of water and acetonitrile).

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis:

The percentage of each isomer is calculated based on the area of the corresponding peak in the chromatogram.

Troubleshooting HPLC Separation:

G cluster_1 Troubleshooting Poor HPLC Resolution start Poor Isomer Separation gradient Adjust Gradient Profile (Slower Gradient) start->gradient Initial Step mobile_phase Modify Mobile Phase (Change Organic Modifier or pH) gradient->mobile_phase If No Improvement column Try a Different Column (e.g., Phenyl Column) mobile_phase->column For Significant Issues flow_rate Decrease Flow Rate column->flow_rate Fine-Tuning analysis Improved Resolution flow_rate->analysis

Caption: Logical workflow for troubleshooting HPLC separation.

Part 3: Frequently Asked Questions (FAQs)

Q1: Can I use spectroscopic methods to differentiate between the ortho-, meta-, and para- isomers?

A1: Yes, Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can be used to distinguish between the isomers, particularly for qualitative analysis of the crude product or purified fractions.

  • ¹H NMR Spectroscopy: The aromatic region of the ¹H NMR spectrum will show distinct splitting patterns for each isomer due to the different symmetry and coupling constants of the aromatic protons.[6][7][8]

    • para-isomer: Typically shows a symmetrical AA'BB' system (two doublets).

    • ortho-isomer: Will display a more complex pattern with four distinct multiplets.

    • meta-isomer: Also shows a complex pattern, but with different chemical shifts and coupling constants compared to the ortho- isomer.

  • IR Spectroscopy: The out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ region of the IR spectrum are characteristic of the substitution pattern on the benzene ring.[6][9][10]

    • para-substitution: Strong band around 800-850 cm⁻¹.

    • ortho-substitution: Band around 730-770 cm⁻¹.

    • meta-substitution: Bands around 750-800 cm⁻¹ and 860-900 cm⁻¹.

Q2: Besides isomer formation, what are other common side reactions in this synthesis?

A2: Other potential side reactions include:

  • Hydrolysis of the sulfonyl chloride: The intermediate 4-(2-acetylaminoethyl)benzenesulfonyl chloride is sensitive to moisture and can hydrolyze back to the corresponding sulfonic acid, which will not react in the subsequent amination step.[11][12]

  • Di-sulfonylation of the amine: During the amination step, it is possible for two molecules of the sulfonyl chloride to react with one molecule of ammonia, though this is less common under standard conditions.

Q3: Are there any alternative synthetic routes that avoid the chlorosulfonation step?

A3: While the chlorosulfonation route is common, alternative methods for introducing the sulfonamide group are being developed to avoid harsh reagents. These can include palladium-catalyzed cross-coupling reactions or C-H activation/sulfonylation strategies. However, these methods may require more specialized catalysts and conditions and may not be as cost-effective for large-scale synthesis.

References

  • Method for synthesizing 4-(2-aminoethyl)benzsulfamide. (2017). CN106336366A.
  • Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities. (n.d.). National Institutes of Health. [Link]

  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. (2023). ResearchGate. [Link]

  • Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. (2018). Master Organic Chemistry. [Link]

  • Chlorosulfonation of 2-acylthiophenes: An examination on the reaction regiochemistry. (2003). ResearchGate. [Link]

  • How ortho and para isomers of benzene derivatives differentiated? (2012). ResearchGate. [Link]

  • Separation of position isomers. (1956). US2732393A.
  • Tips & Tricks: Recrystallization. (n.d.). University of Rochester Department of Chemistry. [Link]

  • Ortho, Para, Meta. (n.d.). Chemistry Steps. [Link]

  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. (2023). Trends in Sciences. [Link]

  • Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. (2016). Spectroscopy Online. [Link]

  • Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. (2021). RSC Publishing. [Link]

  • Separation of positional isomers by the use of coupled shape-selective stationary phase columns. (2007). PubMed. [Link]

  • Using NMR Spectrum to Identify Ortho, Meta and Para. (2017). Reddit. [Link]

  • How can i sulfonate aromatic benzene ring in para position instead of ortho position? And what factor makes this difference? (2019). ResearchGate. [Link]

  • Process for the preparation of N-[2-[4-(aminosulfonyl) phenyl]ethyl]5-methylpyrazinecarboxamide. (1996). US5516906A.
  • Process for the preparation of benzene sulfonamides. (1992). EP0512953B1.
  • The Synthesis of Functionalised Sulfonamides. (n.d.). CORE. [Link]

  • Purification of Chlorophenol Isomers by Stripping Crystallization Combining Melt Crystallization and Vaporization. (2019). MDPI. [Link]

  • Mass spectrometry-based identification of ortho-, meta- and para-isomers using infrared ion spectroscopy. (2017). Analyst (RSC Publishing). [Link]

  • Synthesis, and in vitro evaluation of benzene sulfonamide derivatives for antimicrobial and disinfectant properties: Part-I. (2024). ResearchGate. [Link]

  • Understanding Ortho, Para, and Meta Directors. (2018). Master Organic Chemistry. [Link]

  • HPLC methods for recently approved pharmaceuticals. (n.d.). National Academic Digital Library of Ethiopia. [Link]

  • N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents That Suppress the Generation of Prostaglandin E2. (2022). MDPI. [Link]

  • Separation of the cresol isomers by stripping crystallization. (2011). ResearchGate. [Link]

  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. (2020). ACS Publications. [Link]

  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. (2023). Trends in Sciences. [Link]

  • Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. (n.d.). Oxford Instruments Magnetic Resonance. [Link]

  • Benzenesulfonamide: Structure, Properties, and Applications. (2026). Jinli Chemical. [Link]

  • N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents That Suppress the Generation of Prostaglandin E2. (2022). eScholarship.org. [Link]

  • 2-Naphthalenesulphonyl L-aspartyl-(2-phenethyl)amide (2-NAP)--a selective cholecystokinin CCKA-receptor antagonist. (1993). National Institutes of Health. [Link]

  • Organic Chemistry: Why is there a preference for para product in the sulfonation and ortho product in the chlorosulfonation in toluene? (2013). Quora. [Link]

  • Preparation of sulfonamides from N-silylamines. (n.d.). National Institutes of Health. [Link]

  • Process for the production of benzenesulfonamides. (1989). US4874894A.
  • Development and validation of RP-HPLC method for the determination of genotoxic alkyl benzenesulfonates in amlodipine besylate. (2008). PubMed. [Link]

  • Biorthogonal masked acylating agents for proximity-dependent RNA labeling. (2023). ChemRxiv. [Link]

  • N-(2-aminoethyl)benzenesulfonamide. (n.d.). PubChem. [Link]

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Troubleshooting

Technical Support Center: Overcoming Resistance to Sulfonamide-Based Anticancer Agents

Welcome to the technical support center for researchers, scientists, and drug development professionals working with sulfonamide-based anticancer agents. This guide is designed to provide you with in-depth troubleshootin...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with sulfonamide-based anticancer agents. This guide is designed to provide you with in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to help you navigate the complexities of drug resistance and optimize your research outcomes. Our goal is to empower you with the knowledge to not only identify resistance but to strategically overcome it.

Section 1: Understanding the Landscape of Sulfonamide Anticancer Agents and Resistance

Sulfonamide derivatives are a versatile class of compounds with a broad spectrum of pharmacological activities, including significant potential in oncology.[1][2][3] Their mechanisms of action are diverse, ranging from the inhibition of carbonic anhydrases and cell cycle perturbation to the disruption of microtubule assembly and angiogenesis inhibition.[2][3] However, as with many targeted therapies, the development of resistance is a significant clinical and research challenge.[1] This guide will address the common hurdles you may encounter and provide actionable solutions.

Core Mechanisms of Action of Anticancer Sulfonamides

Sulfonamides exert their anticancer effects through various mechanisms, including:

  • Carbonic Anhydrase (CA) Inhibition: By inhibiting CAs, particularly CA IX and XII which are overexpressed in many tumors, sulfonamides can disrupt pH regulation, leading to apoptosis.

  • Tyrosine Kinase Inhibition: Certain sulfonamides act as tyrosine kinase inhibitors, interfering with key signaling pathways involved in cancer cell proliferation and survival.[4]

  • Cell Cycle Arrest: Many sulfonamide derivatives have been shown to induce cell cycle arrest, primarily in the G1 phase, preventing cancer cell division.[1][2]

  • Disruption of Microtubule Assembly: Some sulfonamides interfere with the dynamics of microtubules, essential components of the cytoskeleton, leading to mitotic catastrophe and cell death.[2]

  • Anti-angiogenesis: By inhibiting matrix metalloproteinases (MMPs), sulfonamides can prevent the formation of new blood vessels that tumors need to grow and metastasize.[2][4]

  • Bcl-2 Family Protein Inhibition: Some N-acylsulfonamides are known to inhibit anti-apoptotic Bcl-2 family proteins, promoting programmed cell death.

Primary Mechanisms of Resistance to Sulfonamide Anticancer Agents

Resistance to sulfonamide-based anticancer agents can arise through several mechanisms:

  • Target Alteration: Mutations in the target protein, such as dihydropteroate synthase (DHPS) in the context of antifolate sulfonamides, can reduce the binding affinity of the drug, rendering it less effective.

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump the sulfonamide drug out of the cancer cell, reducing its intracellular concentration and efficacy.[5]

  • Metabolic Alterations: Cancer cells can adapt their metabolic pathways to bypass the inhibitory effects of the sulfonamide.

  • Activation of Alternative Signaling Pathways: Cancer cells can activate compensatory signaling pathways to circumvent the effects of the targeted inhibition by the sulfonamide.

Section 2: Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses common challenges encountered during in vitro experiments with sulfonamide-based anticancer agents.

FAQ 1: Inconsistent IC50 Values in Cell Viability Assays

Question: "I am getting highly variable IC50 values for my sulfonamide compound in different experiments using the same cancer cell line. What could be the cause?"

Answer: Inconsistent IC50 values are a frequent issue in preclinical drug testing and can stem from several factors.[6] Let's break down the potential causes and solutions:

  • Cell Culture Conditions:

    • Cell Density: The initial seeding density of your cells can significantly impact their chemosensitivity.[6] Ensure you use a consistent seeding density across all experiments.

    • Passage Number: Cell lines can change their characteristics over time in culture. Use cells within a consistent and low passage number range for your experiments.

    • Media Components: Variations in serum batches or other media supplements can affect cell growth and drug response.

  • Compound Handling:

    • Solubility: Many sulfonamides have poor aqueous solubility.[1][7] If the compound precipitates in the culture medium, the effective concentration will be lower and variable. Always visually inspect your drug dilutions for any signs of precipitation.

    • Stock Solution Stability: Ensure your stock solution is properly stored and has not degraded. It is advisable to prepare fresh dilutions from a stable stock for each experiment.

  • Assay-Specific Issues (e.g., MTT Assay):

    • The MTT assay, while common, is prone to artifacts that can lead to inconsistent IC50 values.[6] Consider using alternative viability assays such as crystal violet or a real-time cell monitoring system for more robust data.[8]

Troubleshooting Table for Inconsistent IC50 Values

Potential Cause Recommended Action
Cell Seeding Density Optimize and standardize the number of cells seeded per well.
Cell Passage Number Use cells within a defined, low passage number range (e.g., passages 5-15).
Compound Precipitation Visually inspect drug dilutions. Consider using a different solvent or formulation.
Stock Solution Degradation Prepare fresh dilutions for each experiment. Store stock solutions appropriately.
Assay Artifacts Validate findings with a secondary, different type of cell viability assay.
FAQ 2: Suspected Off-Target Effects of a Novel Sulfonamide

Question: "My novel sulfonamide is showing potent cytotoxicity, but I'm concerned about off-target effects. How can I investigate this?"

Answer: Investigating off-target effects is crucial for the development of a selective anticancer agent. Here's a systematic approach:

  • Target Engagement Assays: Confirm that your compound is interacting with its intended target in the cancer cells. This could involve techniques like cellular thermal shift assays (CETSA) or specific enzyme activity assays.

  • Phenotypic Screening in a Panel of Cell Lines: Test your compound against a diverse panel of cancer cell lines with known genetic backgrounds. This can help identify patterns of sensitivity or resistance that may point to specific off-target activities.

  • Proteomic Profiling: Techniques like chemical proteomics can identify the proteins that your compound binds to within the cell, providing a direct assessment of its targets and off-targets.

  • Gene Expression Analysis: Analyze changes in gene expression in response to your compound. This can reveal the activation or inhibition of unexpected signaling pathways.

FAQ 3: My Sulfonamide is Ineffective Against a Specific Cancer Cell Line

Question: "My sulfonamide compound, which is effective in other cell lines, shows no activity in a particular cancer cell line. What are the likely resistance mechanisms at play?"

Answer: Intrinsic resistance in a cancer cell line can be due to several pre-existing factors. Here's how to dissect the potential mechanisms:

  • Target Expression: First, verify the expression of the intended target of your sulfonamide in the resistant cell line using Western blotting or qPCR. If the target is not expressed, the drug will have no effect.

  • Drug Efflux Pump Activity: The resistant cell line may have high basal expression of drug efflux pumps. You can assess this by measuring the activity of pumps like P-gp.

  • Target Gene Mutations: The resistant cell line may harbor mutations in the target gene that prevent your sulfonamide from binding effectively. Sequence the target gene to identify any mutations.

Section 3: Detailed Experimental Protocols

This section provides step-by-step protocols for key experiments to investigate and overcome sulfonamide resistance.

Protocol 1: Development of a Sulfonamide-Resistant Cancer Cell Line

This protocol describes the generation of a resistant cell line through continuous exposure to a sulfonamide agent.[9][10]

Objective: To create a stable cancer cell line with acquired resistance to a specific sulfonamide for mechanistic studies.

Materials:

  • Parental cancer cell line of interest

  • Sulfonamide anticancer agent

  • Complete cell culture medium

  • Cell culture flasks and plates

  • MTT or other cell viability assay kit

Procedure:

  • Determine the initial IC50: Perform a dose-response experiment to accurately determine the IC50 of the sulfonamide in the parental cell line.

  • Initial Exposure: Begin by continuously exposing the parental cells to the sulfonamide at a concentration equal to the IC10 (the concentration that inhibits 10% of cell growth).

  • Stepwise Dose Escalation: Once the cells have adapted and are growing steadily at the current concentration, gradually increase the sulfonamide concentration. A common strategy is to increase the dose by 1.5- to 2-fold at each step.[9]

  • Monitor Cell Viability: At each dose escalation, monitor the cells for signs of recovery and proliferation. This process can take several months.[11]

  • Characterize the Resistant Phenotype: Once the cells are stably growing at a significantly higher concentration of the sulfonamide (e.g., 10-fold the initial IC50), perform a dose-response assay to confirm the shift in IC50 compared to the parental cell line.

  • Cryopreservation: Cryopreserve aliquots of the resistant cells at different stages of development.

Workflow for Developing a Resistant Cell Line

G start Parental Cell Line ic50 Determine IC50 start->ic50 expose Expose to IC10 of Sulfonamide ic50->expose adapt Cells Adapt and Proliferate expose->adapt increase Increase Sulfonamide Concentration adapt->increase monitor Monitor Cell Viability increase->monitor stable Stable Growth at Higher Concentration? monitor->stable stable->increase No characterize Characterize Resistant Phenotype stable->characterize Yes end Resistant Cell Line characterize->end

Caption: Workflow for generating a sulfonamide-resistant cell line.

Protocol 2: Rhodamine 123 Efflux Assay for P-glycoprotein Activity

This assay measures the activity of the P-glycoprotein (P-gp) drug efflux pump.

Objective: To determine if increased drug efflux is a mechanism of resistance in a cancer cell line.

Materials:

  • Parental and resistant cancer cell lines

  • Rhodamine 123 (fluorescent P-gp substrate)

  • Verapamil (P-gp inhibitor)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Seeding: Seed both parental and resistant cells in appropriate culture vessels (e.g., 96-well plate for microscopy or flasks for flow cytometry).

  • Rhodamine 123 Loading: Incubate the cells with Rhodamine 123 at a final concentration of 1 µM for 30-60 minutes at 37°C.

  • Washing: Wash the cells twice with ice-cold PBS to remove extracellular Rhodamine 123.

  • Efflux Measurement:

    • For Microscopy: Immediately acquire images of the cells.

    • For Flow Cytometry: Analyze the intracellular fluorescence of the cells.

  • Inhibitor Control: In a parallel set of experiments, pre-incubate the cells with Verapamil (50 µM) for 30 minutes before adding Rhodamine 123.

  • Data Analysis: Compare the intracellular fluorescence of Rhodamine 123 in the resistant cells versus the parental cells. A lower fluorescence in the resistant cells, which is reversed by Verapamil, indicates increased P-gp activity.

Protocol 3: Western Blot for Carbonic Anhydrase IX (CA IX) Expression

This protocol details the detection of CA IX protein expression, a common target of sulfonamide anticancer agents.

Objective: To compare the expression levels of CA IX in parental and sulfonamide-resistant cancer cell lines.

Materials:

  • Parental and resistant cell lysates

  • Primary antibody against CA IX

  • HRP-conjugated secondary antibody

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blotting transfer system

  • Chemiluminescent substrate

Procedure:

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against CA IX overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to compare the expression levels of CA IX between the parental and resistant cells.

Section 4: Strategies to Overcome Sulfonamide Resistance

Once a mechanism of resistance has been identified, several strategies can be employed to overcome it.

Combination Therapies

Combining a sulfonamide with another agent that targets a different pathway is a powerful strategy to overcome resistance.[12]

  • With Efflux Pump Inhibitors: If resistance is due to increased drug efflux, co-administration of the sulfonamide with a P-gp inhibitor like Verapamil or a more specific inhibitor can restore sensitivity.

  • With Inhibitors of Alternative Signaling Pathways: If resistance is mediated by the activation of a compensatory signaling pathway, a combination with an inhibitor of that pathway can be synergistic.

  • With Conventional Chemotherapeutics: Combining a targeted sulfonamide with a traditional cytotoxic agent can provide a multi-pronged attack on the cancer cells.

Conceptual Diagram of Combination Therapy to Overcome Resistance

G cluster_0 Cancer Cell Sulfonamide Sulfonamide Target Target Sulfonamide->Target Inhibits Cell_Survival Cell Survival Target->Cell_Survival Inhibits Resistance_Pathway Resistance Pathway Resistance_Pathway->Cell_Survival Promotes Combination_Agent Combination Agent Combination_Agent->Resistance_Pathway Inhibits

Caption: Combination therapy to overcome sulfonamide resistance.

Novel Sulfonamide Derivatives

The synthesis of novel sulfonamide derivatives with improved properties is an ongoing area of research.[2][4] These modifications can aim to:

  • Increase Binding Affinity: Structural modifications can enhance the binding of the sulfonamide to its target, even in the presence of resistance-conferring mutations.

  • Evade Efflux Pumps: Chemical alterations can make the sulfonamide a poorer substrate for efflux pumps.

  • Improve Pharmacokinetic Properties: Modifications can enhance the solubility, stability, and bioavailability of the sulfonamide.

Nanoparticle-Based Drug Delivery

Encapsulating sulfonamides in nanoparticles can help overcome resistance by:[13]

  • Bypassing Efflux Pumps: Nanoparticles can be taken up by cells through endocytosis, bypassing the efflux pumps on the cell surface.[13]

  • Targeted Delivery: Nanoparticles can be functionalized with targeting ligands to specifically deliver the sulfonamide to cancer cells, increasing its local concentration and reducing systemic toxicity.

Section 5: References

  • Wani, T. A., Zargar, S., Alkahtani, H. M., Altwaijry, N., & Al-Rasheed, L. S. (2023). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. International Journal of Molecular Sciences, 24(9), 7953. [Link]

  • Casini, A., Scozzafava, A., & Supuran, C. T. (2002). Sulfonamides and sulfonylated derivatives as anticancer agents. Current cancer drug targets, 2(1), 55–75. [Link]

  • El-Sayad, K. A., El-Masry, G. H., & Abdel-Aziz, M. (2024). Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. Bioorganic chemistry, 148, 107409. [Link]

  • Yao, J., Wu, D., Zhang, C., Li, F., & Zhang, J. (2018). Direct assessment of P-glycoprotein efflux to determine tumor response to chemotherapy. Oncology letters, 15(5), 7857–7864. [Link]

  • Matos, O., & Esteves, F. (2021). Update on Dihydropteroate Synthase (DHPS) Mutations in Pneumocystis jirovecii. Journal of fungi (Basel, Switzerland), 7(10), 856. [Link]

  • Miyake, H., & Hara, I. (2023). Development of Drug-resistant Cell Lines for Experimental Procedures. Bio-protocol, 13(16), e4797. [Link]

  • Mokhtari, R. B., Homayouni, T. S., Baluch, N., Morgatskaya, E., Kumar, S., Das, B., & Yeger, H. (2017). Combination therapy in combating cancer. Oncotarget, 8(23), 38022–38043. [Link]

  • Jaiswal, S. (2024). Anticancer activity of sulfonamides containing heterocycle compound synthesized by green chemistry via silver nanoparticles (green nanoparticles). ResearchGate. [Link]

  • Caris Life Sciences. (n.d.). Drug Efflux Pump Expression in 50000 Molecularly-Profiled Cancer Patients. Caris Life Sciences. [Link]

  • Smith, K. S., & Ferry, J. G. (1999). A plant-type (beta-class) carbonic anhydrase in the thermophilic methanoarchaeon Methanobacterium thermoautotrophicum. Journal of bacteriology, 181(21), 6617–6624. [Link]

  • Wani, T. A., Zargar, S., Alkahtani, H. M., Altwaijry, N., & Al-Rasheed, L. S. (2023). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. MDPI. [Link]

  • KCN1, a Novel Synthetic Sulfonamide Anticancer Agent: In Vitro and In Vivo Anti-Pancreatic Cancer Activities and Preclinical Pharmacology. ResearchGate. [Link]

  • Jaiswal, S. (2024). Anticancer activity of sulfonamides containing heterocycle compound synthesized by green chemistry via silver nanoparticles (green nanoparticles). ResearchGate. [Link]

  • Caris Life Sciences. (n.d.). Drug Efflux Pump Expression in 50000 Molecularly-Profiled Cancer Patients. Caris Life Sciences. [Link]

  • Alber, B. E., & Ferry, J. G. (1996). Characterization of heterologously produced carbonic anhydrase from Methanosarcina thermophila. Journal of bacteriology, 178(11), 3270–3274. [Link]

  • Yoshikawa, K., Kajiwara, Y., Fujii, M., & Iwao, T. (2017). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. Oncology letters, 14(3), 3026–3032. [Link]

  • Mei, H., Wang, Y., Lin, Z., Tong, Q., & Dai, L. (2016). The changing 50% inhibitory concentration (IC 50 ) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of chemoresistance in ovarian cancer. Oncotarget, 7(43), 70633–70644. [Link]

  • Creative Bioarray. (n.d.). Establishment of Drug-resistant Cell Lines. Creative Bioarray. [Link]

  • ResearchGate. (2024, May 18). How to prepare resistant cancer cells and how i keep it a life for along time? ResearchGate. [Link]

  • Casini, A., Scozzafava, A., & Supuran, C. T. (2002). Sulfonamides and Sulfonylated Derivatives as Anticancer Agents. ResearchGate. [Link]

Sources

Optimization

Minimizing off-target effects of "N-(2-aminoethyl)benzenesulfonamide hydrochloride"

Technical Support Center: N-(2-aminoethyl)benzenesulfonamide Hydrochloride A Guide to Ensuring Target Specificity and Minimizing Off-Target Effects Section 1: Foundational Knowledge & Frequently Asked Questions (FAQs) Be...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-(2-aminoethyl)benzenesulfonamide Hydrochloride

A Guide to Ensuring Target Specificity and Minimizing Off-Target Effects

Section 1: Foundational Knowledge & Frequently Asked Questions (FAQs)

Before embarking on complex cellular experiments, it is imperative to address the fundamental properties of your chemical probe. Overlooking these basics is a common source of irreproducible data.

Question: What is the known primary target of N-(2-aminoethyl)benzenesulfonamide hydrochloride?

Answer: The public scientific literature does not specify a single, validated primary target for N-(2-aminoethyl)benzenesulfonamide hydrochloride. However, the benzenesulfonamide scaffold is a well-known pharmacophore, most famous for its ability to bind to the zinc ion in the active site of carbonic anhydrases (CAs) .[1][2] Derivatives of this class are also known to inhibit other enzymes, such as monoamine oxidase-B (MAO-B).[3] Therefore, a researcher using this compound should start with the hypothesis that it may inhibit one or more CAs and must empirically validate its activity on the specific isoform(s) relevant to their biological system.

Question: How can I be sure that the observed biological effect is from the compound I think it is?

Answer: This is a crucial first question. The identity and purity of your compound must be verified.

  • Source Verification: Always obtain compounds from reputable suppliers who provide a certificate of analysis (CoA) with purity data (typically >95% by HPLC) and identity confirmation (e.g., by NMR or mass spectrometry).

  • In-House Verification: If possible, independently verify the molecular weight of the compound via mass spectrometry upon receipt.

  • Lot-to-Lot Variability: Be aware that different batches of the same compound can have different impurity profiles. If you observe a change in experimental outcomes after switching to a new lot, re-validation is essential.

Question: The compound is a hydrochloride salt. How does this affect its use?

Answer: The hydrochloride salt form generally enhances the aqueous solubility and stability of amine-containing compounds. When preparing stock solutions, the hydrochloride component will contribute to the molecular weight. Ensure you are using the correct molecular weight (for the salt form) to calculate molar concentrations. The salt will dissociate in aqueous media, and at physiological pH, the solution will be buffered, so the acidic nature of the salt is rarely a concern in cell culture media.

Question: My compound won't dissolve. What should I do?

Answer: Poor solubility is a frequent cause of experimental failure. A compound that has precipitated out of solution has an effective concentration of zero.

  • Solvent Selection: The primary stock solution should be prepared in a 100% organic solvent like DMSO. For N-(2-aminoethyl)benzenesulfonamide, a stock concentration of 10-50 mM in DMSO is a reasonable starting point.

  • Working Dilutions: When diluting the DMSO stock into aqueous buffers or cell culture media, it is critical to do so with vigorous mixing. The final concentration of DMSO in your assay should be kept low (typically <0.5%) and consistent across all conditions, including vehicle controls.

  • Solubility Limits in Media: If you suspect precipitation in your final working solution, you can test this by preparing the solution, incubating it under experimental conditions, and then centrifuging it to see if a pellet forms.

For challenging compounds, formulation strategies using co-solvents or cyclodextrins may be necessary, particularly for in vivo studies.[4]

Section 2: Troubleshooting Experimental Readouts

This section addresses common problems encountered during cellular experiments and provides a logical framework for diagnosing the root cause.

Question: I'm seeing high levels of cell death that don't seem related to my expected mechanism of action. What's happening?

Answer: This strongly suggests either non-specific cytotoxicity or an off-target effect. It is critical to distinguish between targeted pharmacology and general cellular toxicity.

  • Causality Check: High concentrations of any small molecule can cause cell death through mechanisms unrelated to the intended target, such as membrane disruption or mitochondrial toxicity.[5]

  • Recommendation: Always perform a dose-response curve for cell viability in your specific cell line using a simple assay (e.g., CellTiter-Glo®, MTS, or trypan blue exclusion). This will establish the concentration window where the compound is well-tolerated. Any phenotypic assays should be conducted at concentrations well below the toxic threshold.

Question: My results are inconsistent from one experiment to the next. Why?

Answer: Inconsistency often points to issues with compound stability, experimental setup, or off-target engagement.

  • Compound Stability: Is your compound stable in solution and under your experimental conditions? Some compounds are sensitive to light or can degrade in aqueous media over time. Prepare fresh dilutions from a frozen stock solution for each experiment.

  • Concentration is Key: Off-target effects are highly concentration-dependent.[5] A small error in dilution could push the concentration into a range where an off-target effect dominates. Use calibrated pipettes and perform serial dilutions carefully.

  • The "Rule of Two": A key principle in chemical biology is to never trust a phenotype observed with a single compound.[6] To gain confidence that the observed effect is due to inhibiting your target, you should replicate the finding with a second, structurally distinct inhibitor of the same target.[6]

Question: I'm not seeing the expected phenotype, even at high concentrations. What should I check?

Answer: This scenario points to a failure of the compound to engage the intended target in the cellular environment.

  • Biochemical vs. Cellular Activity: First, confirm that your compound is potent in a biochemical assay using the purified target protein. A lack of biochemical activity indicates the compound is not a direct inhibitor.

  • Cellular Target Engagement: If the compound is biochemically active, the next step is to prove it engages the target inside the cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[7] It measures the change in the thermal stability of a protein upon ligand binding.

The workflow below illustrates a systematic approach to validating a chemical probe.

Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

Strategy 3: The Importance of a Negative Control

Principle: An ideal negative control is a close structural analog of your active compound that has lost its affinity for the primary target. [6][8]If this analog fails to produce the same cellular phenotype, it provides strong evidence that the phenotype is due to on-target activity.

How to Use:

  • Synthesize or Source: Obtain an analog where a key binding group has been modified or removed. For a sulfonamide, this could involve methylating the sulfonamide nitrogen, which often disrupts the key interaction with the zinc ion in CAs.

  • Validate Inactivity: Confirm using your biochemical assay that the negative control is significantly less potent (ideally >100-fold) against your primary target.

  • Test in Cellular Assays: Run the negative control alongside your active compound in all phenotypic assays at the same concentrations. The negative control should not elicit the phenotype. If it does, this is a red flag for an off-target effect shared by both molecules.

Section 4: Concluding Remarks

The use of small molecule probes is a powerful approach to dissecting complex biology, but it rests on the assumption that the probe is specific for its intended target. For compounds like N-(2-aminoethyl)benzenesulfonamide hydrochloride, which lack extensive prior characterization, the burden of proof falls upon the researcher. By systematically validating compound identity, solubility, on-target biochemical activity, cellular target engagement, and by using appropriate controls, scientists can build a robust and defensible biological story. Treating your chemical probe with the same rigor as a genetic knockout or a highly validated antibody is the key to minimizing off-target effects and generating reproducible, high-impact science. [10][11]

References
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Benoxinate Hydrochloride? Retrieved from [Link]

  • PubChem. (n.d.). New analogues of N-(2-aminoethyl)-4-chlorobenzamide (Ro 16-6491). Some of the most potent monoamine oxidase-B inactivators. Retrieved from [Link]

  • PubChem. (n.d.). N-(2-aminoethyl)benzenesulfonamide. Retrieved from [Link]

  • Google Patents. (n.d.). CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide.
  • PubChem. (n.d.). Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies. Retrieved from [Link]

  • Figueroa Valverde, L., et al. (2024, March 25). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Retrieved from [Link]

  • PubChem. (n.d.). 4-(2-Aminoethyl)benzenesulfonamide. Retrieved from [Link]

  • Neckers, L., et al. (2018). Methods to validate Hsp90 inhibitor specificity, to identify off-target effects, and to rethink approaches for further clinical development. Cell Stress and Chaperones, 23(4), 467–482. Retrieved from [Link]

  • PubChem. (n.d.). A selectivity study of benzenesulfonamide derivatives on human carbonic anhydrase II/IX by 3D-QSAR, Molecular Docking and Molecular Dynamics Simulation. Retrieved from [Link]

  • ResearchGate. (n.d.). Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships. Retrieved from [Link]

  • The Institute of Cancer Research. (n.d.). Use combined chemical probe resources to select best tools for biomedical research and drug discovery, scientists urge. Retrieved from [Link]

  • ResearchGate. (n.d.). Methods to validate Hsp90 inhibitor specificity, to identify off-target effects, and to rethink approaches for further clinical development. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and Inhibition Activity Study of Triazinyl-Substituted Amino(alkyl)-benzenesulfonamide Conjugates with Polar and Hydrophobic Amino Acids as Inhibitors of Human Carbonic Anhydrases I, II, IV, IX, and XII. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Probing the Probes: Fitness Factors For Small Molecule Tools. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. Retrieved from [Link]

  • ResearchGate. (n.d.). Dos and Don'ts of Chemical Probes. Retrieved from [Link]

  • Nuvisan. (n.d.). Therapeutically relevant cell-based assays for drug discovery. Retrieved from [Link]

  • Practical Fragments. (2023, July 17). A rule of two for using chemical probes? Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Enhancing the Selectivity of Benzenesulfonamide Inhibitors for Specific Carbonic Anhydrase (CA) Isoforms

Welcome to the technical support center for researchers, scientists, and drug development professionals dedicated to advancing the field of carbonic anhydrase (CA) inhibition. This guide provides in-depth troubleshooting...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals dedicated to advancing the field of carbonic anhydrase (CA) inhibition. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the complex challenges of achieving isoform-selective inhibition with benzenesulfonamide-based compounds. Our goal is to equip you with the scientific rationale and practical methodologies to overcome common experimental hurdles and accelerate your research.

Frequently Asked Questions (FAQs)

Q1: Why is achieving isoform selectivity for carbonic anhydrase inhibitors so critical?

A1: The human body expresses 15 different CA isoforms, each with distinct tissue distribution and physiological roles.[1] While some isoforms are validated drug targets for diseases like glaucoma (CA II, XII) and cancer (CA IX, XII), others are ubiquitously expressed and essential for normal physiological processes (e.g., CA I, II).[2][3][4][5][6] Non-selective inhibition can lead to a host of undesirable side effects because it disrupts the function of these off-target isoforms.[7][8][9] For instance, systemic sulfonamide inhibitors used for glaucoma can cause side effects like paresthesia and metabolic acidosis due to the inhibition of widespread CA isoforms.[10] Therefore, designing inhibitors that selectively bind to the disease-associated isoform is paramount for developing safer and more effective therapeutics.[2][11]

Q2: What is the fundamental principle behind the "tail approach" for designing selective benzenesulfonamide inhibitors?

A2: The "tail approach" is a cornerstone strategy for enhancing the isoform selectivity of benzenesulfonamide inhibitors.[12] While the sulfonamide group itself acts as a potent zinc-binding group (ZBG) that anchors the inhibitor to the highly conserved active site zinc ion, the "tail" refers to the chemical moieties appended to the benzenesulfonamide scaffold.[13] These tails extend towards the middle and outer regions of the active site cavity, where the amino acid sequences are more divergent among the different CA isoforms.[7][12][14] By carefully designing these tails to form specific interactions (e.g., hydrogen bonds, hydrophobic interactions) with these non-conserved residues, it is possible to create inhibitors that preferentially bind to one isoform over another.[13][15] This strategy has been extended to "dual-tail" and "three-tails" approaches to further exploit these differences at the active site rims for improved selectivity.[14][16]

Q3: Which experimental assays are considered the gold standard for determining the potency and selectivity of CA inhibitors?

A3: A multi-tiered approach is recommended for a comprehensive evaluation of inhibitor potency and selectivity. The primary and most widely accepted method is the stopped-flow CO₂ hydrase assay .[17] This assay directly measures the inhibition of the CA-catalyzed hydration of CO₂, providing accurate inhibition constants (Kᵢ).[17][18]

For orthogonal validation and deeper insights into the binding thermodynamics, several biophysical techniques are invaluable:

  • Fluorescent Thermal Shift Assay (FTSA): This method assesses the change in the protein's melting temperature upon inhibitor binding to determine binding affinity.[18]

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during the binding event, providing a complete thermodynamic profile of the interaction, including binding affinity (K𝘥), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[18][19]

Finally, cell-based assays are crucial to confirm the inhibitor's efficacy in a physiological context, assessing factors like cell permeability and target engagement within the cell.[19][20]

Troubleshooting Guide

Problem 1: My novel benzenesulfonamide inhibitor shows high potency but poor selectivity against the off-target isoforms CA I and CA II.
  • Possible Cause: The inhibitor's design likely relies too heavily on interactions within the highly conserved zinc-binding pocket of the active site, with minimal or non-optimal interactions with the variable residues at the periphery. The ubiquitous CA I and II isoforms are often the most sensitive to classical sulfonamide inhibitors.[8]

  • Troubleshooting Steps & Scientific Rationale:

    • Adopt a Structure-Based "Tail Approach":

      • Rationale: To gain selectivity, the inhibitor must engage with non-conserved amino acid residues.[13][15]

      • Protocol:

        • Obtain or model the crystal structures of your target isoform and the off-target isoforms (e.g., CA II).

        • Perform in silico docking of your inhibitor into the active sites of both the target and off-target isoforms.[13]

        • Analyze the binding poses to identify key amino acid differences at the rim of the active site that can be exploited. For instance, residue Phe131 in CA II is bulkier than the corresponding valine in CA IX and alanine in CA XII, offering a clear path for designing tails that are sterically hindered in CA II.[1][13]

        • Synthesize new derivatives with modified tails designed to form favorable interactions with unique residues in the target isoform or to create steric clashes in the off-target isoforms.

    • Employ the "Three-Tails Approach":

      • Rationale: This advanced strategy involves attaching three pendants to the inhibitor scaffold to maximize interactions with both the hydrophilic and hydrophobic regions in the middle and outer parts of the active site, thereby enhancing selectivity.[14][16]

      • Workflow:

        G cluster_0 Design & Synthesis cluster_1 Screening & Analysis cluster_2 Optimization a Identify Scaffold b Design Three 'Tails' based on structural data a->b c Synthesize Library b->c d Screen against Target and Off-Target CAs c->d e Determine Ki and Selectivity Index (SI) d->e f Analyze SAR e->f g Select Lead Compound f->g h Iterative Refinement of 'Tails' g->h i Co-crystallization for Structural Validation h->i i->b Feedback Loop

        Caption: Iterative workflow for the three-tails approach.

Problem 2: My inhibitor demonstrates excellent selectivity in biochemical assays (e.g., stopped-flow) but shows significantly reduced or no activity in cell-based assays.
  • Possible Cause: This common discrepancy often points to issues with the inhibitor's physicochemical properties, which affect its ability to reach the target CA isoform within the cellular environment. Potential culprits include poor cell membrane permeability, active efflux by cellular transporters, or intracellular metabolism.[20]

  • Troubleshooting Steps & Scientific Rationale:

    • Verify Intracellular Target Engagement:

      • Rationale: Before modifying the compound, it's crucial to confirm whether the inhibitor is binding to the target protein inside the cells.

      • Protocol: Cellular Thermal Shift Assay (CETSA):

        • Treat intact cells with your inhibitor at various concentrations.

        • Heat the cell lysates to a range of temperatures.

        • Analyze the soluble fraction by Western blot or other protein detection methods to determine the melting temperature (Tₘ) of the target CA isoform.

        • A significant shift in the Tₘ in the presence of your inhibitor confirms target engagement.[20]

    • Evaluate and Optimize Physicochemical Properties:

      • Rationale: Properties like lipophilicity (LogP) and polar surface area (PSA) are critical determinants of a compound's ability to cross the cell membrane.

      • Protocol:

        • Calculate the LogP and PSA of your inhibitor using computational tools.

        • If the compound is too polar or too lipophilic, systematically modify its structure to fall within a more drug-like range (e.g., LogP between 1 and 3).

        • Measure the permeability directly using in vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA).[20]

    • Consider the Nature of the Target Isoform:

      • Rationale: If you are targeting an intracellular CA isoform (e.g., CA II), cell permeability is paramount. However, for membrane-bound extracellular isoforms like CA IX and XII, the inhibitor does not need to enter the cell, and poor permeability might even be advantageous in reducing off-target effects on cytosolic isoforms.[16] In this case, the lack of cellular activity might point to other issues, such as inhibitor instability in the cell culture medium.

Problem 3: I am observing inconsistent Kᵢ values for the same inhibitor across different experimental batches or when comparing my results to published data.
  • Possible Cause: Variability in experimental conditions is the most likely source of such discrepancies. The enzymatic activity of carbonic anhydrases is highly sensitive to pH, buffer composition, and temperature. Purity of the inhibitor is another critical factor.

  • Troubleshooting Steps & Scientific Rationale:

    • Standardize Assay Conditions:

      • Rationale: To ensure reproducibility, all assay parameters must be strictly controlled.

      • Protocol:

        • Buffer and pH: Use a consistent buffer system and precisely control the pH, as the hydration of CO₂ is pH-dependent.

        • Temperature: Perform all assays at a constant, recorded temperature using a temperature-controlled stopped-flow instrument.

        • Enzyme Concentration: Use a fixed, known concentration of the purified CA enzyme for all experiments.

    • Ensure Inhibitor Purity and Integrity:

      • Rationale: Impurities in the inhibitor stock can lead to erroneous Kᵢ values. The stability of the compound in the assay buffer should also be confirmed.

      • Protocol:

        • Verify the purity of your synthesized inhibitor using analytical techniques such as HPLC, NMR, and mass spectrometry. A purity of >95% is recommended.

        • Prepare fresh stock solutions of the inhibitor in a suitable solvent (e.g., DMSO) and minimize freeze-thaw cycles.

        • Always include a well-characterized standard inhibitor, such as acetazolamide, as a positive control in every experiment.[18] This will help you to assess the validity and consistency of your assay setup.

Data Summary Table

The following table provides a sample representation of how to report inhibition data, highlighting the importance of the selectivity index (SI). The SI is calculated as the ratio of Kᵢ (off-target) / Kᵢ (target), with higher values indicating greater selectivity.

InhibitorTarget IsoformKᵢ (nM) vs. TargetOff-Target (CA II)Kᵢ (nM) vs. CA IISelectivity Index (SI) [Kᵢ(CA II)/Kᵢ(Target)]
Compound XCA IX15.2CA II258.417.0
Compound YCA IX2.8CA II350.1125.0
Compound ZCA XII25.6CA II76.83.0
AcetazolamideN/A(Kᵢ vs CA IX: 25)CA II12.00.48

Methodologies

Protocol: Stopped-Flow CO₂ Hydrase Inhibition Assay

This method measures the inhibition of the CA-catalyzed hydration of CO₂ by monitoring the change in pH using a pH indicator.

  • Reagent Preparation:

    • Prepare a buffer solution (e.g., 20 mM HEPES-Tris, pH 7.5).

    • Prepare a solution of the pH indicator (e.g., p-nitrophenol).

    • Prepare a saturated CO₂ solution by bubbling CO₂ gas through chilled, deionized water.

    • Prepare stock solutions of the purified CA enzyme and the inhibitor.

  • Assay Procedure:

    • Equilibrate the stopped-flow instrument to the desired temperature (e.g., 25°C).

    • In one syringe, mix the enzyme, buffer, pH indicator, and varying concentrations of the inhibitor.

    • In the second syringe, load the CO₂ solution.

    • Rapidly mix the contents of the two syringes.

    • Monitor the change in absorbance of the pH indicator over time at the appropriate wavelength.

  • Data Analysis:

    • Calculate the initial rates of the enzymatic reaction from the absorbance curves.

    • Plot the fractional enzyme activity against the inhibitor concentration.

    • Fit the data to the Morrison equation to determine the inhibition constant (Kᵢ).

Visualizing Structure-Activity Relationships (SAR)

The following diagram illustrates the key structural components of a benzenesulfonamide inhibitor and how they interact with the CA active site to achieve selectivity.

G cluster_0 Benzenesulfonamide Inhibitor cluster_1 CA Active Site ZBG Zinc-Binding Group (ZBG) -SO2NH2 Scaffold Aromatic Scaffold (e.g., Benzene Ring) ZBG->Scaffold Zinc Catalytic Zn(II) Ion ZBG->Zinc Coordinates with Tail Selectivity-Driving 'Tail' Scaffold->Tail Conserved Conserved Residues (e.g., Thr199, Thr200) Scaffold->Conserved Interacts with Variable Variable Residues (Hydrophobic & Hydrophilic Pockets) Tail->Variable Forms specific interactions with, dictating isoform selectivity

Caption: Key interactions for achieving isoform selectivity.

References

  • Di Fiore, A., De Simone, G., Alterio, V., & Supuran, C. T. (2020). Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations of N-nitrosulfonamides. National Institutes of Health. [Link]

  • Ceruso, M., et al. (2022). The three-tails approach as a new strategy to improve selectivity of action of sulphonamide inhibitors against tumour-associated carbonic anhydrase IX and XII. PubMed Central. [Link]

  • Angeli, A., et al. (2020). New Dihydrothiazole Benzensulfonamides: Looking for Selectivity toward Carbonic Anhydrase Isoforms I, II, IX, and XII. ACS Medicinal Chemistry Letters. [Link]

  • Angeli, A., et al. (2020). New Dihydrothiazole Benzensulfonamides: Looking for Selectivity toward Carbonic Anhydrase Isoforms I, II, IX, and XII. National Institutes of Health. [Link]

  • Akbaba, H., & Akocak, S. (2021). Predicting Isoform-Selective Carbonic Anhydrase Inhibitors via Machine Learning and Rationalizing Structural Features Important for Selectivity. ACS Omega. [Link]

  • Taylor & Francis. (n.d.). Carbonic anhydrase inhibitors – Knowledge and References. Taylor & Francis. [Link]

  • Nocentini, A., et al. (2021). Click chemistry approaches for developing carbonic anhydrase inhibitors and their applications. Taylor & Francis Online. [Link]

  • Rauf, A., et al. (2023). Computational Discovery of Selective Carbonic Anhydrase IX (CA IX) Inhibitors via Pharmacophore Modeling and Molecular Simulations for Cancer Therapy. MDPI. [Link]

  • Ceruso, M., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry. [Link]

  • Ceruso, M., et al. (2022). The three-tails approach as a new strategy to improve selectivity of action of sulphonamide inhibitors against tumour-associated carbonic anhydrase IX and XII. PubMed. [Link]

  • Kairystė, U., et al. (2023). Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors. MDPI. [Link]

  • Singh, S., et al. (2017). Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. PubMed. [Link]

  • Lomelino, C. L., Supuran, C. T., & McKenna, R. (2016). Non-Classical Inhibition of Carbonic Anhydrase. PMC - NIH. [Link]

  • Dudutienė, V., et al. (2020). Experimental Approaches to Identify Selective Picomolar Inhibitors for Carbonic Anhydrase IX. PubMed. [Link]

  • Singh, S., et al. (2018). Cancer Drug Development of Carbonic Anhydrase Inhibitors beyond the Active Site. National Institutes of Health. [Link]

  • Noviandy, T. R., et al. (2025). Evaluation of Machine Learning Methods for Identifying Carbonic Anhydrase-II Inhibitors as Drug Candidates for Glaucoma. Heca Sentra Analitika. [Link]

  • Supuran, C. T. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Publications. [Link]

  • Lomelino, C. L., Supuran, C. T., & McKenna, R. (2016). Non-Classical Inhibition of Carbonic Anhydrase. ResearchGate. [Link]

  • Akbaba, H., & Akocak, S. (2021). Predicting Isoform-Selective Carbonic Anhydrase Inhibitors via Machine Learning and Rationalizing Structural Features Important. UNIPI. [Link]

  • Onnis, V., et al. (2022). Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors. MDPI. [Link]

  • Lomelino, C. L., Supuran, C. T., & McKenna, R. (2016). Non-Classical Inhibition of Carbonic Anhydrase. PubMed - NIH. [Link]

  • De Vita, D., et al. (2021). Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships. Taylor & Francis Online. [Link]

  • Waheed, A., & Sly, W. S. (2014). Carbonic Anhydrase XII Functions in Health and Disease. PMC - PubMed Central. [Link]

  • De Benedetti, P. G., et al. (1991). The binding of benzenesulfonamides to carbonic anhydrase enzyme. A molecular mechanics study and quantitative structure-activity relationships. PubMed. [Link]

  • Noviandy, T. R., et al. (2025). Evaluation of Machine Learning Methods for Identifying Carbonic Anhydrase-II Inhibitors as Drug Candidates for Glaucoma. Malacca Pharmaceutics - Heca Sentra Analitika. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Carbonic Anhydrase Inhibition: N-(2-aminoethyl)benzenesulfonamide Hydrochloride vs. Acetazolamide

For Researchers, Scientists, and Drug Development Professionals In the landscape of carbonic anhydrase (CA) inhibition, acetazolamide has long stood as a benchmark compound, a broadly effective inhibitor across numerous...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of carbonic anhydrase (CA) inhibition, acetazolamide has long stood as a benchmark compound, a broadly effective inhibitor across numerous CA isozymes.[1][2] However, the quest for isozyme-selective inhibitors with potentially improved therapeutic profiles is a continuous effort in medicinal chemistry. This guide provides a comparative analysis of N-(2-aminoethyl)benzenesulfonamide hydrochloride and acetazolamide, offering insights into their carbonic anhydrase inhibition profiles.

While direct and comprehensive inhibitory data for N-(2-aminoethyl)benzenesulfonamide hydrochloride against a full panel of carbonic anhydrase isozymes is not extensively available in the public domain, we can infer the potential of its core structure, 4-(2-aminoethyl)benzenesulfonamide, by examining data from its closely related Schiff base derivatives.[3] This approach allows for a scientifically grounded estimation of its inhibitory capabilities.

Comparative Inhibitory Profile

The following table summarizes the available inhibition constant (Ki) values for acetazolamide and the range of Ki values observed for Schiff base derivatives of 4-(2-aminoethyl)benzenesulfonamide against several key human carbonic anhydrase (hCA) isozymes. Lower Ki values indicate more potent inhibition.

Carbonic Anhydrase IsozymeAcetazolamide (Ki, nM)4-(2-aminoethyl)benzenesulfonamide Derivatives (Ki, nM Range)
hCA I 250[1]393.0 - 453.0[3]
hCA II 12[1][2]374.0 - 474.0[3]
hCA IX 25.0[1]39.1 - 138.0[3]
hCA XII 5.7[1]46.8 - 3115[3]

Analysis of Inhibitory Data:

From the data, acetazolamide demonstrates potent, broad-spectrum inhibition, particularly against hCA II, IX, and XII.[1][2] The Schiff base derivatives of 4-(2-aminoethyl)benzenesulfonamide show a varied but interesting profile. While they appear to be weaker inhibitors of the ubiquitous cytosolic isozymes hCA I and hCA II compared to acetazolamide, they exhibit notable inhibitory activity against the tumor-associated isozyme hCA IX.[3] The wide range of activity for the derivatives against hCA XII suggests that modifications to the parent structure can significantly modulate isozyme selectivity.[3]

Mechanism of Action: Sulfonamide Inhibition of Carbonic Anhydrase

The primary mechanism of action for sulfonamide-based carbonic anhydrase inhibitors involves the binding of the deprotonated sulfonamide group to the zinc ion (Zn²⁺) located in the active site of the enzyme. This interaction is crucial for the catalytic activity of carbonic anhydrases, which facilitate the reversible hydration of carbon dioxide to bicarbonate. By coordinating with the zinc ion, the sulfonamide inhibitor displaces a water molecule or hydroxide ion that is essential for the catalytic cycle, thereby blocking the enzyme's function.

cluster_0 Carbonic Anhydrase Active Site cluster_1 Sulfonamide Inhibitor Zn(II) Zn(II) His94 His94 His94->Zn(II) His96 His96 His96->Zn(II) His119 His119 His119->Zn(II) H2O H2O H2O->Zn(II) Inhibitor R-SO2NH- Inhibitor->Zn(II) Coordination Bond (Inhibition)

Sulfonamide inhibitor coordinating with the active site Zinc ion.

Experimental Protocol: Carbonic Anhydrase Inhibition Assay (Esterase Method)

To quantitatively assess and compare the inhibitory potency of compounds like N-(2-aminoethyl)benzenesulfonamide hydrochloride and acetazolamide, a well-established method is the esterase activity assay, which is a reliable and high-throughput alternative to the stopped-flow CO₂ hydration assay.

Principle:

This assay measures the esterase activity of carbonic anhydrase using a chromogenic substrate, typically 4-nitrophenyl acetate (p-NPA). The enzyme catalyzes the hydrolysis of p-NPA to 4-nitrophenol, a yellow-colored product that can be quantified spectrophotometrically by measuring the absorbance at 400 nm. The rate of 4-nitrophenol production is proportional to the enzyme's activity. In the presence of an inhibitor, the rate of this reaction decreases, allowing for the determination of inhibitory constants such as IC₅₀ and Ki.

Materials:

  • Purified human carbonic anhydrase isozymes (e.g., hCA I, II, IX, XII)

  • Tris-HCl buffer (e.g., 50 mM, pH 7.4)

  • 4-Nitrophenyl acetate (p-NPA) substrate solution (in a water-miscible organic solvent like acetonitrile)

  • Test compounds: N-(2-aminoethyl)benzenesulfonamide hydrochloride and Acetazolamide, dissolved in an appropriate solvent (e.g., DMSO)

  • 96-well microplates

  • Microplate reader capable of measuring absorbance at 400 nm

Procedure:

  • Enzyme and Inhibitor Preparation:

    • Prepare a stock solution of the carbonic anhydrase isozyme in Tris-HCl buffer.

    • Prepare serial dilutions of the test compounds (N-(2-aminoethyl)benzenesulfonamide hydrochloride and acetazolamide) and a known inhibitor (acetazolamide can also serve as the positive control) in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Assay buffer

      • A fixed amount of the carbonic anhydrase isozyme solution.

      • Varying concentrations of the inhibitor or vehicle control.

    • Include control wells:

      • No enzyme control: Assay buffer and substrate only (to measure spontaneous hydrolysis).

      • No inhibitor control: Assay buffer, enzyme, and vehicle (to measure maximum enzyme activity).

  • Pre-incubation:

    • Gently mix the contents of the plate and pre-incubate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the p-NPA substrate solution to all wells.

    • Immediately place the microplate in the reader and measure the absorbance at 400 nm at regular intervals (e.g., every 30 seconds) for a set duration (e.g., 10-15 minutes).

  • Data Analysis:

    • Calculate the initial reaction rates (V₀) from the linear portion of the absorbance vs. time plots for each inhibitor concentration.

    • Plot the percentage of enzyme inhibition (relative to the no-inhibitor control) against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value, the concentration of the inhibitor that causes 50% inhibition, by fitting the data to a suitable dose-response curve.

    • The inhibition constant (Ki) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, provided the substrate concentration and the Michaelis constant (Km) of the enzyme for the substrate are known.

Workflow Diagram:

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare CA Enzyme Solution A1 Add Buffer, Enzyme, and Inhibitor to 96-well Plate P1->A1 P2 Prepare Serial Dilutions of Inhibitors P2->A1 P3 Prepare p-NPA Substrate Solution A3 Initiate Reaction with p-NPA P3->A3 A2 Pre-incubate to Allow Binding A1->A2 A2->A3 A4 Measure Absorbance at 400 nm Over Time A3->A4 D1 Calculate Initial Reaction Rates (V₀) A4->D1 D2 Plot % Inhibition vs. [Inhibitor] D1->D2 D3 Determine IC50 from Dose-Response Curve D2->D3 D4 Calculate Ki using Cheng-Prusoff Equation D3->D4

Workflow for determining carbonic anhydrase inhibition.

Conclusion

This guide provides a comparative overview of N-(2-aminoethyl)benzenesulfonamide hydrochloride and the well-characterized inhibitor, acetazolamide. While acetazolamide remains a potent, broad-spectrum inhibitor, the inhibitory profile of the 4-(2-aminoethyl)benzenesulfonamide scaffold, as inferred from its derivatives, suggests a potential for developing more isozyme-selective inhibitors, particularly targeting the cancer-related isozyme hCA IX. The provided experimental protocol offers a robust framework for researchers to conduct their own comparative studies and further explore the therapeutic potential of novel carbonic anhydrase inhibitors.

References

  • Duivenvoorden, W. C. M., et al. (2015). Inhibition of carbonic anhydrase IX (CA9) sensitizes renal cell carcinoma to ionizing radiation. Oncology Reports, 34(4), 1968–1976. [Link]

  • Bozdag, M., et al. (2022). Carbonic Anhydrase Inhibition Activities of Schiff's Bases Based on Quinazoline-Linked Benzenesulfonamide. Molecules, 27(22), 7703. [Link]

  • Tsikas, D. (2023). Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2291336. [Link]

  • Durgun, M., et al. (2015). Design, synthesis, and carbonic anhydrase inhibition activities of Schiff bases incorporating benzenesulfonamide scaffold: Molecular docking application. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(6), 968-975. [Link]

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Comparative

A Senior Application Scientist's Guide to Benzenesulfonamide Derivatives as Anticancer Agents: A Comparative Analysis

Introduction: The benzenesulfonamide scaffold represents a quintessential "privileged structure" in medicinal chemistry. Its remarkable versatility and favorable physicochemical properties have enabled its incorporation...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The benzenesulfonamide scaffold represents a quintessential "privileged structure" in medicinal chemistry. Its remarkable versatility and favorable physicochemical properties have enabled its incorporation into a multitude of clinically significant therapeutic agents. While widely recognized for its role in diuretics and antibacterial drugs, its application in oncology has yielded a rich and diverse pipeline of potent anticancer agents. This guide provides a comparative analysis of various classes of benzenesulfonamide derivatives, delving into their distinct mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used to validate their therapeutic potential. Our focus is not merely on what these compounds do, but on why they are designed in a particular way and how their efficacy is rigorously demonstrated.

Chapter 1: Targeting the Tumor Microenvironment: Carbonic Anhydrase Inhibition

The Rationale: Exploiting Tumor Hypoxia and Acidosis

A hallmark of solid tumors is hypoxia, a state of low oxygen that triggers a metabolic shift towards anaerobic glycolysis.[1] This metabolic reprogramming leads to the overproduction of lactic acid, resulting in an acidic tumor microenvironment.[1] To survive and proliferate in these harsh conditions, cancer cells upregulate specific enzymes, most notably the transmembrane carbonic anhydrase isoforms IX and XII (CA IX and CA XII).[2][3] These enzymes catalyze the rapid conversion of carbon dioxide and water to protons and bicarbonate, effectively managing intracellular pH by expelling excess acid into the extracellular space.[2] This process not only protects cancer cells from acid-induced apoptosis but also promotes invasion and metastasis by acidifying the surrounding environment.[2] Therefore, selective inhibition of CA IX and XII presents a compelling strategy to disrupt tumor pH regulation, leading to cancer cell death and sensitizing them to conventional therapies.[1][4]

The benzenesulfonamide moiety is a classic zinc-binding group, making it an ideal pharmacophore for inhibiting metalloenzymes like carbonic anhydrases.[5] The primary sulfonamide group (-SO₂NH₂) coordinates with the Zn²⁺ ion in the enzyme's active site, blocking its catalytic activity.[5] The "tail approach" in drug design involves modifying the aromatic ring of the benzenesulfonamide to achieve desired potency and isoform selectivity, thereby minimizing off-target effects on ubiquitously expressed isoforms like CA I and II, which can lead to undesirable side effects.[3]

Comparative Analysis of CA-Inhibiting Derivatives

The versatility of the benzenesulfonamide core is evident in the variety of heterocyclic systems it has been combined with to generate potent and selective CA inhibitors. These modifications primarily influence how the inhibitor anchors within the active site, exploiting subtle differences between CA isoforms.

Compound Class/IDRepresentative StructureTarget(s)Potency (IC₅₀/Kᵢ)Key SAR InsightsReference
Thiazolone-Benzenesulfonamides Compound 4e CA IXIC₅₀ = 10.93 nMThe eugenol-derived aldehyde substituent was found to be optimal for potent inhibition. These derivatives showed high selectivity for CA IX over the cytosolic CA II.[1][6][6]
Compound 4g/4h CA IXIC₅₀ = 20-26 nMDemonstrated excellent enzyme inhibition and induced apoptosis in triple-negative breast cancer cells (MDA-MB-231).[1][7][1]
Triazole-Benzenesulfonamides Compounds 7d, 7g, 7k CA I, II, IX, XIIKᵢ = 35.9 - 170.0 nMDual triazole moieties showed moderate inhibition of tumor-associated CAs but higher potency against cytosolic isoforms. Selectivity was modulated by substitutions on the terminal phenyl ring.[8][8]
Pyrazoline-Benzenesulfonamides Compound SH7s CA IX, CA XIIKᵢ = 15.9 nM (CA IX)The pyrazoline scaffold combined with a urea linkage provides potent inhibition of tumor-associated CAs and enhances the efficacy of chemotherapy under hypoxic conditions.[4][4]
Triazine-Benzenesulfonamides Compound 8a hCA IXKᵢ = 94.4 nMSpirocycloalkyl tails, particularly cyclopentane, significantly improved potency compared to simpler alkyl groups.[2][2]
Visualizing the Mechanism: CA IX in the Tumor Microenvironment

The following diagram illustrates the critical role of CA IX in maintaining pH homeostasis in a hypoxic cancer cell, the disruption of which is the goal of benzenesulfonamide inhibitors.

CAIX_Mechanism cluster_cell Cancer Cell (Intracellular) cluster_extracellular Tumor Microenvironment (Extracellular) Glycolysis Anaerobic Glycolysis H_in H⁺ (Protons) Glycolysis->H_in Lactic Acid Production CO2 CO₂ CAIX Carbonic Anhydrase IX (CA IX) CO2->CAIX H_out H⁺ (Protons) CAIX->H_out HCO3_out HCO₃⁻ (Bicarbonate) CAIX->HCO3_out Acidosis Extracellular Acidosis (Promotes Invasion) H_out->Acidosis Inhibitor Benzenesulfonamide Inhibitor Inhibitor->CAIX Blocks Active Site (Zinc Binding)

Caption: Role of CA IX in tumor acidosis and its inhibition by benzenesulfonamides.

Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

This protocol describes a self-validating system to determine the inhibitory potency (IC₅₀) of a benzenesulfonamide derivative against a specific CA isoform.

Principle: This is a stopped-flow spectrophotometric assay measuring the inhibition of CA-catalyzed hydration of CO₂. The assay buffer contains a pH indicator (phenol red), and the reaction is initiated by adding CO₂-saturated water. The enzyme-catalyzed drop in pH is monitored as a change in the indicator's absorbance.

Materials:

  • Recombinant human CA isoform (e.g., hCA IX)

  • Test benzenesulfonamide compound, dissolved in DMSO

  • Acetazolamide (standard CA inhibitor), dissolved in DMSO

  • Tris buffer (20 mM, pH 8.0) containing 100 mM NaClO₄

  • Phenol red pH indicator solution

  • CO₂-saturated water (prepare by bubbling CO₂ gas through chilled, deionized water for 30 minutes)

  • Stopped-flow spectrophotometer

Procedure:

  • Preparation of Reagents:

    • Prepare a series of dilutions of the test compound and acetazolamide in Tris buffer. The final DMSO concentration in the assay should be kept constant and low (<0.5%) to avoid solvent effects.

    • The final enzyme concentration should be in the low nanomolar range (e.g., 10 nM), determined empirically for optimal signal.

  • Assay Execution:

    • Equilibrate the stopped-flow instrument to 25°C.

    • Syringe A: Load with the enzyme solution (in Tris buffer with pH indicator).

    • Syringe B: Load with CO₂-saturated water.

    • For the inhibited reaction, pre-incubate the enzyme with the test compound or acetazolamide for 15 minutes at room temperature before loading into Syringe A.

  • Data Acquisition:

    • Rapidly mix the contents of Syringe A and B in the instrument's observation cell.

    • Monitor the decrease in absorbance of phenol red at 557 nm over time (typically milliseconds to seconds).

    • The initial rate of the reaction is determined from the linear portion of the absorbance vs. time curve.

  • Causality and Validation:

    • Control Reactions: Run a non-catalyzed reaction (buffer only, no enzyme) to establish the baseline rate. Run an uninhibited reaction (enzyme + buffer, no inhibitor) to establish the maximal rate (V₀).

    • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the uninhibited control: % Inhibition = 100 * (1 - (Vᵢ / V₀)), where Vᵢ is the initial rate in the presence of the inhibitor.

    • Plot % Inhibition versus the logarithm of the inhibitor concentration. Fit the data to a dose-response curve (e.g., using a four-parameter logistic model) to determine the IC₅₀ value.

    • The inclusion of acetazolamide as a positive control validates the assay's performance; the obtained IC₅₀ should be consistent with literature values.

Chapter 2: Disrupting Oncogenic Signaling: Protein Kinase Inhibition

The Rationale: Targeting Aberrant Growth Signals

Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a common driver of oncogenesis.[9] Receptor tyrosine kinases (RTKs), such as the Tropomyosin receptor kinase A (TrkA), control pathways responsible for cell proliferation, survival, and migration.[9][10] Overexpression or mutation of TrkA is implicated in various cancers, including glioblastoma (GBM).[9] Ligand binding to TrkA triggers downstream activation of the Ras/MAP Kinase and PI3 Kinase/Akt pathways, which are critical for cancer progression.[9] Benzenesulfonamide derivatives have been successfully developed as kinase inhibitors, typically acting as ATP-competitive agents that occupy the ATP-binding pocket of the kinase, thereby preventing phosphorylation of downstream substrates.[9][11]

Case Study: Benzenesulfonamide Derivatives as TrkA Inhibitors

Research has identified specific benzenesulfonamide analogs as promising inhibitors of TrkA for the treatment of GBM.[9]

Compound IDTarget Cancer Cell LinePotency (IC₅₀)Key Mechanistic InsightsReference
AL106 U87 (Glioblastoma)58.6 µMInduces significant cell death in GBM cells with less toxicity in non-cancerous cells compared to cisplatin. In silico modeling shows stabilizing hydrophobic interactions with key residues (Tyr359, Ser371) in the TrkA active site.[9][9]

The development of AL106 demonstrates a rational design approach where the benzenesulfonamide core is decorated with hydrazone and thiadiazole moieties to enhance binding affinity and biological activity.[9] The compound's efficacy in TrkA-overexpressing cells validates the therapeutic hypothesis.[9]

Visualizing the Mechanism: TrkA Signaling Pathway

The following diagram shows the TrkA signaling cascade and the point of intervention for benzenesulfonamide-based inhibitors.

TrkA_Pathway cluster_downstream Downstream Signaling NGF NGF (Ligand) TrkA TrkA Receptor NGF->TrkA Binds & Dimerizes Ras Ras TrkA->Ras Activates PI3K PI3K TrkA->PI3K Activates MAPK MAPK Pathway Ras->MAPK Proliferation Cell Proliferation & Survival MAPK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibitor AL106 (Inhibitor) Inhibitor->TrkA Blocks ATP Binding Site

Caption: Inhibition of the TrkA signaling pathway by benzenesulfonamide derivatives.

Chapter 3: Arresting Cell Division: Tubulin Polymerization Inhibition

The Rationale: A Classic Target with New Inhibitors

The microtubule cytoskeleton, composed of α- and β-tubulin heterodimers, is essential for cell division, intracellular transport, and maintenance of cell shape. Its dynamic nature, characterized by phases of polymerization and depolymerization, is critical for the formation of the mitotic spindle during mitosis. Disrupting this dynamic process is a clinically validated anticancer strategy. Agents that interfere with tubulin polymerization arrest cells in the G2/M phase of the cell cycle, ultimately triggering apoptosis.[12][13] Many benzenesulfonamide derivatives have been shown to function as potent tubulin polymerization inhibitors, often by binding to the colchicine site on β-tubulin.[14]

Comparative Analysis of Tubulin-Targeting Derivatives

This class of benzenesulfonamides is notable for its exceptionally high potency, often in the low nanomolar range, making them some of the most powerful anticancer derivatives of this scaffold.

Compound IDTarget Cancer Cell LinesPotency (IC₅₀)Key Mechanistic InsightsReference
BA-3b Various, including drug-resistant lines0.007 - 0.036 µM (7 - 36 nM)Exhibits potent antiproliferative activity across a wide range of cancer cells. Its efficacy in drug-resistant lines suggests it may overcome common resistance mechanisms.[15][15]
DL14 A549 (Lung), MDA-MB-231 (Breast)1.35 µM (A549)A dual-target inhibitor that not only inhibits tubulin polymerization (IC₅₀ = 0.83 µM) by binding to the colchicine site but also inhibits STAT3 phosphorylation.[14] This multi-targeting may lead to enhanced antitumor effects.[14][14]
BS1 Leukemia, Colon, GlioblastomaSubmicromolarA benzenesulfonate (ester) derivative that enhances tubulin polymerization, an effect even stronger than the well-known drug paclitaxel.[13] This leads to a strong G2/M cell cycle arrest.[12][13][13]
Experimental Workflow: Evaluating Tubulin-Targeting Agents

The validation of a potential tubulin inhibitor requires a multi-step approach, from initial cytotoxicity screening to direct confirmation of target engagement.

Tubulin_Workflow A Step 1: Antiproliferative Assay (e.g., MTT Assay) B Step 2: Cell Cycle Analysis (Flow Cytometry) A->B  Active compounds show  G2/M arrest C Step 3: In Vitro Tubulin Polymerization Assay B->C  Confirm direct effect  on tubulin protein D Step 4: Immunofluorescence Microscopy C->D  Visualize effect on  cellular microtubules E Outcome: Validated Tubulin Inhibitor D->E

Caption: A logical workflow for the validation of tubulin-targeting anticancer agents.

Experimental Protocol: In Vitro Tubulin Polymerization Assay

Principle: This assay measures the effect of a test compound on the polymerization of purified tubulin into microtubules. Polymerization is monitored by the increase in light scattering or fluorescence of a reporter dye (e.g., DAPI) that preferentially binds to polymerized microtubules.

Materials:

  • Lyophilized, purified bovine brain tubulin (>99% pure)

  • General Tubulin Buffer (G-PEM; 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9)

  • Guanosine-5'-triphosphate (GTP)

  • Glycerol

  • Test benzenesulfonamide compound, dissolved in DMSO

  • Paclitaxel (polymerization promoter, positive control)

  • Nocodazole (polymerization inhibitor, positive control)

  • 96-well microplate (black, clear bottom)

  • Temperature-controlled fluorescence plate reader

Procedure:

  • Tubulin Reconstitution: Reconstitute lyophilized tubulin on ice with ice-cold G-PEM buffer to a final concentration of ~4 mg/mL. Keep on ice to prevent spontaneous polymerization.

  • Reaction Setup:

    • In a 96-well plate, add the test compound or controls at various concentrations.

    • Add G-PEM buffer containing glycerol and the fluorescent reporter dye.

    • The reaction is initiated by adding the reconstituted tubulin and GTP (1 mM final concentration) to each well.

  • Data Acquisition:

    • Immediately place the plate in the reader, pre-warmed to 37°C.

    • Measure fluorescence (e.g., Ex: 360 nm, Em: 450 nm for DAPI) every 60 seconds for 60 minutes.

  • Causality and Validation:

    • Controls: The "no drug" control will show a sigmoidal polymerization curve. Paclitaxel will show a faster and higher polymerization curve. Nocodazole will show a flat line, indicating complete inhibition.

    • Data Analysis: The effect of the test compound is determined by comparing its polymerization curve to the "no drug" control. Inhibitors will decrease the rate and extent of fluorescence increase. Promoters (like the benzenesulfonate BS1) will increase it.[13]

    • Self-Validation: The expected and opposite effects of the paclitaxel and nocodazole controls confirm that the assay system is responding correctly to known modulators of tubulin polymerization. This provides confidence in the results obtained for the novel benzenesulfonamide derivatives.

Conclusion and Future Perspectives

The benzenesulfonamide scaffold is a remarkably fruitful starting point for the design of novel anticancer agents. This guide has demonstrated that by strategically modifying this core, derivatives can be developed to target diverse and critical aspects of cancer biology, including the tumor microenvironment (CA IX), oncogenic signaling (TrkA), and cell division machinery (tubulin). The most potent derivatives, particularly tubulin inhibitors, exhibit efficacy in the nanomolar range, rivaling many established chemotherapeutics.

Future research should focus on several key areas. First, enhancing the isoform selectivity of CA inhibitors remains crucial to minimize off-target effects and improve therapeutic windows. Second, the development of dual-target or multi-target inhibitors, such as the tubulin/STAT3 inhibitor DL14, represents a promising strategy to combat the heterogeneity and adaptability of cancer cells and overcome drug resistance.[14] Finally, evaluating these promising compounds in more physiologically relevant models, such as 3D tumor spheroids and patient-derived xenografts, will be essential to bridge the gap between potent in vitro activity and clinical success. The continued exploration of benzenesulfonamide chemistry is certain to yield the next generation of innovative and effective cancer therapies.

References

  • N-(2,3-dichlorophenyl)benzenesulfonamide and its Analogs: A Technical Guide for Drug Discovery - Benchchem.
  • Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling - NIH.
  • Discovery of Pyrazoline Benzenesulfonamide Deriv
  • Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC.
  • Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures - MDPI.
  • Synthesis, anti-cancer evaluation of benzenesulfonamide derivatives as potent tubulin-targeting agents - PubMed.
  • Benzimidazole deriv
  • The Pivotal Role of Benzenesulfonamides in Modern Medicinal Chemistry: Applic
  • Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - RSC Publishing.
  • Novel Benzenesulfonate Scaffolds with a High Anticancer Activity and G2/M Cell Cycle Arrest - NIH.
  • Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review - PMC - PubMed Central.
  • Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PMC.
  • (PDF)
  • Novel Benzenesulfonate Scaffolds with a High Anticancer Activity and G2/M Cell Cycle Arrest - MDPI.
  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - MDPI.
  • 4-(Pyrazolyl)
  • Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity - PubMed.
  • Discovery of 4-methoxy-N-(1-naphthyl)
  • Computational and Molecular Docking Studies of New Benzene Sulfonamide Drugs with Anticancer and Antioxidant Effects | Bentham Science Publishers.
  • Full article: Carbonic anhydrase inhibition with a series of novel benzenesulfonamide-triazole conjug
  • Novel benzenesulfonamides containing a dual triazole moiety with selective carbonic anhydrase inhibition and anticancer activity - PubMed Central.

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Validation

A Senior Application Scientist's Guide to Validating the In Vivo Efficacy of N-(2-aminoethyl)benzenesulfonamide hydrochloride

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth, objective comparison of the in vivo efficacy of "N-(2-aminoethyl)benzenesulfonamide hydrochloride" against established ther...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of the in vivo efficacy of "N-(2-aminoethyl)benzenesulfonamide hydrochloride" against established therapeutic agents. As Senior Application Scientists, we move beyond mere procedural lists to explain the causal reasoning behind experimental choices, ensuring that every protocol is a self-validating system for generating robust and reliable data.

Introduction: Unveiling the Therapeutic Potential of N-(2-aminoethyl)benzenesulfonamide hydrochloride

N-(2-aminoethyl)benzenesulfonamide hydrochloride, a benzenesulfonamide derivative, has garnered interest for its potential multifaceted therapeutic applications. Structurally, it serves as a key intermediate in the synthesis of several second-generation sulfonylurea drugs, such as glipizide, which are widely used in the management of type 2 diabetes.[1] Beyond this role, preliminary studies suggest that the core benzenesulfonamide structure may possess intrinsic biological activity. Notably, research on the related compound, 4-(2-aminoethyl)benzenesulfonamide, has indicated a potential mechanism of action as a calcium channel inhibitor, demonstrating an ability to decrease perfusion pressure and coronary resistance in isolated rat heart models.[2]

This dual potential as both a precursor to established drugs and a possible standalone therapeutic agent necessitates a rigorous in vivo validation framework. This guide will, therefore, explore its efficacy in two distinct, yet mechanistically plausible, therapeutic contexts:

  • Cardiovascular Effects: Investigating its potential as a calcium channel blocker for the management of hypertension.

  • Anti-Diabetic Effects: Assessing its ability to modulate blood glucose levels, leveraging its structural relationship to sulfonylureas.

To provide a comprehensive evaluation, we will compare its performance against two well-established drugs:

  • Nifedipine: A potent L-type calcium channel blocker widely used in the treatment of hypertension and angina.[3]

  • Glipizide: A second-generation sulfonylurea that stimulates insulin secretion from pancreatic β-cells.[4][5]

Mechanistic Framework: Delineating the Hypothesized Signaling Pathways

Understanding the potential mechanisms of action is crucial for designing relevant in vivo studies and interpreting the resulting data.

Hypothesized Calcium Channel Inhibition

Calcium channel blockers exert their effects by inhibiting the influx of extracellular calcium into cells, leading to vascular smooth muscle relaxation and a subsequent reduction in blood pressure. The proposed mechanism for N-(2-aminoethyl)benzenesulfonamide hydrochloride is illustrated below.

cluster_inhibition Compound N-(2-aminoethyl)benzenesulfonamide hydrochloride L_type_Ca_Channel L-type Calcium Channel (Vascular Smooth Muscle) Compound->L_type_Ca_Channel Inhibition L_type_Ca_Channel->Ca_Influx Blocks MLCK_active Myosin Light Chain Kinase (Active) Ca_Influx->MLCK_active Activation MLC_P Myosin Light Chain Phosphorylation MLCK_active->MLC_P Contraction Vasoconstriction MLC_P->Contraction BP Blood Pressure Contraction->BP Increase

Caption: Hypothesized signaling pathway for calcium channel inhibition.

Potential Sulfonylurea-like Activity

Sulfonylureas lower blood glucose by binding to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (KATP) channel in pancreatic β-cells. This binding leads to channel closure, membrane depolarization, calcium influx, and subsequent insulin exocytosis.

cluster_inhibition Compound N-(2-aminoethyl)benzenesulfonamide hydrochloride SUR1 SUR1 on Pancreatic β-cell Compound->SUR1 Binds to KATP_Channel KATP Channel SUR1->KATP_Channel Closes KATP_Channel->K_Efflux Blocks Depolarization Membrane Depolarization K_Efflux->Depolarization Inhibition leads to Ca_Channel_Open Voltage-gated Ca²⁺ Channel Opens Depolarization->Ca_Channel_Open Ca_Influx Ca²⁺ Influx Ca_Channel_Open->Ca_Influx Insulin_Exocytosis Insulin Exocytosis Ca_Influx->Insulin_Exocytosis Blood_Glucose Blood Glucose Insulin_Exocytosis->Blood_Glucose Lowers

Caption: Putative signaling pathway for sulfonylurea-like activity.

In Vivo Efficacy Evaluation: Experimental Designs & Protocols

The following sections provide detailed, step-by-step protocols for assessing the in vivo efficacy of N-(2-aminoethyl)benzenesulfonamide hydrochloride in both cardiovascular and anti-diabetic models.

Cardiovascular Efficacy in a Hypertensive Rat Model

This protocol is designed to evaluate the anti-hypertensive effects of the test compound in spontaneously hypertensive rats (SHRs), a well-established model of essential hypertension.[6]

cluster_setup Phase 1: Acclimatization & Baseline cluster_treatment Phase 2: Treatment cluster_monitoring Phase 3: Monitoring & Analysis Acclimatization Acclimatize SHRs (1 week) Baseline_BP Measure Baseline Blood Pressure & Heart Rate (Tail-cuff method) Acclimatization->Baseline_BP Grouping Randomize into Groups: - Vehicle Control - Test Compound (multiple doses) - Nifedipine (Positive Control) Baseline_BP->Grouping Dosing Administer daily dose (Oral Gavage) for 4 weeks Grouping->Dosing Weekly_BP Weekly Blood Pressure & Heart Rate Measurement Dosing->Weekly_BP Final_BP Final Blood Pressure & Heart Rate at Week 4 Weekly_BP->Final_BP Data_Analysis Data Analysis: Compare changes from baseline and between groups Final_BP->Data_Analysis

Caption: Workflow for in vivo cardiovascular efficacy assessment.

  • Animal Model: Male Spontaneously Hypertensive Rats (SHRs), 12-14 weeks old.

  • Acclimatization: House the rats in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with free access to standard chow and water for at least one week.

  • Baseline Measurements: Prior to treatment, measure and record the systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) of each conscious rat using a non-invasive tail-cuff method. Repeat measurements over three consecutive days to obtain a stable baseline.

  • Grouping: Randomly assign the animals into the following groups (n=8-10 per group):

    • Vehicle Control (e.g., 0.5% carboxymethylcellulose in water)

    • N-(2-aminoethyl)benzenesulfonamide hydrochloride (e.g., 10, 30, 100 mg/kg)

    • Nifedipine (positive control, e.g., 10 mg/kg)[7]

  • Drug Administration: Administer the respective treatments orally via gavage once daily for 28 days.

  • Monitoring: Measure SBP, DBP, and HR weekly at the same time of day, 2-4 hours post-dosing.

  • Data Analysis: Calculate the change in blood pressure and heart rate from baseline for each animal. Compare the mean changes between the treatment groups and the vehicle control group using appropriate statistical analysis (e.g., ANOVA with post-hoc tests).

Anti-Diabetic Efficacy in a Type 2 Diabetes Rat Model

This protocol details the induction of a type 2 diabetic rat model using streptozotocin (STZ) and a high-fat diet, followed by an oral glucose tolerance test (OGTT) to evaluate the anti-hyperglycemic effects of the test compound.[2][8]

cluster_induction Phase 1: Diabetes Induction cluster_treatment Phase 2: Treatment & OGTT cluster_analysis Phase 3: Data Analysis HFD High-Fat Diet (4 weeks) STZ Low-dose STZ injection (i.p.) HFD->STZ Confirmation Confirm Diabetes: Fasting Blood Glucose > 250 mg/dL STZ->Confirmation Grouping Randomize into Groups: - Diabetic Control (Vehicle) - Test Compound - Glipizide (Positive Control) Confirmation->Grouping Dosing Single dose administration (Oral Gavage) Grouping->Dosing OGTT Oral Glucose Tolerance Test (OGTT) Dosing->OGTT Blood_Collection Blood sampling at 0, 30, 60, 90, 120 min Glucose_Measurement Measure Blood Glucose Levels Blood_Collection->Glucose_Measurement AUC Calculate Area Under the Curve (AUC) Glucose_Measurement->AUC

Caption: Workflow for in vivo anti-diabetic efficacy assessment.

  • Animal Model: Male Sprague-Dawley rats, 6-8 weeks old.

  • Diabetes Induction:

    • Feed the rats a high-fat diet (45-60% kcal from fat) for 4 weeks to induce insulin resistance.

    • After 4 weeks, administer a single intraperitoneal (i.p.) injection of a low dose of streptozotocin (STZ) (e.g., 35-40 mg/kg), freshly dissolved in cold 0.1 M citrate buffer (pH 4.5).[9]

    • One week after STZ injection, measure fasting blood glucose levels from a tail vein blood sample. Rats with fasting blood glucose > 250 mg/dL are considered diabetic and included in the study.[10]

  • Grouping: Randomly assign the diabetic rats into the following groups (n=8-10 per group):

    • Diabetic Control (Vehicle)

    • N-(2-aminoethyl)benzenesulfonamide hydrochloride (e.g., 10, 30, 100 mg/kg)

    • Glipizide (positive control, e.g., 5 mg/kg)[3]

  • Oral Glucose Tolerance Test (OGTT):

    • Fast the rats overnight (12-14 hours) with free access to water.[11]

    • Administer the respective treatments orally via gavage.

    • After 30-60 minutes, administer a glucose load (2 g/kg) orally.[11]

    • Collect blood samples from the tail vein at 0 (before glucose), 30, 60, 90, and 120 minutes after the glucose load.

    • Measure blood glucose concentrations using a glucometer.

  • Data Analysis: Plot the mean blood glucose levels at each time point for each group. Calculate the area under the curve (AUC) for the glucose excursion. Compare the AUC values between the treatment groups and the diabetic control group using appropriate statistical analysis.

Comparative Efficacy and Data Summary

The following tables provide a framework for summarizing the expected quantitative data from the in vivo studies, allowing for a direct comparison of N-(2-aminoethyl)benzenesulfonamide hydrochloride with the established alternatives.

Table 1: Cardiovascular Efficacy in Spontaneously Hypertensive Rats

Treatment GroupDose (mg/kg)Change in Systolic BP (mmHg) from Baseline (Mean ± SEM)Change in Diastolic BP (mmHg) from Baseline (Mean ± SEM)Change in Heart Rate (bpm) from Baseline (Mean ± SEM)
Vehicle Control-
N-(2-aminoethyl) benzenesulfonamide HCl10
N-(2-aminoethyl) benzenesulfonamide HCl30
N-(2-aminoethyl) benzenesulfonamide HCl100
Nifedipine10

Table 2: Anti-Diabetic Efficacy in STZ-Induced Diabetic Rats (Oral Glucose Tolerance Test)

Treatment GroupDose (mg/kg)Fasting Blood Glucose (mg/dL) (Mean ± SEM)AUC (0-120 min) (mg/dL*min) (Mean ± SEM)% Reduction in AUC vs. Diabetic Control
Diabetic Control--
N-(2-aminoethyl) benzenesulfonamide HCl10
N-(2-aminoethyl) benzenesulfonamide HCl30
N-(2-aminoethyl) benzenesulfonamide HCl100
Glipizide5

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous approach to validating the in vivo efficacy of N-(2-aminoethyl)benzenesulfonamide hydrochloride. By employing established animal models and comparing the compound's performance against gold-standard therapeutics, researchers can generate the robust data necessary to elucidate its true therapeutic potential.

The experimental frameworks provided for both cardiovascular and anti-diabetic applications serve as a foundation for further investigation. Positive results from these initial efficacy studies would warrant more extensive preclinical development, including pharmacokinetic and toxicological profiling, to fully characterize the compound's properties and its suitability for clinical translation. The dual-potential of this molecule underscores the importance of a meticulous and multifaceted approach to drug discovery and development.

References

  • Figueroa-Valverde, L., et al. (2024). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Brazilian Journal of Science, 3(4), 11-23. [Link]

  • Lüscher, T. F., et al. (2009). A randomized placebo-controlled study on the effect of nifedipine on coronary endothelial function and plaque formation in patients with coronary artery disease: the ENCORE II study. European Heart Journal, 30(13), 1590-1597. [Link]

  • Google Patents. (2017). CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide.
  • Cardiomedex. (n.d.). In vivo exploration of cardiovascular diseases. [Link]

  • Wu, K. K., & Huan, Y. (2008). Streptozotocin-Induced Diabetic Models in Mice and Rats. Current Protocols in Pharmacology, Chapter 5, Unit 5.47. [Link]

  • Švorc, P., & Švorc, P. (2022). General Anesthesia and Electrocardiographic Parameters in in vivo Experiments Involving Rats. Physiological Research, 71(Suppl 2), S177-S192. [Link]

  • Török, J., & Kristek, F. (2015). Effect of antihypertensive agents - captopril and nifedipine - on the functional properties of rat heart mitochondria. Iranian journal of basic medical sciences, 18(11), 1125–1131. [Link]

  • protocols.io. (2020). Oral Glucose Tolerance Test in Mouse. [Link]

  • NDI Neuroscience. (n.d.). STZ-Induced Diabetes Model – Protocol. [Link]

  • Ghasemi, A., & Jeddi, S. (2023). Streptozotocin as a tool for induction of rat models of diabetes: a practical guide. EXCLI journal, 22, 274–294. [Link]

  • Oparil, S., et al. (2018). Exploring the multiple effects of nifedipine and captopril administration in spontaneously hypertensive rats through pharmacokinetic-pharmacodynamic analyses. Pharmacology research & perspectives, 6(5), e00421. [Link]

  • Karger Publishers. (1988). Effects of Nifedipine on Blood Pressure and Heart Rate in Conscious Neurogenic Hypertensive Rats. [Link]

  • PubMed. (1994). Glipizide-induced prevention of diabetes and autoimmune events in the BB rat. [Link]

  • FARMACIA. (2024). DOSAGE OF STREPTOZOTOCIN FOR INDUCING MODELS OF DIABETES MELLITUS IN OBESITY RATS WITH ENDOTHELIAL DYSFUNCTION. [Link]

  • University of Queensland. (2022). LAB_056 Glucose Tolerance Test in Mice. [Link]

  • GlobalRx. (2018). Clinical Profile of Glipizide 5mg Tablets: Usage and Efficacy. [Link]

  • Berkeley Learning Hub. (2025). Glipizide Is Used For Effective Diabetes Management Solutions. [Link]

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Comparative

Off-target profiling of "N-(2-aminoethyl)benzenesulfonamide hydrochloride"

An objective comparison of off-target profiling techniques for "N-(2-aminoethyl)benzenesulfonamide hydrochloride" and similar investigational compounds. Introduction: The Challenge of the Unknown Target N-(2-aminoethyl)b...

Author: BenchChem Technical Support Team. Date: February 2026

An objective comparison of off-target profiling techniques for "N-(2-aminoethyl)benzenesulfonamide hydrochloride" and similar investigational compounds.

Introduction: The Challenge of the Unknown Target

N-(2-aminoethyl)benzenesulfonamide hydrochloride is a sulfonamide-containing small molecule. While its precise biological targets are not extensively characterized in public literature, its structure is representative of compounds that emerge from chemical synthesis programs with potential, yet undefined, therapeutic value. For such investigational molecules, understanding the full spectrum of their protein interactions is paramount. Off-target profiling is not merely a safety check; it is a critical component of target deconvolution, mechanism-of-action studies, and the strategic avoidance of clinical failures due to unforeseen toxicity.

This guide provides a comparative analysis of key methodologies for off-target profiling, using N-(2-aminoethyl)benzenesulfonamide hydrochloride as a case study for a compound with an unconfirmed target profile. We will explore the strategic application of computational, targeted, and unbiased experimental approaches, offering insights into the causality behind experimental choices for researchers in drug development.

Chapter 1: In Silico Profiling - The Predictive First Pass

Before committing to resource-intensive wet-lab experiments, in silico methods offer a rapid and cost-effective preliminary screen. These computational approaches use the 2D or 3D structure of a compound to predict its likely protein targets based on similarity to known ligands or by docking it into the binding sites of a large library of protein structures.

Methodology: The primary techniques involve ligand-based and structure-based approaches. Ligand-based methods, such as those using Similarity Ensemble Approach (SEA), compare the query molecule to a database of compounds with known targets. Structure-based methods, like molecular docking, computationally place the compound into the binding pockets of thousands of proteins to estimate binding affinity.

Experimental Rationale: The goal is to generate a preliminary, ranked list of potential targets. This is not a definitive identification but a hypothesis-generating step. It allows researchers to prioritize subsequent experimental assays, for instance, by suggesting which kinase sub-families or protein classes are most likely to interact with the compound.

Workflow: In Silico Target Prediction

cluster_input Input cluster_analysis Computational Analysis cluster_output Output mol_structure 2D/3D Structure of N-(2-aminoethyl)benzenesulfonamide hydrochloride ligand_based Ligand-Based Screening (e.g., SEA) mol_structure->ligand_based Similarity Search structure_based Structure-Based Screening (e.g., Molecular Docking) mol_structure->structure_based Docking Simulation target_list Ranked List of Potential Off-Targets ligand_based->target_list structure_based->target_list

Caption: Workflow for computational off-target prediction.

Strengths & Limitations:

  • Strengths: Extremely high throughput, low cost, and provides a broad overview of potential interactions across the proteome.

  • Limitations: Prone to false positives and negatives; predictions are theoretical and require experimental validation. The accuracy is highly dependent on the quality of the databases and algorithms used.

Chapter 2: Targeted In Vitro Profiling - The Kinase Panel

Given that a significant portion of drug discovery efforts targets the human kinome, screening a compound against a large panel of purified kinases is a standard and informative approach. The sulfonamide moiety present in our example compound is a common feature in many kinase inhibitors, making this a logical and high-priority experimental step.

Methodology: The compound is tested at one or more concentrations against a panel of hundreds of purified human kinases. The activity of each kinase is measured, typically via an enzymatic assay that quantifies the phosphorylation of a substrate. The percent inhibition caused by the compound is then calculated.

Data Interpretation: The output is typically a list of kinases for which the compound shows significant inhibition (e.g., >50% inhibition at 1 or 10 µM). This provides direct, albeit in vitro, evidence of interaction.

Table 1: Representative Kinase Profiling Data (Hypothetical)

Kinase Target % Inhibition @ 10 µM IC50 (nM) Kinase Family
EGFR 95% 150 Tyrosine Kinase
SRC 88% 450 Tyrosine Kinase
ROCK1 75% 1,200 Ser/Thr Kinase
PKA 15% >10,000 Ser/Thr Kinase

| CDK2 | 5% | >10,000 | Ser/Thr Kinase |

Experimental Rationale: This method provides quantitative data on direct enzymatic inhibition. It is a self-validating system in that the results are directly measured. Following up with IC50 determination for the most potent hits confirms the dose-dependent nature of the interaction. This approach is excellent for identifying both intended and unintended kinase targets.

Strengths & Limitations:

  • Strengths: Highly quantitative, sensitive, and provides a broad survey of a specific, highly "drugged" protein family.

  • Limitations: The use of purified enzymes in a buffered solution lacks the complexity of a cellular environment. It cannot account for factors like cell permeability, intracellular ATP concentrations, or the requirement of scaffolding proteins, and it will miss all non-kinase off-targets.

Chapter 3: Unbiased Target Identification in a Cellular Context

To overcome the limitations of in vitro assays and discover targets in a more physiologically relevant environment, unbiased methods that operate in live cells or cell lysates are essential.

Cellular Thermal Shift Assay (CETSA®)

CETSA is based on the principle that when a protein binds to a ligand, its thermal stability changes. By heating cells or lysates treated with the compound to various temperatures and then quantifying the amount of soluble protein remaining, one can identify which proteins were stabilized (or destabilized) by the compound.

Workflow: CETSA for Target Identification

cluster_prep Sample Preparation cluster_exp Core Experiment cluster_analysis Analysis cells Live Cells or Lysate treatment Treat with Compound (or DMSO Vehicle) cells->treatment heat Heat to a Range of Temperatures treatment->heat separate Separate Soluble vs. Precipitated Protein heat->separate quantify Quantify Soluble Protein (e.g., Western Blot, MS) separate->quantify melt_curve Generate Melt Curves & Identify Stabilized Proteins quantify->melt_curve

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Experimental Rationale: CETSA directly measures target engagement inside the cell. A thermal shift indicates a physical interaction between the compound and the protein in its native environment. When coupled with mass spectrometry (MS-CETSA), this technique can provide a global, unbiased view of target engagement across thousands of proteins simultaneously.

Affinity Chromatography-Mass Spectrometry (AC-MS)

This technique uses an immobilized version of the compound to "fish" for binding partners from a cell lysate. The compound is chemically linked to a solid support (like beads), which is then incubated with the lysate. Proteins that bind to the compound are retained, while others are washed away. The bound proteins are then eluted and identified by mass spectrometry.

Experimental Rationale: AC-MS is a powerful tool for unbiased discovery of proteins that physically interact with a compound. The key challenge is to distinguish specific binders from non-specific proteins that stick to the matrix. This is typically addressed by including a competition control, where the lysate is co-incubated with the immobilized compound and an excess of the free, non-immobilized compound. Truly specific binders will be outcompeted and will show reduced abundance in the eluate.

Chapter 4: Comparative Analysis and Integrated Strategy

No single method provides a complete picture of a compound's off-target profile. A successful strategy integrates the strengths of multiple approaches.

Table 2: Comparison of Off-Target Profiling Methodologies

Feature In Silico Prediction Kinase Panel CETSA AC-MS
Principle Computational Similarity/Docking Enzymatic Inhibition Ligand-induced Thermal Stability Affinity Capture
Environment Virtual In Vitro (Purified Protein) In Cellulo / Lysate Lysate
Throughput Very High High Medium to High Low to Medium
Cost Low Medium to High High High
Physiological Relevance Low Low High Medium
Primary Output Predicted Binders % Inhibition / IC50 Thermal Shift (Target Engagement) Identity of Physical Binders

| Key Advantage | Speed and Cost | Quantitative and Standardized | Measures Intracellular Engagement | Unbiased Physical Interaction |

An effective strategy for a novel compound like N-(2-aminoethyl)benzenesulfonamide hydrochloride would be a tiered approach:

Integrated Off-Target Profiling Workflow

cluster_tier1 Tier 1: Hypothesis Generation cluster_tier2 Tier 2: Broad Experimental Screening cluster_tier3 Tier 3: Unbiased Cellular Validation & Discovery cluster_tier4 Tier 4: Hit Validation in_silico In Silico Profiling kinase_panel Broad Kinase Panel (e.g., 400+ kinases) in_silico->kinase_panel Prioritize Protein Families ms_cetsa MS-CETSA kinase_panel->ms_cetsa Confirm Cellular Engagement & Discover New Targets ac_ms AC-MS kinase_panel->ac_ms Orthogonal Validation validation Functional Assays & IC50 Determination ms_cetsa->validation Validate Hits ac_ms->validation Validate Hits

Caption: A tiered, integrated strategy for off-target profiling.

Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) - Western Blot Detection
  • Cell Culture & Treatment: Plate cells (e.g., HEK293T) and grow to 80-90% confluency. Treat cells with N-(2-aminoethyl)benzenesulfonamide hydrochloride at the desired concentration (e.g., 10 µM) or with a vehicle control (e.g., 0.1% DMSO) for 1 hour at 37°C.

  • Harvesting: Harvest cells by scraping, wash with PBS, and resuspend in PBS supplemented with protease inhibitors.

  • Heating: Aliquot the cell suspension into PCR tubes. Heat the aliquots to a range of different temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature. Include an unheated control.

  • Lysis: Lyse the cells by three cycles of freeze-thaw (e.g., liquid nitrogen followed by a 25°C water bath).

  • Clarification: Separate the soluble fraction (containing stabilized proteins) from the precipitated fraction by ultracentrifugation at 20,000 x g for 20 minutes at 4°C.

  • Analysis: Collect the supernatant (soluble fraction) and analyze the protein levels of a suspected target by Western Blot. A stabilized protein will be more abundant in the supernatant at higher temperatures in the compound-treated samples compared to the vehicle control.

References

  • Keiser, M.J., Roth, B.L., Armbruster, B.N., Ernsberger, P., Irwin, J.J., & Shoichet, B.K. (2007). Relating protein pharmacology by ligand chemistry. Nature Biotechnology. Available at: [Link]

  • Karaman, M.W., Herrgard, S., Treiber, D.K., Gallant, P., Atteridge, C.E., Campbell, B.T., Chan, K.W., Ciceri, P., Davis, M.I., Edeen, P.T., Faraoni, R., Floyd, M., Hunt, J.P., Lockhart, D.J., Milanov, Z.V., Morrison, M.J., Pallares, G., Patel, H.K., Pritchard, S., Wodicka, L.M., & Zarrinkar, P.P. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology. Available at: [Link]

  • Klaeger, S., Gohlke, B., Perrin, J., Gupta, V., & Kuster, B. (2016). Chemical Proteomics and Structural Biology Join Forces. Angewandte Chemie International Edition. Available at: [Link]

  • Martinez Molina, D., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, E. A., Dan, C., Sreekumar, L., Cao, Y., & Nordlund, P. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science. Available at: [Link]

  • Scholten, A., Heck, A.J.R., & Altelaar, A.F.M. (2012). A new gold standard for affinity purification-mass spectrometry. Science Signaling. Available at: [Link]

Validation

A Senior Application Scientist's Guide to Navigating Cross-Reactivity of N-(2-aminoethyl)benzenesulfonamide Hydrochloride in Biochemical Assays

For the diligent researcher, the integrity of every datapoint is paramount. The choice of chemical tools can be the difference between a breakthrough and a confounding artifact.

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, the integrity of every datapoint is paramount. The choice of chemical tools can be the difference between a breakthrough and a confounding artifact. This guide provides an in-depth analysis of N-(2-aminoethyl)benzenesulfonamide hydrochloride, a versatile building block and bioactive molecule. Our focus is to illuminate its potential for cross-reactivity in common biochemical assays and to offer a framework for ensuring the specificity and accuracy of your experimental results.

Introduction: The Double-Edged Sword of a Privileged Scaffold

N-(2-aminoethyl)benzenesulfonamide hydrochloride is a member of the sulfonamide family, a chemical scaffold renowned for its broad therapeutic applications. It serves as a crucial intermediate in the synthesis of widely used sulfonylurea drugs for type 2 diabetes, such as glipizide and glibenclamide.[1] Beyond its role as a synthetic precursor, emerging research has highlighted its own biological activities, including the ability to modulate cardiovascular parameters, potentially through interaction with L-type calcium channels, and its investigation as an inhibitor of carbonic anhydrases and prostaglandin endoperoxide synthase (PGHS).[2][3][4]

However, the very chemical features that make sulfonamides effective can also lead to off-target effects and assay interference.[5][6][7] This guide will dissect the potential for cross-reactivity of N-(2-aminoethyl)benzenesulfonamide hydrochloride, provide experimental strategies to de-risk your findings, and compare its profile to relevant alternatives.

Understanding the Potential for Cross-Reactivity and Assay Interference

The sulfonamide functional group can participate in various interactions that may lead to misleading results in biochemical assays. While the notorious cross-reactivity associated with sulfonamide antibiotics is primarily linked to specific structural motifs not present in N-(2-aminoethyl)benzenesulfonamide hydrochloride, a broader understanding of potential interferences is crucial.[8]

Mechanisms of Potential Interference:

  • Non-specific Protein Binding: The sulfonamide moiety can engage in hydrogen bonding and hydrophobic interactions with various proteins, leading to non-specific inhibition.

  • Redox Cycling: Some sulfonamide derivatives can undergo redox cycling, which can interfere with assays that rely on redox-sensitive readouts (e.g., those using luciferin/luciferase or resazurin).[7]

  • Alteration of Organellar pH: Certain sulfonamides have been shown to disrupt the pH of acidic organelles like endosomes and lysosomes, which could impact assays studying endocytic or exocytic pathways.[9]

  • Chelation of Metal Ions: The presence of heteroatoms in the molecule could lead to chelation of metal ions that are essential for the activity of certain enzymes.

To illustrate the importance of considering these factors, the following diagram outlines a logical workflow for assessing potential cross-reactivity.

G cluster_0 Initial Screening & Hit Identification cluster_1 Cross-Reactivity & Interference Assessment cluster_2 Data Interpretation & Validation A Primary Biochemical Assay (e.g., Enzyme Inhibition) B Identification of N-(2-aminoethyl)benzenesulfonamide as a 'Hit' A->B C Counter-Screening: Unrelated Targets (e.g., different enzyme classes) B->C Validate Specificity D Assay Format Comparison: (e.g., Absorbance vs. Fluorescence) B->D Rule out Assay Artifacts E Orthogonal Assay: (e.g., Cell-based functional assay) B->E Confirm Biological Relevance G No Activity in Counter-Screens? C->G D->G F Consistent Activity in Orthogonal Assays? E->F H Conclusion: Specific Bioactivity F->H Yes I Conclusion: Potential for Cross-Reactivity or Assay Interference F->I No G->H Yes G->I No

Caption: Workflow for assessing the cross-reactivity of a screening hit.

Experimental Design for Evaluating Cross-Reactivity

To objectively assess the cross-reactivity of N-(2-aminoethyl)benzenesulfonamide hydrochloride, a well-designed experimental plan is essential. This should involve testing the compound in a panel of diverse biochemical assays alongside appropriate positive and negative controls, as well as alternative compounds.

Selection of Comparative Compounds

A meaningful comparison requires the selection of relevant alternative compounds. We propose the following:

  • Sulfanilamide: A simple, primary aromatic sulfonamide. It serves as a basic control for the sulfonamide pharmacophore.

  • Acetazolamide: A well-characterized carbonic anhydrase inhibitor. Given that some benzenesulfonamides show activity against carbonic anhydrases, this is a key comparator.[3]

  • Dorzolamide: Another clinically used carbonic anhydrase inhibitor with a different substitution pattern.

  • A generic sulfonylurea (e.g., Tolbutamide): As N-(2-aminoethyl)benzenesulfonamide is a precursor to sulfonylureas, including a member of this class provides context for its potential activity profile.

Panel of Biochemical Assays

The selected assays should cover a range of potential targets and detection technologies to unmask different modes of interference.

  • Carbonic Anhydrase II (CA-II) Inhibition Assay:

    • Rationale: To directly test the hypothesis that benzenesulfonamides can inhibit this enzyme class.

    • Method: A colorimetric assay measuring the esterase activity of CA-II using p-nitrophenyl acetate (p-NPA) as a substrate. Inhibition is quantified by the reduction in the rate of p-nitrophenol formation.

  • Lactate Dehydrogenase (LDH) Cytotoxicity Assay:

    • Rationale: A common assay to assess cytotoxicity. However, some compounds can directly inhibit LDH, leading to a false interpretation of cytoprotection. This assay serves as a good counter-screen for non-specific enzyme inhibition.

    • Method: A colorimetric assay measuring the conversion of lactate to pyruvate, coupled to the reduction of a tetrazolium salt.

  • Firefly Luciferase Inhibition Assay:

    • Rationale: Luciferase-based assays are widely used in high-throughput screening. They are susceptible to interference from compounds that absorb light at the emission wavelength of the reporter or that directly inhibit the luciferase enzyme.

    • Method: A luminescence-based assay measuring the light output from the reaction of luciferin with ATP, catalyzed by firefly luciferase.

  • Resazurin Cell Viability Assay:

    • Rationale: A fluorescence-based assay that is sensitive to redox-active compounds. Interference can manifest as either an apparent increase or decrease in cell viability.

    • Method: Measurement of the fluorescence of resorufin, which is produced by the reduction of resazurin by metabolically active cells.

Detailed Experimental Protocols

Protocol 1: Carbonic Anhydrase II Inhibition Assay

  • Prepare a stock solution of N-(2-aminoethyl)benzenesulfonamide hydrochloride and comparator compounds in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add 10 µL of various concentrations of the test compounds.

  • Add 140 µL of 20 mM Tris-HCl buffer (pH 7.4).

  • Add 20 µL of a 0.1 mg/mL solution of bovine CA-II.

  • Pre-incubate for 10 minutes at room temperature.

  • Initiate the reaction by adding 20 µL of 10 mM p-NPA in acetonitrile.

  • Monitor the absorbance at 405 nm every 30 seconds for 10 minutes using a plate reader.

  • Calculate the rate of reaction and determine the IC50 values.

Protocol 2: Orthogonal Testing Workflow

The following diagram illustrates a robust workflow for orthogonal testing to validate initial findings.

G A Initial Hit from Primary Screen B Dose-Response Confirmation in Primary Assay A->B Confirm Potency C Biophysical Assay (e.g., Thermal Shift, SPR) Confirms Direct Binding B->C Confirm Target Interaction D Cell-Based Assay (Target Engagement or Functional Outcome) C->D Confirm Cellular Activity E Validated, Specific Hit D->E High Confidence

Caption: Orthogonal testing workflow for hit validation.

Comparative Data Summary

The following table summarizes hypothetical, yet plausible, data from the proposed experimental panel. This data is intended for illustrative purposes to guide researchers in their own evaluations.

CompoundCA-II Inhibition (IC50, µM)LDH Inhibition (% at 100 µM)Luciferase Inhibition (% at 100 µM)Resazurin Interference (% signal change at 100 µM)
N-(2-aminoethyl)benzenesulfonamide HCl > 100< 5%< 10%< 5%
Sulfanilamide > 100< 5%< 5%< 5%
Acetazolamide 0.015< 5%< 10%< 5%
Dorzolamide 0.003< 5%< 5%< 5%
Tolbutamide > 10015%25%-10%

Interpretation of Hypothetical Data:

  • In this example, N-(2-aminoethyl)benzenesulfonamide hydrochloride shows minimal activity against CA-II and low levels of interference in the other assays, suggesting a relatively clean profile in these specific contexts.

  • Acetazolamide and Dorzolamide, as expected, are potent CA-II inhibitors with minimal off-target effects in the other assays.

  • Tolbutamide, the sulfonylurea, exhibits some non-specific inhibition of LDH and luciferase, and some interference with the resazurin assay, highlighting the potential for more complex molecules to be more promiscuous.

Conclusion and Recommendations

N-(2-aminoethyl)benzenesulfonamide hydrochloride is a valuable chemical entity with demonstrated biological activities and synthetic utility. However, as with any small molecule, a thorough understanding of its potential for cross-reactivity and assay interference is essential for the generation of reliable and reproducible data.

Key Recommendations:

  • Always perform counter-screening: Test your hit compounds against unrelated targets to assess specificity.

  • Utilize orthogonal assays: Confirm your findings using assays with different detection methods and biological principles.

  • Be mindful of assay technology: Understand the limitations of your chosen assays and how they might be affected by your test compounds.

  • Include appropriate controls: Use well-characterized inhibitors and activators as comparators to benchmark the activity of your compounds of interest.

By adopting a rigorous and questioning approach to the use of chemical tools like N-(2-aminoethyl)benzenesulfonamide hydrochloride, researchers can enhance the quality and impact of their scientific discoveries.

References

  • Figueroa-Valverde, L., et al. (2024). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Journal of Chemical and Pharmaceutical Research, 2024, 16(3):141-149.
  • CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide - Google Patents.
  • PubChem. N-(2-aminoethyl)benzenesulfonamide. Available at: [Link]

  • Wang, Y., et al. (2021). Sulfonamide derivatives as potential anti-cancer agents and their SARs elucidation. European Journal of Medicinal Chemistry, 113837.
  • Shah, T. J., & Hsu, J. T. (2012). Cross-Reactivity of Sulfonamide Drugs. Pharmacy Tools.
  • Dahlin, J. L., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry, 58(5), 2091–2113.
  • Küçükbay, H., et al. (2019). Synthesis and carbonic anhydrase inhibitory properties of novel 4-(2-aminoethyl)
  • Tornero, P., et al. (2004). Cross-reactivity among p-amino group compounds in sulfonamide fixed drug eruption: diagnostic value of patch testing.
  • Dahlin, J. L., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry, 58(5), 2091–2113.
  • Singh, N., & Kumar, A. (2024). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. Chemistry & Biodiversity, e202400827.
  • Johnson, K. K., & Green, D. L. (2012). Sulfonamide cross-reactivity: is there evidence to support broad cross-allergenicity?. American Journal of Health-System Pharmacy, 69(4), 286-291.
  • Dudutienė, V., et al. (2014). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 19(10), 15834-15854.
  • Singh, N., & Kumar, A. (2024). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. Chemistry & Biodiversity, e202400827.
  • Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry, 53(7), 2719-2740.
  • Al-Suhaimi, E. A. (2014). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of Chemical and Pharmaceutical Sciences, 7(4), 337-347.
  • Feng, Y., et al. (2004). Chemical Genetic Screening Identifies Sulfonamides That Raise Organellar pH and Interfere with Endocytic and Exocytic Membrane Traffic. Molecular Biology of the Cell, 15(11), 5259-5273.
  • Wulf, N. R., & Matuszewski, K. A. (2003). Cross-Reactivity Between Sulfonamides and Loop or Thiazide Diuretics: Is it a Theoretical or Actual Risk?. The Annals of Pharmacotherapy, 37(10), 1478-1480.
  • Szafran, B., et al. (2021). Stimulation of Sulfonamides Antibacterial Drugs Activity as a Result of Complexation with Ru(III): Physicochemical and Biological Study. Molecules, 26(11), 3328.
  • Smrečki, V., et al. (2013). Cyclic Secondary Sulfonamides: Unusually Good Inhibitors of Cancer-Related Carbonic Anhydrase Enzymes. Journal of Medicinal Chemistry, 56(15), 6126-6135.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 4-(2-Aminoethyl)benzenesulfonamide.

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Comparative

Bridging the Gap: A Comparative Guide to In Vitro and In Vivo Correlation of N-(2-aminoethyl)benzenesulfonamide Hydrochloride Activity

Abstract This technical guide provides a comprehensive framework for establishing an in vitro to in vivo correlation (IVIVC) for the biological activity of N-(2-aminoethyl)benzenesulfonamide hydrochloride. While direct I...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for establishing an in vitro to in vivo correlation (IVIVC) for the biological activity of N-(2-aminoethyl)benzenesulfonamide hydrochloride. While direct IVIVC studies on this specific compound are not extensively documented in publicly available literature, this guide synthesizes data from structurally related benzenesulfonamide derivatives to propose a logical and scientifically rigorous investigational workflow. We will explore the plausible mechanism of action, detail essential in vitro and in vivo experimental protocols, and present a clear methodology for correlating the resulting data sets. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize the pharmacological profile of novel sulfonamide-based compounds.

Introduction: The Sulfonamide Scaffold and the IVIVC Challenge

The benzenesulfonamide moiety is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse biological activities, including antibacterial, anti-inflammatory, and cardiovascular effects.[1][2] The activity of these compounds is often attributed to their ability to inhibit specific enzymes or interact with ion channels.[2][3] A critical step in the preclinical development of any new chemical entity is establishing a robust in vitro-in vivo correlation (IVIVC), which serves as a predictive mathematical model linking in vitro properties to in vivo responses.[4] A successful IVIVC can streamline drug development, support biowaivers, and provide a deeper understanding of a compound's pharmacokinetic and pharmacodynamic (PK/PD) relationship.[4][5]

This guide focuses on N-(2-aminoethyl)benzenesulfonamide hydrochloride, a compound for which a clear IVIVC has yet to be established. Drawing on evidence from the closely related analog, 4-(2-aminoethyl)benzenesulfonamide, we will hypothesize a mechanism of action and outline a comprehensive strategy to bridge the in vitro-in vivo gap. Recent studies suggest that 4-(2-aminoethyl)benzenesulfonamide exerts cardiovascular effects, specifically decreasing perfusion pressure and coronary resistance in isolated rat heart models, potentially through the inhibition of calcium channels.[6][7] This guide will therefore use this cardiovascular activity as a case study for establishing an IVIVC.

Postulated Mechanism of Action and Investigational Workflow

Based on existing literature for related sulfonamides, we postulate that N-(2-aminoethyl)benzenesulfonamide hydrochloride may function as a cardiovascular agent by modulating calcium channel activity. The following diagram illustrates the proposed investigational workflow to test this hypothesis and establish an IVIVC.

IVIVC_Workflow cluster_in_vitro PART 1: In Vitro Characterization cluster_ex_vivo PART 2: Ex Vivo Validation cluster_in_vivo PART 3: In Vivo Efficacy & PK/PD cluster_correlation PART 4: IVIVC Establishment invitro_start Compound Preparation (N-(2-aminoethyl)benzenesulfonamide HCl) calcium_flux Calcium Flux Assay (Fluorescent Probes) invitro_start->calcium_flux Determine IC50 for calcium channel blockade enzyme_inhibition Enzyme Inhibition Assays (e.g., Carbonic Anhydrase) invitro_start->enzyme_inhibition Assess off-target effects patch_clamp Electrophysiology (Patch-Clamp on Cardiomyocytes) calcium_flux->patch_clamp Confirm direct channel interaction & kinetics isolated_heart Isolated Langendorff Heart Model (Rat or Rabbit) patch_clamp->isolated_heart Bridge to physiological response correlation IVIVC Analysis (Plot In Vitro IC50 vs. In Vivo EC50) patch_clamp->correlation animal_model In Vivo Animal Model (e.g., Spontaneously Hypertensive Rat) isolated_heart->animal_model Validate in a whole organism hemodynamic Hemodynamic Monitoring (Blood Pressure, Heart Rate) pk_pd Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling hemodynamic->pk_pd pk_pd->correlation IVIVC_Plot xaxis In Vitro Potency (IC50, µM) yaxis In Vivo Potency (EC50, mg/kg) origin origin x_end x_end origin->x_end xaxis y_end y_end origin->y_end yaxis p1 p4 p1->p4 p2 p3

Caption: Hypothetical plot correlating in vitro IC50 with in vivo EC50 for a series of benzenesulfonamide analogs.

A strong linear correlation in this plot would suggest that the in vitro calcium channel blocking activity is a primary determinant of the in vivo blood pressure-lowering effect. This relationship can then be used to predict the in vivo activity of newly synthesized analogs based on their in vitro profiles, significantly accelerating the drug discovery process.

Conclusion

While direct experimental data for the IVIVC of N-(2-aminoethyl)benzenesulfonamide hydrochloride is currently limited, a robust investigational plan can be formulated based on the known activities of structurally similar compounds. The proposed workflow, from in vitro molecular assays to in vivo hemodynamic studies, provides a comprehensive and logical pathway to characterize its pharmacological profile and establish a predictive in vitro-in vivo correlation. This guide underscores the importance of a multi-faceted experimental approach to bridge the translational gap in modern drug development. By systematically linking molecular-level interactions to physiological outcomes, researchers can gain a deeper understanding of a compound's mechanism of action and enhance the efficiency of the preclinical evaluation process.

References

  • BenchChem. (2025). In Vitro to In Vivo Correlation of N-(4-acetylphenyl)sulfonylacetamide Activity: A Comparative Analysis.
  • Figueroa-Valverde, L., et al. (2024). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Brazilian Journal of Science, 3(4), 11-23.
  • PubChem. (n.d.). N-(2-aminoethyl)benzenesulfonamide. National Center for Biotechnology Information.
  • Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15.
  • ResearchGate. (2024). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model.
  • BenchChem. (2025). An In-Depth Technical Guide to In Vitro Studies of Benzenesulfonamide Compounds.
  • PubChem. (n.d.). 4-(2-Aminoethyl)benzenesulfonamide. National Center for Biotechnology Information.
  • Kim, H. J., et al. (2012). In vitro-in vivo correlations for three different commercial immediate-release indapamide tablets. Archives of Pharmacal Research, 35(10), 1845-1852. Available at: [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2015). In Vitro–In Vivo Correlation: Shades on Some Non-Conventional Dosage Forms. Dissolution Technologies, 22(2), 19-23.

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Validation

Head-to-head comparison of "N-(2-aminoethyl)benzenesulfonamide hydrochloride" with other CA IX inhibitors

A Technical Guide for Researchers In the landscape of targeted cancer therapy, Carbonic Anhydrase IX (CA IX) has emerged as a compelling target.[1][2] Predominantly expressed on the surface of tumor cells, particularly i...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers

In the landscape of targeted cancer therapy, Carbonic Anhydrase IX (CA IX) has emerged as a compelling target.[1][2] Predominantly expressed on the surface of tumor cells, particularly in hypoxic microenvironments, CA IX plays a crucial role in pH regulation, facilitating tumor cell survival, proliferation, and metastasis.[3][4] This guide provides a detailed, head-to-head comparison of N-(2-aminoethyl)benzenesulfonamide hydrochloride, a notable investigational inhibitor, with other key CA IX inhibitors, offering insights into their relative potency, selectivity, and therapeutic potential.

The Critical Role of CA IX in the Tumor Microenvironment

Under hypoxic conditions, a hallmark of solid tumors, cancer cells upregulate the transcription factor HIF-1α (hypoxia-inducible factor 1-alpha).[5] This triggers a metabolic shift towards glycolysis, leading to an accumulation of acidic byproducts like lactate.[5] To counteract intracellular acidosis, which would otherwise be cytotoxic, cancer cells overexpress CA IX.[3][5] The extracellular domain of CA IX catalyzes the rapid conversion of carbon dioxide to bicarbonate and protons, effectively acidifying the extracellular space while maintaining a more alkaline intracellular pH favorable for survival and proliferation.[3] This acidic extracellular environment also promotes invasion and metastasis.[6] Inhibition of CA IX is therefore a validated strategy to disrupt this critical survival mechanism.[1][2]

Below is a diagram illustrating the role of CA IX in the tumor microenvironment and the point of intervention for inhibitors.

CAIX_Pathway cluster_cell Tumor Cell (Intracellular) cluster_membrane Cell Membrane cluster_extracellular Tumor Microenvironment (Extracellular) Glycolysis ↑ Glycolysis H_ion_in H+ Glycolysis->H_ion_in pH_in Maintains Alkaline pHi (Promotes Survival) CO2_in CO2 CAIX CA IX H_ion_out H+ CAIX->H_ion_out HCO3_out HCO3- CAIX->HCO3_out pH_out Acidic pHe (Promotes Invasion) H_ion_out->pH_out H2O_out H2O H2O_out->CAIX CO2_out CO2 CO2_out->CAIX Hypoxia Tumor Hypoxia (Low O2) HIF1a ↑ HIF-1α Hypoxia->HIF1a HIF1a->CAIX Upregulates Expression Inhibitor CA IX Inhibitors (e.g., AEBS, SLC-0111) Inhibitor->CAIX Blocks Catalytic Activity

Caption: Mechanism of CA IX-mediated pH regulation in tumors and therapeutic inhibition.

Comparative Analysis of CA IX Inhibitors

The development of CA IX inhibitors has yielded several classes of compounds, primarily based on the sulfonamide scaffold, which coordinates with the zinc ion in the enzyme's active site.[7] This section compares N-(2-aminoethyl)benzenesulfonamide hydrochloride (AEBS) with the classical inhibitor Acetazolamide and the clinical-stage inhibitor SLC-0111.

InhibitorChemical ClassCA IX Ki (nM)CA II Ki (nM)CA XII Ki (nM)Selectivity ProfileClinical Status
AEBS Benzenesulfonamide---Pharmacological inhibitor of CA9 enzymatic activity.[8]Preclinical
Acetazolamide (AZ) Heterocyclic Sulfonamide~30 (IC50)~130 (IC50)-Pan-inhibitor, also potent against CA II.[9]FDA Approved (for other indications)[10]
SLC-0111 (U-104) Ureido-substituted Sulfonamide45.196404.5Highly selective for CA IX/XII over CA I/II.[11]Phase 1b/II Clinical Trials[12]

Note: Ki (inhibition constant) and IC50 (half-maximal inhibitory concentration) values can vary between studies based on assay conditions. The data presented is a representative summary.

N-(2-aminoethyl)benzenesulfonamide hydrochloride (AEBS)

AEBS is a sulfonamide compound that has been investigated as a pharmacological inhibitor of CA IX.[8] Studies have shown that in vitro, inhibition of CA IX activity with AEBS can sensitize renal cell carcinoma (RCC) cells to the effects of ionizing radiation.[8] In vivo experiments using xenograft models of RCC also demonstrated that AEBS treatment, in combination with radiation, leads to reduced tumor growth.[8] While specific Ki values are not as widely reported in comparative literature, its utility in preclinical models highlights its potential as a tool compound and a basis for further drug development.

Acetazolamide (AZ)

Acetazolamide is a first-generation, non-selective carbonic anhydrase inhibitor.[9] It is FDA-approved for various conditions, including glaucoma and altitude sickness.[10] While it does inhibit CA IX with a reported IC50 of 30 nM, it is also a potent inhibitor of the ubiquitous cytosolic isoform CA II (IC50 of 130 nM).[9] This lack of selectivity is a significant drawback for its use as an anticancer agent, as inhibition of off-target CA isoforms can lead to undesirable side effects.[7] Despite this, acetazolamide is frequently used in preclinical studies to establish proof-of-concept for CA IX inhibition in cancer models, often demonstrating an ability to enhance the efficacy of conventional chemotherapies like doxorubicin in CA IX-expressing cells.[5]

SLC-0111 (U-104)

SLC-0111, also known as U-104, is a potent and highly selective, second-generation CA IX inhibitor.[11][13] It exhibits strong inhibition of the tumor-associated isoforms CA IX (Ki of 45.1 nM) and CA XII (Ki of 4.5 nM), while showing significantly lower activity against the off-target cytosolic isoforms CA I (Ki = 5080 nM) and CA II (Ki = 9640 nM).[11] This enhanced selectivity profile is a major advantage, potentially minimizing the side effects associated with pan-CA inhibitors. Preclinical studies have demonstrated that SLC-0111 can reduce cancer cell viability and motility, inhibit primary tumor growth, and decrease metastasis formation in various cancer models, including breast and pancreatic cancer.[11][14] SLC-0111 has advanced into Phase 1b/II clinical trials, often in combination with standard chemotherapy agents like gemcitabine, for the treatment of advanced solid tumors.[12][15]

Experimental Methodologies for Inhibitor Evaluation

To ensure the trustworthiness and reproducibility of findings, standardized and well-controlled experimental protocols are essential. Below are outlines of key assays used to characterize and compare CA IX inhibitors.

Stopped-Flow Carbon Dioxide (CO2) Hydration Assay

This is the gold-standard method for determining the inhibitory potency (Ki) of a compound against a specific carbonic anhydrase isoform.

Causality: The principle is to measure the enzyme-catalyzed rate of CO2 hydration to bicarbonate and a proton. This reaction causes a drop in pH, which is monitored by a pH indicator dye. An effective inhibitor will slow this reaction rate.

Stopped_Flow_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Enzyme Recombinant Human CA IX Enzyme Solution Mixer Rapidly Mix Enzyme/Inhibitor with CO2 Solution in Stopped-Flow Spectrophotometer Enzyme->Mixer Inhibitor Inhibitor Stock (e.g., AEBS, AZ, SLC-0111) in DMSO Inhibitor->Mixer Buffer Buffer with pH Indicator (e.g., Tris buffer, Phenol Red) Buffer->Mixer CO2 CO2-Saturated Water Solution CO2->Mixer Monitor Monitor Absorbance Change of pH Indicator over time (milliseconds) Mixer->Monitor Calculate Calculate Initial Reaction Rates Monitor->Calculate IC50 Plot % Inhibition vs. [Inhibitor] to determine IC50 Calculate->IC50 Ki Calculate Ki using the Cheng-Prusoff Equation IC50->Ki

Sources

Comparative

A Senior Application Scientist's Guide to Validating Molecular Docking Predictions for Benzenesulfonamide Inhibitors

Benzenesulfonamides are a cornerstone scaffold in medicinal chemistry, famously targeting carbonic anhydrases but also showing activity against a range of other enzymes.[1][2] Molecular docking has become an indispensabl...

Author: BenchChem Technical Support Team. Date: February 2026

Benzenesulfonamides are a cornerstone scaffold in medicinal chemistry, famously targeting carbonic anhydrases but also showing activity against a range of other enzymes.[1][2] Molecular docking has become an indispensable computational tool in the rational design of these inhibitors, offering rapid prediction of binding modes and affinities.[3] However, in silico predictions are just that—predictions. Their translation into successful, real-world drug candidates hinges on rigorous, multi-faceted validation.

This guide provides a comprehensive framework for validating molecular docking predictions for benzenesulfonamide inhibitors, moving beyond a simple checklist of procedures to explain the underlying scientific rationale. We will explore a self-validating system that integrates computational checks with gold-standard biophysical and structural biology techniques, ensuring the trustworthiness and accuracy of your findings.

The Imperative of Validation: Why Docking Predictions Can Fall Short

A Multi-Tiered Approach to Validation

A credible validation workflow should be layered, starting with inexpensive computational methods and progressing to more resource-intensive experimental techniques. This tiered approach allows for early-stage filtering of unpromising candidates and conserves resources for the most promising molecules.

G cluster_0 Computational Validation cluster_1 Experimental Validation cluster_2 Structural Validation comp_val Initial Docking Predictions redocking Re-docking (Self-Docking) comp_val->redocking Assess Scoring Function & Protocol cross_docking Cross-Docking redocking->cross_docking Evaluate Generalizability decoy Decoy Set Analysis cross_docking->decoy Test Predictive Power biochem Biochemical Assays (IC50) decoy->biochem Confirm Biological Activity biophys Biophysical Assays (ITC, SPR) biochem->biophys Quantify Binding Affinity & Thermodynamics xray X-ray Crystallography biophys->xray Determine Experimental Binding Pose

Caption: A tiered workflow for the validation of molecular docking predictions.

Part 1: Computational Validation – A Sanity Check for Your Model

Before proceeding to the lab, it's crucial to assess the reliability of your chosen docking protocol with the specific protein-ligand system.

Re-docking (Self-Docking)

The most fundamental validation is to re-dock a co-crystallized ligand back into its own protein structure.[7] The goal is to see if the docking program can reproduce the experimentally observed binding pose.

  • Causality Behind the Choice: If your docking protocol cannot replicate a known binding mode, it is highly unlikely to accurately predict the binding of novel compounds. This step validates the search algorithm and, to some extent, the scoring function's ability to identify the correct pose as a low-energy solution.[8]

  • Key Metric: Root Mean Square Deviation (RMSD): The RMSD between the docked pose and the crystallographic pose is the primary metric for success.[9] An RMSD of less than 2.0 Å is generally considered a successful re-docking.[8]

  • Obtain a high-resolution crystal structure of your target protein in complex with a benzenesulfonamide inhibitor from the Protein Data Bank (PDB).

  • Prepare the protein: Remove water molecules and any other non-essential molecules. Add hydrogen atoms and assign appropriate protonation states for titratable residues.

  • Extract the ligand from the complex and save it in a suitable format (e.g., .mol2 or .sdf).

  • Define the binding site based on the position of the co-crystallized ligand.

  • Dock the extracted ligand back into the prepared protein using your chosen docking software.

  • Calculate the RMSD between the top-scoring docked pose and the original crystallographic pose.

Cross-Docking

To further challenge the docking protocol, perform cross-docking. This involves docking a ligand from one crystal structure into a different crystal structure of the same protein (ideally one that is bound to a different ligand).

  • Causality Behind the Choice: This tests the robustness of your protocol against small conformational changes in the protein's binding site. It provides a more realistic scenario than re-docking, as you will be docking novel compounds into a single protein structure.

Decoy Set Analysis

A more rigorous test involves challenging your docking protocol to distinguish known active inhibitors from a set of "decoy" molecules. Decoys are compounds with similar physicochemical properties to the active ligands but are presumed to be inactive.[7]

  • Causality Behind the Choice: This method directly assesses the scoring function's ability to correctly rank true binders over non-binders, which is crucial for virtual screening applications.[8] A successful protocol will consistently assign better scores to the known inhibitors than to the decoy molecules.

Part 2: Experimental Validation – Grounding Predictions in Reality

Once you have confidence in your computational model, the next step is to synthesize or acquire your top-ranked benzenesulfonamide inhibitors and test them experimentally.

Biochemical Assays: Confirming Inhibition

The first experimental validation should be a biochemical assay to confirm that your compounds inhibit the target protein's activity. For enzymes like carbonic anhydrase, this is typically an enzyme inhibition assay to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).[5][6][10]

  • Causality Behind the Choice: An IC50 value provides the first tangible evidence of biological activity. While not a direct measure of binding affinity, a potent IC50 value is a strong indicator that your compound is interacting with the target as intended. There should be a reasonable correlation between the predicted binding energies from docking and the experimentally determined IC50 values.[11] However, it's important to remember that IC50 values can be influenced by experimental conditions, and a direct comparison of absolute values can be misleading.[12][13][14]

Biophysical Assays: Quantifying the Interaction

To directly measure the binding affinity and thermodynamics of the protein-inhibitor interaction, biophysical techniques are the gold standard.

ITC directly measures the heat released or absorbed during a binding event.[15] This allows for the determination of the binding affinity (KD), stoichiometry (n), and the enthalpic (ΔH) and entropic (ΔS) contributions to the binding free energy.[16]

  • Causality Behind the Choice: ITC is considered the gold standard for characterizing binding interactions in solution.[17] It is a label-free technique that does not require immobilization of the binding partners, thus providing a true in-solution measurement of the interaction.[15] The thermodynamic data obtained from ITC can provide deep insights into the forces driving the interaction, which can be correlated with the interactions predicted by your docking model.

  • Prepare the protein and ligand: Dialyze both the protein and the benzenesulfonamide inhibitor into the same buffer to minimize buffer mismatch effects. Ensure accurate concentration determination for both.

  • Set up the ITC instrument: Fill the sample cell with the protein solution and the injection syringe with the ligand solution.

  • Perform the titration: Inject small aliquots of the ligand into the sample cell while monitoring the heat change.

  • Analyze the data: Integrate the heat pulses and fit the resulting binding isotherm to a suitable binding model to determine KD, n, ΔH, and ΔS.

SPR is another powerful technique for studying biomolecular interactions in real-time.[18] It measures the change in refractive index at the surface of a sensor chip as a ligand in solution binds to a protein immobilized on the chip.[19][20]

  • Causality Behind the Choice: SPR provides kinetic information about the interaction, including the association rate (ka) and dissociation rate (kd), in addition to the binding affinity (KD = kd/ka).[18][21] This kinetic data can be invaluable for lead optimization, as compounds with slower dissociation rates often exhibit longer-lasting pharmacological effects. SPR has become a standard technique in drug discovery for studying a wide range of biomolecular interactions.[18][22]

Table 1: Comparison of Experimental Validation Techniques

TechniqueMeasuresAdvantagesDisadvantages
Enzyme Inhibition Assay IC50High-throughput, confirms biological activityIndirect measure of binding, sensitive to assay conditions
Isothermal Titration Calorimetry (ITC) KD, n, ΔH, ΔSGold standard for thermodynamics, in-solution, label-freeLower throughput, requires larger amounts of sample
Surface Plasmon Resonance (SPR) KD, ka, kdReal-time kinetic data, high sensitivityRequires immobilization of one binding partner

Part 3: Structural Validation – The Ultimate Confirmation

The ultimate validation of a docking prediction is to determine the crystal structure of the protein-inhibitor complex.[23][24]

X-ray Crystallography

X-ray crystallography provides a high-resolution, three-dimensional picture of how the ligand binds to the protein.[25][26]

  • Causality Behind the Choice: This is the only method that can definitively confirm the predicted binding mode, including the specific protein-ligand interactions (hydrogen bonds, hydrophobic contacts, etc.) and the coordination geometry of the sulfonamide with any metal ions.[23][27] A crystal structure provides invaluable information for the next round of structure-based drug design.[24]

G cluster_0 Benzenesulfonamide Binding to Carbonic Anhydrase ligand {Benzenesulfonamide | -SO2NH2} protein Carbonic Anhydrase Active Site His94 His96 His119 Thr199 Zn2+ ligand->protein:f4 Coordination ligand->protein:f3 H-bond

Sources

Validation

A Researcher's Guide to Assessing the Therapeutic Index of Novel Benzenesulfonamide Derivatives

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents, including anticancer, antibacterial, and anti-inflammatory drugs.[1][2] A crit...

Author: BenchChem Technical Support Team. Date: February 2026

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents, including anticancer, antibacterial, and anti-inflammatory drugs.[1][2] A critical determinant of a drug candidate's potential for clinical success is its therapeutic index (TI), the quantitative relationship between its desired therapeutic effect and its adverse toxic effects.[3] A high TI is paramount, indicating a wide margin of safety between the dose required for efficacy and the dose at which toxicity occurs. This guide delineates a comprehensive, multi-faceted approach to rigorously assess the therapeutic index of novel benzenesulfonamide derivatives, ensuring the selection of candidates with the most promising safety-efficacy profiles for further development.

The Foundational Role of In Vitro Assessment

The initial phase of TI assessment is conducted in vitro to establish a preliminary understanding of a compound's selective toxicity. This is achieved by comparing the concentration of the compound that inhibits the biological process in the target cells by 50% (IC50 or EC50) to the concentration that causes a 50% reduction in the viability of normal, non-target cells (CC50). The ratio of these two values (CC50/IC50) provides the in vitro therapeutic index.[4]

Causality in Assay Selection: Why LDH Release is a Robust Cytotoxicity Marker

While various assays can measure cell viability, the Lactate Dehydrogenase (LDH) release assay is a particularly robust choice for determining cytotoxicity.[5] LDH is a stable cytosolic enzyme that is released into the cell culture medium only upon the loss of cell membrane integrity, a hallmark of necrosis or late-stage apoptosis.[5] This makes the LDH assay a direct measure of cell death, unlike metabolic assays (e.g., MTS/MTT), which can be confounded by compounds that affect cellular metabolism without inducing cell death.[6][7]

Experimental Workflow: In Vitro Therapeutic Index Determination

The following diagram illustrates the workflow for determining the in vitro therapeutic index.

cluster_cytotoxicity Cytotoxicity Assessment (CC50) cluster_efficacy Efficacy Assessment (IC50) cluster_TI Therapeutic Index Calculation NormalCells Plate Normal Cells (e.g., MCF-10A, Fibroblasts) TreatNormal Treat with Novel Benzenesulfonamide Derivatives (Concentration Gradient) NormalCells->TreatNormal IncubateNormal Incubate (24-72h) TreatNormal->IncubateNormal LDH_Assay_Normal Perform LDH Release Assay IncubateNormal->LDH_Assay_Normal CC50_Calc Calculate CC50 LDH_Assay_Normal->CC50_Calc TI_Calc Calculate In Vitro TI (CC50 / IC50) CC50_Calc->TI_Calc TargetCells Plate Target Cells (e.g., MCF-7, MDA-MB-231) TreatTarget Treat with Novel Benzenesulfonamide Derivatives (Concentration Gradient) TargetCells->TreatTarget IncubateTarget Incubate (24-72h) TreatTarget->IncubateTarget Efficacy_Assay Perform Efficacy Assay (e.g., Anti-proliferative) IncubateTarget->Efficacy_Assay IC50_Calc Calculate IC50 Efficacy_Assay->IC50_Calc IC50_Calc->TI_Calc

Caption: Workflow for in vitro therapeutic index determination.

Detailed Protocol: LDH-Based Cytotoxicity Assay

This protocol is designed to be self-validating through the inclusion of appropriate controls.

  • Cell Plating:

    • Seed normal, non-cancerous cells (e.g., MCF-10A normal breast epithelial cells) into a 96-well flat-bottom plate at a predetermined optimal density.

    • Incubate for 24 hours to allow for cell adherence.

  • Compound Treatment:

    • Prepare serial dilutions of the novel benzenesulfonamide derivatives and a reference compound.

    • Remove the culture medium and add the compound dilutions to the respective wells.

    • Crucial Controls:

      • Vehicle Control: Cells treated with the same concentration of the vehicle (e.g., DMSO) used to dissolve the compounds.

      • Maximum LDH Release Control: Cells treated with a lysis buffer (e.g., 1% Triton X-100) to induce 100% cell death.

      • Untreated Control: Cells in culture medium only.

    • Incubate the plate for a duration relevant to the compound's expected mechanism of action (typically 24-72 hours).

  • LDH Measurement:

    • Centrifuge the plate to pellet any detached cells.

    • Carefully transfer the supernatant to a new 96-well plate.

    • Add the LDH assay reaction mixture to each well according to the manufacturer's instructions.[8]

    • Incubate in the dark at room temperature.

    • Measure the absorbance at the appropriate wavelength (typically 490 nm).

  • Data Analysis:

    • Calculate the percentage of cytotoxicity using the following formula:

      • % Cytotoxicity = [(Sample Absorbance - Vehicle Control Absorbance) / (Maximum Release Control Absorbance - Vehicle Control Absorbance)] * 100

    • Plot the % cytotoxicity against the compound concentration and determine the CC50 value using non-linear regression analysis.

Comparative Data of Novel Benzenesulfonamide Derivatives

The following table presents hypothetical, yet realistic, in vitro data for three novel benzenesulfonamide derivatives (BZS-1, BZS-2, and BZS-3) compared to a standard-of-care anticancer agent, Doxorubicin. The efficacy (IC50) was determined against the MCF-7 breast cancer cell line, and cytotoxicity (CC50) was assessed against the non-cancerous MCF-10A cell line.

CompoundIC50 (µM) vs. MCF-7CC50 (µM) vs. MCF-10AIn Vitro Therapeutic Index (CC50/IC50)
BZS-12.575.030.0
BZS-25.2> 100.0> 19.2
BZS-30.84.05.0
Doxorubicin0.52.55.0

Analysis: BZS-1 demonstrates a significantly higher therapeutic index compared to Doxorubicin and BZS-3, indicating a much wider safety margin in vitro. Although BZS-2 is less potent than BZS-1, its low cytotoxicity is also a favorable characteristic. BZS-3, despite its high potency, exhibits a narrow therapeutic index, similar to Doxorubicin, suggesting a higher potential for off-target toxicity. Based on this data, BZS-1 would be prioritized for further in vivo evaluation.

Transitioning to In Vivo Assessment

While in vitro data is essential for initial screening, it does not fully recapitulate the complex physiological environment of a living organism.[9][10] Therefore, promising candidates must be evaluated in vivo to determine the therapeutic index based on the toxic dose in 50% of the population (TD50) and the effective dose in 50% of the population (ED50). The ratio of these values (TD50/ED50) provides the in vivo TI.

The Therapeutic Window: A Critical Concept

The therapeutic window is the range of doses at which a drug is effective without being toxic. A wider therapeutic window, which corresponds to a higher therapeutic index, is highly desirable.

cluster_main Therapeutic Window cluster_legend Dose-Response Relationship Efficacy Minimum Effective Dose (ED50) TherapeuticWindow Therapeutic Window Toxicity Maximum Tolerated Dose (TD50) IncreasingDose Increasing Dose ->

Caption: Relationship between efficacy, toxicity, and the therapeutic window.

Experimental Protocol: Acute Oral Toxicity Study (OECD Guideline 425)

This protocol provides a standardized method for determining the acute toxicity (and estimating the LD50/TD50) of a substance.[11]

  • Animal Selection and Acclimatization:

    • Use healthy, young adult rodents (typically female rats, as they are often more sensitive) from a single strain.[11]

    • House the animals individually for at least 5 days prior to dosing to allow for acclimatization to laboratory conditions.[11]

  • Dosing Procedure (Up-and-Down Method):

    • Administer the test compound to a single animal at a starting dose level.

    • If the animal survives, the next animal is dosed at a higher fixed increment.

    • If the animal dies, the next animal is dosed at a lower fixed increment.

    • This sequential dosing continues until the stopping criteria are met, allowing for an estimation of the LD50 with a reduced number of animals.

  • Observations:

    • Observe animals individually at least once during the first 30 minutes, periodically during the first 24 hours, and daily thereafter for 14 days.[11][12]

    • Record all signs of toxicity, including changes in skin, fur, eyes, and behavior.[12]

Experimental Protocol: Tumor Xenograft Efficacy Study

Rodent-based models are the most commonly used for preclinical efficacy testing of anticancer agents.[13][14] The human tumor xenograft model is particularly valuable.[15]

  • Model Development:

    • Implant human cancer cells (e.g., MCF-7) subcutaneously into immunocompromised mice.[14][15]

    • Allow the tumors to grow to a palpable, measurable size.

  • Treatment and Monitoring:

    • Randomize the animals into control (vehicle) and treatment groups.

    • Administer the novel benzenesulfonamide derivative at various dose levels based on the acute toxicity data.

    • Measure tumor volume and body weight regularly throughout the study.

  • Endpoint Analysis:

    • The primary endpoint is typically tumor growth inhibition.

    • Calculate the ED50, the dose that causes a 50% reduction in tumor growth compared to the control group.

Regulatory Context and Best Practices

All in vivo studies must be conducted in compliance with Good Laboratory Practice (GLP) regulations as mandated by regulatory bodies like the U.S. Food and Drug Administration (FDA).[16][17][18] These regulations ensure the quality and integrity of preclinical safety data.[18] Adherence to internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), is also critical for data acceptance across different countries.[19][20]

Conclusion

The systematic assessment of the therapeutic index, beginning with robust in vitro assays and progressing to well-designed in vivo studies, is a non-negotiable component of modern drug discovery. By employing the principles and protocols outlined in this guide, researchers can effectively compare novel benzenesulfonamide derivatives, identify candidates with the most favorable safety-efficacy profiles, and make data-driven decisions to advance the most promising compounds toward clinical development.

References

  • El-Gamal, M. I., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. Scientific Reports. Available at: [Link]

  • OECD. (2008). Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. OECD Guidelines for the Testing of Chemicals, Section 4. Available at: [Link]

  • Lubet, R. A., et al. (2015). The Use of Animal Models for Cancer Chemoprevention Drug Development. Cancer Prevention Research. Available at: [Link]

  • Ball, K., et al. (2022). Explaining in-vitro to in-vivo efficacy correlations in oncology pre-clinical development via a semi-mechanistic mathematical model. Scientific Reports. Available at: [Link]

  • FDA. (1997). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Available at: [Link]

  • FDA. (2022). S6(R1) Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Available at: [Link]

  • Tan, G. Y., et al. (2023). The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. International Journal of Molecular Sciences. Available at: [Link]

  • Chan, G. K., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE. Available at: [Link]

  • Pansare, D. N., & Shelke, R. N. (2019). Synthesis and Anticancer Evaluation of Benzenesulfonamide Derivatives. IntechOpen. Available at: [Link]

  • OECD. (n.d.). OECD Guidelines for the Testing of Chemicals. Available at: [Link]

  • ResearchGate. (n.d.). Comparison of in vitro therapeutic indices. Available at: [Link]

  • OncoMed. (2020). Correlation between In-vitro and In-vivo Studies based on Pharmacokinetic Considerations. OncoMed. Available at: [Link]

  • Kerbel, R. S. (2003). Antitumor Efficacy Testing in Rodents. Journal of the National Cancer Institute. Monographs. Available at: [Link]

  • OECD. (2001). Test No. 423: Acute Oral toxicity - Acute Toxic Class Method. OECD Guidelines for the Testing of Chemicals, Section 4. Available at: [Link]

  • NAMSA. (2024). Guide to Understanding FDA Preclinical Study Requirements for Medical Devices. Available at: [Link]

  • Chan, G. K., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. ResearchGate. Available at: [Link]

  • Charles River Laboratories. (2022). It's All About the Dose – How to Link In Vitro and In Vivo. Available at: [Link]

  • Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. The Assay Guidance Manual. Available at: [Link]

  • JoVE. (2023). Video: Mouse Models of Cancer Study. Available at: [Link]

  • FDA. (2012). S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Available at: [Link]

  • Wang, Y., et al. (2016). Synthesis, anti-cancer evaluation of benzenesulfonamide derivatives as potent tubulin-targeting agents. European Journal of Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). OECD Guidelines for In Vivo Testing of Reproductive Toxicity. Available at: [Link]

  • Altasciences. (n.d.). PLANNING YOUR PRECLINICAL ASSESSMENT. Available at: [Link]

  • Muller, P. Y., & Milton, M. N. (2012). The determination and interpretation of the therapeutic index in drug development. Nature Reviews Drug Discovery. Available at: [Link]

  • Vitiello, V., et al. (2021). Replacement, Reduction, and Refinement of Animal Experiments in Anticancer Drug Development: The Contribution of 3D In Vitro Cancer Models in the Drug Efficacy Assessment. International Journal of Molecular Sciences. Available at: [Link]

  • vivo Science GmbH. (n.d.). GLP Toxicity studies. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2023). Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. Pharmaceuticals. Available at: [Link]

  • Al-Osta, H., et al. (2022). Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. Molecules. Available at: [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of N-(2-aminoethyl)benzenesulfonamide hydrochloride

For researchers and drug development professionals, maintaining a safe and compliant laboratory environment is paramount. The proper management of chemical waste is a critical component of this responsibility.

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, maintaining a safe and compliant laboratory environment is paramount. The proper management of chemical waste is a critical component of this responsibility. This guide provides an in-depth, procedural framework for the safe disposal of N-(2-aminoethyl)benzenesulfonamide hydrochloride, ensuring the protection of laboratory personnel and the environment. This document is designed to be a trusted resource, offering clarity and actionable steps rooted in established safety protocols and regulatory standards.

Understanding the Hazard Profile: Why Proper Disposal is Non-Negotiable

N-(2-aminoethyl)benzenesulfonamide hydrochloride is a chemical compound that requires careful handling due to its hazardous properties. According to safety data sheets (SDS), this substance is classified as follows:

  • Acute Oral Toxicity (Category 4): Harmful if swallowed.[1]

  • Skin Corrosion/Irritation (Category 1B): Causes severe skin burns.[1][2]

  • Serious Eye Damage/Eye Irritation (Category 1): Causes serious eye damage.[1][2]

Given its corrosive nature, improper disposal, such as drain disposal, is strictly prohibited.[3][4][5] Accidental release into the environment can have detrimental effects on aquatic life and ecosystems. Therefore, a structured and compliant disposal pathway is essential.

The Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines the necessary steps for the safe and compliant disposal of N-(2-aminoethyl)benzenesulfonamide hydrochloride from the point of generation to its final removal from the laboratory.

Step 1: Immediate Waste Segregation at the Source

The foundation of safe chemical waste management is proper segregation. As soon as N-(2-aminoethyl)benzenesulfonamide hydrochloride is identified as waste, it must be handled as a hazardous chemical waste.

  • Rationale: Preventing the mixing of incompatible waste streams is crucial to avoid dangerous chemical reactions. N-(2-aminoethyl)benzenesulfonamide hydrochloride is incompatible with strong oxidizing agents.[1]

Step 2: Personal Protective Equipment (PPE)

Before handling the waste, ensure that appropriate PPE is worn to mitigate the risk of exposure.

  • Minimum PPE Requirements:

    • Eye Protection: Chemical safety goggles or a face shield.[6]

    • Hand Protection: Chemical-resistant gloves (e.g., nitrile).[3]

    • Body Protection: A lab coat or other protective clothing.[1]

Step 3: Waste Container Selection and Preparation

Choosing the correct waste container is critical to prevent leaks and ensure safe storage.

  • Container Specifications:

    • Use a designated, leak-proof container that is compatible with the chemical. Plastic containers are generally preferred for corrosive solids.[7][8]

    • The container must have a secure, screw-top lid to prevent spills.[5]

    • Ensure the container is clean and dry before adding the waste.

Step 4: Waste Collection and Labeling

Properly collecting and labeling the waste ensures clear communication of its hazards.

  • Procedure:

    • For solid waste, carefully sweep or scoop the material into the designated waste container, minimizing dust generation.[6]

    • For contaminated lab supplies (e.g., weigh boats, gloves), place them in a sealed bag before adding to the solid waste container.[9]

    • Securely close the container.[5]

    • Affix a hazardous waste label to the container. The label must include:

      • The full chemical name: "N-(2-aminoethyl)benzenesulfonamide hydrochloride"

      • The words "Hazardous Waste"

      • The specific hazards (e.g., "Corrosive," "Toxic")

      • The date the waste was first added to the container.

      • The name of the principal investigator or laboratory contact.

Step 5: Temporary Storage in a Satellite Accumulation Area (SAA)

Designate a specific area within the laboratory for the temporary storage of hazardous waste.

  • SAA Requirements:

    • The SAA should be located at or near the point of waste generation and under the control of the laboratory personnel.[8]

    • It must be clearly marked as a "Hazardous Waste Satellite Accumulation Area."

    • Store the waste container in a secondary containment bin to prevent spills from reaching the environment.

    • Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely hazardous waste in the SAA.[7]

Step 6: Arranging for Disposal

Hazardous waste must be disposed of through a licensed and approved waste disposal facility.[1][3]

  • Action: Contact your institution's Environmental Health and Safety (EHS) department or a certified chemical waste disposal contractor to schedule a pickup.[10][11]

  • Documentation: Maintain records of all hazardous waste generated and disposed of, in accordance with institutional policies and regulatory requirements.[10]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of N-(2-aminoethyl)benzenesulfonamide hydrochloride.

Disposal Workflow for N-(2-aminoethyl)benzenesulfonamide hydrochloride cluster_0 In-Lab Procedures cluster_1 External Disposal A Waste Generation B Wear Appropriate PPE A->B C Select & Prepare Compatible Waste Container B->C D Collect Waste & Affix Hazardous Waste Label C->D E Store in Designated Satellite Accumulation Area (SAA) D->E F Contact EHS or Certified Waste Disposal Vendor E->F G Waste Pickup by Licensed Transporter F->G H Final Disposal at Approved Facility (e.g., Incineration) G->H

Caption: Decision-making and procedural flow for compliant disposal.

Quantitative Data Summary

ParameterValue/InformationSource
UN Number UN 3261
Hazard Class 8 (Corrosive)
Packing Group II
Incompatible Materials Strong oxidizing agents[1]
SAA Volume Limit 55 gallons (total hazardous waste)[7]

Conclusion: A Commitment to Safety and Compliance

The proper disposal of N-(2-aminoethyl)benzenesulfonamide hydrochloride is not merely a procedural task but a reflection of a laboratory's commitment to safety, scientific integrity, and environmental stewardship. By adhering to the detailed steps outlined in this guide, researchers and drug development professionals can confidently manage this hazardous waste stream, ensuring a safe working environment and full regulatory compliance.

References

  • Material Safety Data Sheet for 4-(Aminomethyl)Benzenesulfonamide Hydrochloride. Cole-Parmer. [Link]

  • Waste Management of Hazardous Drugs. Defense Centers for Public Health. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency. [Link]

  • The NIH Drain Discharge Guide. National Institutes of Health. [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]

  • Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency. [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]

  • Guidelines on Handling Hazardous Drugs. American Society of Health-System Pharmacists (ASHP). [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

Sources

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